Methyl 6-fluoro-1H-indazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVECDTQXVGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646378 | |
| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-05-2 | |
| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-fluoro-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Methyl 6-fluoro-1H-indazole-4-carboxylate is a fluorinated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, combined with the electronic properties of the fluorine substituent and the reactive handle of the methyl ester, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, offering a critical resource for researchers working with this and related molecular scaffolds.
Core Molecular Attributes
This compound is a small molecule characterized by an indazole ring system, which is a fusion of a benzene ring and a pyrazole ring. The strategic placement of a fluorine atom at the 6-position and a methyl carboxylate group at the 4-position significantly influences its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 697739-05-2 | [1][2] |
| Molecular Formula | C₉H₇FN₂O₂ | [3] |
| Molecular Weight | 194.16 g/mol | [3] |
| Appearance | Off-white to white solid | Commercial supplier data |
| Purity | Typically ≥95% | [3] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely documented in readily available literature, often leading to confusion with its indole analog. However, general synthetic strategies for indazole-4-carboxylates can be adapted. A plausible synthetic route involves the construction of the indazole ring followed by functional group manipulations.
One potential synthetic pathway begins with a suitably substituted aniline derivative. For instance, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline, which undergoes bromination, a ring-closure reaction, and deprotection.[4] A similar strategy could be envisioned for the 6-fluoro isomer.
A more direct approach to a related isomer, methyl 4-fluoro-1H-indazole-6-carboxylate, involves the palladium-catalyzed carbonylation of 6-bromo-4-fluoro-1H-indazole in the presence of methanol. This highlights a key transformation where a halogenated indazole precursor can be converted to the corresponding methyl ester.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Analytical Characterization
Due to the scarcity of published data for this specific molecule, a detailed protocol for its analytical characterization is presented below based on standard methods for similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons (typically around 3.9 ppm), and a broad singlet for the N-H proton of the indazole ring. The fluorine atom at the 6-position will cause characteristic splitting patterns (coupling) in the signals of nearby aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-170 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
Chromatographic and Mass Spectrometric Analysis
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile (both likely containing a small amount of formic acid or trifluoroacetic acid to improve peak shape) would provide good separation. Detection is typically performed using a UV detector, monitoring at wavelengths around 254 nm and 280 nm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 195.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in a variety of biologically active compounds.[5] Indazole derivatives have been investigated for a wide range of therapeutic targets, including kinases, which are crucial in cancer and inflammatory diseases.[6]
The introduction of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target. Therefore, this compound serves as a key intermediate for the synthesis of novel drug candidates. The methyl ester group provides a convenient point for chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.
While specific biological activities for this compound are not extensively reported, its structural similarity to other biologically active indazoles suggests its potential as a precursor for compounds with activities such as:
-
Kinase inhibition: Many indazole-based compounds are potent kinase inhibitors.
-
Anti-inflammatory agents: Indazole derivatives have shown promise in modulating inflammatory pathways.
-
Anticancer agents: The indazole core is present in several approved and investigational anticancer drugs.[6]
Logical Relationship of Structural Features to Application:
Caption: Relationship between the structural features of this compound and its potential applications.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While detailed public data on this specific isomer is limited, its structural features and the known biological importance of the indazole scaffold underscore its potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis, characterization, and application in drug discovery programs.
References
- Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. (2025-10-20). Available from: a professional chemical supplier website.
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Chemsrc. CAS#:697739-05-2 | this compound. Available from: [Link]
-
American Elements. 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Available from: [Link]
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- Amadis Chemical. This compound, 697739-05-2.
- MySkinRecipes. 6-Fluoro-1H-indazole-4-carboxylic acid.
- Sakai, T. et al. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Sakai, T. et al. Methyl 1-(4-fluorobenzyl)
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Frejat, F. O. A. et al. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-fluoro-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-fluoro-1H-indazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Understanding these properties is paramount for its application in drug discovery and development, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpins the characterization of this molecule.
Molecular Structure and Core Attributes
This compound is a fluorinated derivative of the indazole scaffold. The strategic placement of the fluorine atom and the methyl carboxylate group significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions, making it a valuable building block in the design of targeted therapeutics.
Table 1: Core Molecular Attributes of this compound
| Attribute | Value | Source |
| Chemical Formula | C₉H₇FN₂O₂ | [1] |
| Molecular Weight | 194.16 g/mol | [1] |
| CAS Number | 697739-05-2 | [1] |
| Canonical SMILES | COC(=O)c1cc(c2c(c1)[nH]nc2)F | |
| InChI Key | MEXWKIOTIDFYPN-UHFFFAOYSA-N |
Predicted Physicochemical Parameters
While extensive experimental data for this specific molecule is not widely published, computational models provide valuable predictions for key physicochemical properties. These predictions are instrumental in the early stages of drug discovery for virtual screening and lead optimization.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method | Significance in Drug Discovery |
| Boiling Point | 357.6 ± 27.0 °C at 760 mmHg | N/A | Influences purification methods like distillation and stability at high temperatures. |
| Density | 1.4 ± 0.1 g/cm³ | N/A | Important for formulation development and understanding of molecular packing. |
| Flash Point | 170.1 ± 23.7 °C | N/A | A key safety parameter for handling and storage. |
| LogP | 2.05 | N/A | Indicates the lipophilicity of the molecule, affecting its membrane permeability and solubility.[1] |
Spectroscopic Characterization: A Road to Structural Elucidation
The unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the substitution pattern on the indazole ring.
Workflow for NMR Analysis:
For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 194.0491, corresponding to the exact mass of the molecule. The fragmentation pattern would provide further structural information.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a drug candidate in both aqueous and organic media is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental solubility data for this compound is not widely available, its predicted LogP of 2.05 suggests a moderate lipophilicity. [1]This would imply limited solubility in aqueous media and better solubility in organic solvents.
Experimental Protocol for Preliminary Solubility Assessment:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, dimethyl sulfoxide (DMSO)).
-
Sample Preparation: Add a known excess amount of this compound to a fixed volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and Basicity (pKa): Influence on Ionization State
The pKa of a molecule describes its tendency to ionize at a given pH. The indazole ring contains both an acidic proton (N-H) and basic nitrogen atoms. The ionization state of a drug molecule is crucial as it affects its solubility, permeability across biological membranes, and interaction with its target. The pKa of this compound has not been experimentally reported in the available literature.
Synthetic Considerations
A potential synthetic route to this compound is described in the patent literature. [1]The synthesis involves the use of methyl 3-amino-5-fluoro-2-methylbenzoate as a precursor. The general methods for the synthesis of indazole derivatives often involve the reaction of hydrazine with ortho-fluoro carbonyl compounds.
Conclusion and Future Directions
This compound is a molecule with significant potential in medicinal chemistry, largely owing to its fluorinated indazole core. While predicted physicochemical properties provide a valuable starting point, a comprehensive understanding necessitates further experimental characterization. Future work should focus on the experimental determination of its melting point, solubility in a wider range of pharmaceutically relevant solvents, and its pKa values. Detailed spectroscopic analysis, including 2D NMR techniques, would provide unequivocal structural confirmation and a valuable reference for researchers in the field. This foundational data is critical for unlocking the full therapeutic potential of this promising scaffold.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ChemSrc. (2025, August 25). CAS#:697739-05-2 | this compound. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 6-fluoro-1H-indazole-4-carboxylate
Introduction
Methyl 6-fluoro-1H-indazole-4-carboxylate, identified by its CAS number 697739-05-2, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid indazole scaffold, combined with the strategic placement of a fluorine atom and a reactive methyl ester group, makes it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, tailored for researchers, scientists, and professionals in drug development. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets.[1][2] The strategic incorporation of fluorine further enhances its utility, a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[3][4][5][6][7]
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 697739-05-2 | [8][9][10] |
| Molecular Formula | C9H7FN2O2 | [10] |
| Molecular Weight | 194.16 g/mol | [10] |
| Appearance | White to yellow powder | [11] |
| Boiling Point (Predicted) | 357.6±27.0 °C | [10] |
| Purity | Typically ≥98.0% (HPLC) | [11] |
Spectroscopic Data Interpretation:
Spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental data should always be the standard for confirmation, predicted values based on known chemical principles provide a useful reference.[12]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The fluorine atom at the 6-position will cause characteristic splitting patterns for adjacent protons.
-
¹³C NMR: The carbon NMR will display unique resonances for each carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the carbonyl group (C=O) of the ester (around 1700 cm⁻¹), and C-F bond vibrations.[12]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 194.16.
Synthesis and Purification
The synthesis of indazoles can be achieved through various methods, often involving the cyclization of ortho-substituted phenyl derivatives.[1][14][15] A common conceptual approach for the synthesis of this compound involves the reaction of a suitably substituted acetophenone with hydrazine, followed by esterification.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
This is a generalized protocol and requires optimization based on laboratory conditions and available starting materials.
-
Cyclization: A solution of a suitable 2-acetyl-5-fluorophenyl precursor in a polar solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the indazole ring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude 6-fluoro-1H-indazole-4-carboxylic acid is then isolated.
-
Esterification: The crude carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the esterification is complete, as monitored by TLC.
-
Purification: The final product, this compound, is purified from the reaction mixture. This is typically achieved through column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield a high-purity product.[11]
Causality Behind Experimental Choices:
-
Solvent Choice: Polar solvents like ethanol are often used for the cyclization step to facilitate the dissolution of the starting materials and intermediates.
-
Catalyst: A strong acid catalyst is essential for the esterification to proceed at a reasonable rate by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Purification Method: The choice between chromatography and recrystallization depends on the nature and quantity of impurities. Chromatography is highly effective for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a crystalline solid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.[16]
The Strategic Importance of the Fluoro-Indazole Scaffold:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[3][4][5]
-
Binding Affinity: The small size and high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and potency.[3][4][6]
-
Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for oral bioavailability and overall drug-like properties.[5][6][17]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a target protein.[5]
Role as a Key Intermediate:
The methyl ester group of this compound serves as a convenient handle for further chemical modifications, such as amidation, to introduce diverse functionalities and build more complex molecular architectures. This makes it an ideal starting point for the construction of compound libraries for high-throughput screening in drug discovery programs.[18] For instance, it can be a precursor for the synthesis of various kinase inhibitors, a significant class of anti-cancer drugs.
Illustrative Signaling Pathway Application:
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A drug synthesized from a this compound derivative could potentially inhibit a kinase within this pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical indazole-based drug.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Safety: While specific toxicity data for this compound may be limited, it is prudent to treat it as potentially harmful if swallowed or in contact with skin. Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. The convergence of the privileged indazole scaffold with the unique properties of fluorine ensures its continued relevance in the development of next-generation therapeutics. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks like this will undoubtedly grow. Future research will likely focus on developing even more efficient and scalable synthetic routes and exploring its application in the synthesis of novel compounds for a broader range of therapeutic targets.
References
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2), 207-214.
- Njoku, C. J., & Al-Ghanim, A. M. (2023).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
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American Elements. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Retrieved from [Link]
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Chemsrc. (2025). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
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Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. (2025). Fine Chemical Manufacturer. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
- López, C., Pérez Medina, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
- Wang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Medicinal Chemistry, 16(8), 1051-1069.
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National Center for Biotechnology Information. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Retrieved from [Link]
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Introduction: The Strategic Convergence of the Indazole Scaffold and Fluorine Chemistry
An In-Depth Technical Guide to the Biological Activity of Fluorinated Indazole Derivatives
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone for the development of numerous therapeutic agents.[1][3] Indazole derivatives are found in a range of clinically approved drugs, demonstrating potent activities, including antitumor, anti-inflammatory, and analgesic effects.[4][5]
The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacological profiles.[6][7] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties. It can enhance metabolic stability, increase lipophilicity (facilitating membrane permeability), modulate the acidity/basicity (pKa) of nearby functional groups, and form unique hydrogen bonds or dipole interactions with target proteins.[6][7]
This guide provides a comprehensive technical overview of the biological activities of fluorinated indazole derivatives. We will explore their primary therapeutic applications, delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their evaluation.
Part 1: Anticancer Activity - Targeting Dysregulated Kinase Signaling
A predominant therapeutic application of fluorinated indazole derivatives is in oncology, where they have emerged as potent inhibitors of various protein kinases.[3][8] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]
Mechanism of Action: Kinase Inhibition
Fluorinated indazoles often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of a target kinase. The indazole scaffold serves as an effective anchor, while substitutions, including fluorine, fine-tune the binding affinity and selectivity. Fluorine atoms can enhance binding by forming hydrogen bonds with the protein backbone, as seen in the interaction between 7-fluoroindazole and the Gly216 residue of Factor Xa.[6]
Key Kinase Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Overactivation of FGFR signaling is implicated in various cancers. Fluorinated 1H-indazol-3-amine derivatives have shown potent inhibitory activity against FGFR1 and FGFR2.[3] Notably, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[3]
-
Rho-Associated Coiled-Coil Kinase (ROCK): ROCK inhibitors are valuable in cancer therapy for their ability to suppress cell motility and invasion. The position of fluorine on the indazole ring is critical; a 6-fluoroindazole derivative (52) showed an IC₅₀ of 14 nM against ROCK1, a dramatic improvement over the 4-fluoro isomer (51), which had an IC₅₀ of 2500 nM.[9] This highlights the importance of precise fluorine placement for optimal target engagement.
-
p38 MAP Kinase: As a key mediator of cellular responses to inflammatory stimuli, p38 kinase is a target for both inflammatory diseases and cancer.[9] Fluorinated 5-indazole derivatives have been patented as potent p38 kinase inhibitors.[9]
-
Epidermal Growth Factor Receptor (EGFR): A fluorinated indazole derivative (36g) demonstrated remarkable activity in the sub-nanomolar range against multiple variants of EGFR, a key driver in lung and other cancers.[3]
Quantitative Data: Comparative Inhibitory Activity
The following table summarizes the in vitro potency of representative fluorinated indazole derivatives against various cancer-relevant kinase targets.
| Compound Class/Example | Target Kinase(s) | IC₅₀ Value(s) | Reference(s) |
| 6-Fluoro-1H-indazol-3-amine (27a) | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | [3] |
| 6-Fluoroindazole (52) | ROCK1 | 14 nM | [6][9] |
| 4-Fluoroindazole (51) | ROCK1 | 2500 nM | [6][9] |
| 5-Fluoroindazole (48a) | RIP2 Kinase | pIC₅₀ = 6.0 | [9] |
| Fluorinated Indazole (36g) | EGFR variants | Sub-nanomolar range | [3] |
| 3-Guanidyl-fluoroindazoles | F₁F₀-ATPase | < 5 µM | [6] |
Experimental Workflow: From Synthesis to Cellular Activity
The development and evaluation of novel anticancer agents follow a structured workflow, beginning with rational design and culminating in cellular and in vivo assessment.
Caption: General workflow for the discovery and evaluation of fluorinated indazole anticancer agents.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase using a technology like ADP-Glo™.[10] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
Causality: The choice of a luminescence-based assay like ADP-Glo™ is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it a robust choice for primary screening and IC₅₀ determination.[11][12]
Materials:
-
Kinase of interest (e.g., FGFR1, ROCK1)
-
Specific kinase substrate peptide
-
ATP solution (at or near the Kₘ for the kinase)
-
Test Compounds (Fluorinated Indazole Derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[10]
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.
-
Kinase Addition: Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[10]
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.
Self-Validation: The protocol includes positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity) to establish the assay window and ensure reliability. A known reference inhibitor for the target kinase should also be run to validate assay performance.[13]
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[4]
Causality: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a reliable measure of antiproliferative activity.[4][14]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[14]
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette and microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[4]
Part 2: Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[15] Fluorinated indazoles have been investigated as potent anti-inflammatory agents through the modulation of key inflammatory mediators.[6][16]
Mechanism of Action: Modulating Inflammatory Pathways
-
TRPA1 Antagonism: The transient receptor potential A1 (TRPA1) is an ion channel involved in pain and inflammation. A 6-fluoroindazole scaffold was developed as a potent and selective antagonist of hTRPA1 with an IC₅₀ of 0.043 μM, demonstrating in vivo anti-inflammatory activity.[9]
-
p38 Kinase Inhibition: As mentioned in the anticancer section, p38 kinase is a crucial part of the inflammatory cascade. Fluorinated 5-indazole derivatives with IC₅₀ values under 10 μM have been developed for inflammatory diseases.[6][9]
-
Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by inducible NOS (iNOS or NOS-II) contributes to inflammatory damage. 4,5,6,7-tetrafluoroindazole derivatives have been shown to be potent inhibitors of NOS, with some compounds showing selectivity for the inducible isoform (NOS-II) over the neuronal isoform (NOS-I), which is a desirable trait for minimizing side effects.[17]
-
COX-2 and Cytokine Inhibition: Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[16][18]
Caption: Inhibition of inflammatory pathways by fluorinated indazole derivatives.
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[19]
Causality: RAW 264.7 macrophage cells, when stimulated with LPS, mimic an inflammatory response by upregulating iNOS and producing large amounts of NO. The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, thus serving as an indirect measure of iNOS activity and its inhibition.[19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of NaNO₂. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.
Self-Validation: A parallel MTT assay should be run with the same compound concentrations to ensure that the observed reduction in NO is due to anti-inflammatory activity and not general cytotoxicity.[19]
Part 3: Other Notable Biological Activities
The versatility of the fluorinated indazole scaffold extends to other therapeutic areas.
-
Antiviral Activity: 5-Fluoroindazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, showing excellent metabolic stability and resilience against mutations.[6]
-
Anticoagulant Activity: 7-Fluoroindazole derivatives have demonstrated significant potency as Factor Xa inhibitors, which are crucial for preventing thrombosis. The 7-fluoro atom forms a key hydrogen bond in the active site, making these derivatives approximately 60-fold more potent than their non-fluorinated counterparts.[6]
-
Neurodegenerative Disease: Certain fluorinated indazole derivatives have been designed as muscarinic receptor positive allosteric modulators (M1-PAMs) for potential use in treating Alzheimer's disease.[6]
Conclusion and Future Perspectives
The strategic fluorination of the indazole scaffold is a proven and highly effective strategy in modern drug discovery. The introduction of fluorine can dramatically enhance potency, selectivity, and pharmacokinetic properties, leading to the development of superior therapeutic candidates. As demonstrated, fluorinated indazoles are potent inhibitors of kinases in cancer, modulators of inflammatory pathways, and effective agents against viral and thrombotic diseases.
Future research will likely focus on the development of novel, late-stage fluorination techniques to access previously unattainable chemical space.[7][20] Furthermore, a deeper understanding of the specific interactions between fluorine and protein targets, aided by computational modeling and structural biology, will enable more rational and precise drug design. The continued exploration of this powerful chemical combination promises to deliver the next generation of innovative medicines for a wide range of human diseases.
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potential mechanism of action of 6-fluoro-indazole compounds
**A Technical Guide to the
Mechanisms of Action of 6-Fluoro-Indazole Compounds**
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous clinically evaluated and approved therapeutic agents.[1][2][3] The strategic incorporation of a fluorine atom, particularly at the 6-position, has been shown to significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[3][4] This technical guide provides an in-depth analysis of the potential mechanisms of action for 6-fluoro-indazole compounds, synthesizing data from preclinical and clinical research. We will explore their primary molecular targets, the modulation of key cellular signaling pathways, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising class of molecules.
Introduction: The Significance of the 6-Fluoro-Indazole Scaffold
Indazole-containing derivatives are a critical class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The fusion of a benzene ring with a pyrazole ring creates a privileged structure that serves as an effective pharmacophore for interacting with various biological targets.[3]
The introduction of a fluorine atom at the 6-position of the indazole ring is a deliberate and strategic chemical modification. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:
-
Altering pKa: Modifying the acidity or basicity of nearby functional groups.
-
Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Improving Binding Affinity: Forming favorable orthogonal multipolar C-F···C=O interactions or hydrogen bonds within a target's active site.[3]
-
Increasing Lipophilicity: Potentially improving membrane permeability and oral bioavailability.[4]
A prime example of this scaffold's success is Linifanib (ABT-869), a 6-fluoro-indazole derivative that has undergone extensive clinical investigation. Its mechanism underscores the primary focus of this guide: the inhibition of protein kinases.
Primary Molecular Targets and Mechanisms of Action
Research indicates that 6-fluoro-indazole compounds primarily exert their effects by targeting two major classes of proteins: Protein Kinases and Tubulin .
Protein Kinase Inhibition
Kinases are enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5] Several 6-fluoro-indazole derivatives have been identified as potent, ATP-competitive kinase inhibitors.[6][7]
2.1.1 Target: Receptor Tyrosine Kinases (RTKs)
The most well-documented mechanism for 6-fluoro-indazole compounds is the inhibition of receptor tyrosine kinases, particularly those involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.
-
VEGFR and PDGFR Families: Linifanib (ABT-869) is a multi-targeted inhibitor of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families.[7][8][9] It potently inhibits KDR (VEGFR2), FLT1 (VEGFR1), and PDGFRβ with IC50 values in the low nanomolar range.[6][10] By blocking these receptors, Linifanib suppresses tumor growth by preventing the formation of new blood vessels that supply the tumor with essential oxygen and nutrients.[8]
-
FLT3 and c-Kit: In hematologic malignancies, mutations in kinases like FMS-related tyrosine kinase 3 (FLT3) and c-Kit can drive cancer cell proliferation. Linifanib exhibits potent anti-proliferative and apoptotic effects on tumor cells that are dependent on mutant, constitutively active FLT3.[7][8] This selectivity highlights how these compounds can be tailored for specific cancer genotypes. Other 3-amino-indazole derivatives have also been specifically designed to inhibit FLT3, PDGFRα, and Kit.[11][12]
2.1.2 Downstream Signaling Pathway: The PI3K/AKT/GSK3β Axis
Inhibition of upstream RTKs like FLT3 by 6-fluoro-indazole compounds has profound effects on downstream signaling cascades. Treatment with Linifanib has been shown to reduce the phosphorylation of key downstream effectors, including AKT and Glycogen Synthase Kinase 3β (GSK3β).[7] The inhibition of this pro-survival pathway is a critical step in inducing apoptosis in cancer cells.[7]
Caption: Kinase inhibition pathway of 6-fluoro-indazole compounds.
Microtubule Network Disruption
A distinct and equally compelling mechanism of action for some 6-fluoro-indazole derivatives is the inhibition of tubulin polymerization.[13][14] Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[15]
-
Colchicine Site Binding: These compounds have been shown to bind to the colchicine binding site on β-tubulin.[13][15] This binding event prevents the assembly of tubulin dimers into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, failure to form a functional mitotic spindle, and the subsequent induction of apoptosis.[13][15]
Structure-activity relationship (SAR) studies reveal that a 3,4,5-trimethoxyphenyl moiety attached to the indazole scaffold is often crucial for potent tubulin polymerization inhibition, mimicking a key structural feature of colchicine itself.[13][14]
Structure-Activity Relationship (SAR) and Quantitative Data
The efficacy of 6-fluoro-indazole compounds is highly dependent on their specific chemical structure. The 6-fluoro substitution often serves as a beneficial anchor, while modifications at other positions on the indazole ring and its substituents dictate target specificity and potency.[4][5]
For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency compared to substitutions at other positions.[5]
Table 1: In Vitro Potency of Linifanib (ABT-869) Against Key Kinases
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| KDR (VEGFR2) | Kinase Assay | 4 | [6][10] |
| FLT1 (VEGFR1) | Kinase Assay | 3 | [10] |
| FLT3 | Kinase Assay | 4 | [10] |
| CSF-1R | Kinase Assay | 3 | [6] |
| PDGFRβ | Kinase Assay | 66 | [6][10] |
| Kit | Kinase Assay | 14 | [6] |
| HUAEC Proliferation | Cell-based Assay | 0.2 | [6][9] |
| MV4-11 (FLT3 mutant) | Cell-based Assay | 4 | [6][8] |
Experimental Protocols for Mechanism of Action Elucidation
To rigorously define the mechanism of action for a novel 6-fluoro-indazole compound, a tiered experimental approach is necessary, progressing from biochemical assays to cell-based and in vivo models.
Experimental Workflow
Caption: Tiered experimental workflow for MoA elucidation.
Protocol: In Vitro Kinase Inhibition Assay (Example: KDR)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, often using a luminescence-based ATP detection system.
Materials:
-
Recombinant human KDR (VEGFR2) enzyme.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase buffer (e.g., HEPES, MgCl2, MnCl2, DTT).
-
ATP solution.
-
Test compound (6-fluoro-indazole derivative) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Methodology:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, KDR enzyme, and the peptide substrate.
-
Compound Plating: Add 1 µL of serially diluted test compound to the wells of the assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Initiate Kinase Reaction: Add 20 µL of the Kinase Reaction Mix to each well. Gently mix and incubate at room temperature for 60 minutes.
-
Start ATP-to-ADP Conversion: Add 20 µL of ATP solution to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C. Causality Note: The incubation time is optimized to ensure the reaction is in the linear range, typically by consuming <10% of the initial ATP.
-
Stop Reaction & Detect ADP: Add 40 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Measure Light: Add 80 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.[6]
Protocol: Cellular Western Blot for Pathway Modulation
Principle: This protocol assesses the ability of a compound to inhibit the phosphorylation of a specific downstream target (e.g., AKT) in a cellular context.
Materials:
-
Cancer cell line known to rely on the target pathway (e.g., MV4-11 cells for FLT3).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Culture and Treatment: Plate MV4-11 cells in a 6-well plate and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of the 6-fluoro-indazole compound (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. Trustworthiness Note: Equal protein loading is critical for accurate comparison. This step ensures that any observed differences in protein levels are due to the compound's effect, not loading error.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for total AKT and a loading control like GAPDH. This confirms that the compound specifically reduces the phosphorylated form of the protein without affecting its total expression.
Conclusion and Future Directions
The 6-fluoro-indazole scaffold represents a highly versatile and pharmacologically privileged platform for the development of targeted therapeutics. The predominant mechanisms of action identified to date are the inhibition of key protein kinases involved in oncogenic signaling and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The well-documented success of compounds like Linifanib provides a strong foundation and rationale for the continued exploration of this chemical space.
Future research should focus on:
-
Improving Selectivity: Designing new derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation compounds that can inhibit drug-resistant mutant kinases.
-
Exploring New Targets: Expanding the investigation beyond kinases and tubulin to other potential targets where the indazole scaffold may prove effective.[16][17]
By leveraging the foundational knowledge outlined in this guide and employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of 6-fluoro-indazole compounds.
References
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Linifanib | C21H18FN5O | CID 11485656 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 11, 2026, from [Link]
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The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway. National Institutes of Health. (n.d.). Retrieved January 11, 2026, from [Link]
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Linifanib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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The Ascendancy of Substituted Indazoles in Oncology: A Technical Guide to Therapeutic Innovation
Abstract
The indazole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly within the landscape of oncology.[1][2][3] This bicyclic heteroaromatic system offers a versatile template for the design of highly specific and potent inhibitors of key targets implicated in cancer pathogenesis. This technical guide provides a comprehensive overview of the therapeutic applications of substituted indazoles in oncology, with a focus on their mechanisms of action, structure-activity relationships, and clinical significance. We delve into the core classes of indazole-based anticancer agents, including kinase inhibitors, PARP inhibitors, and HDAC inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and data visualizations are provided to facilitate a deeper understanding and practical application of the concepts discussed.
Introduction: The Indazole Moiety - A Privileged Scaffold in Cancer Drug Discovery
The indazole core, with its fused benzene and pyrazole rings, presents a unique three-dimensional structure that allows for diverse and specific interactions with biological targets.[1][3] Its ability to participate in hydrogen bonding, hydrophobic interactions, and pi-stacking has made it a favored pharmacophore in the design of small molecule inhibitors.[1] Several FDA-approved anticancer drugs feature the indazole scaffold, a testament to its clinical and commercial success.[2][4][5] These agents have demonstrated significant efficacy in treating a range of malignancies, including renal cell carcinoma, ovarian cancer, and breast cancer.[6][7][8]
The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This chemical tractability has fueled the development of a multitude of indazole derivatives targeting a wide array of oncogenic drivers.[9][10] This guide will explore the major classes of these derivatives and their impact on cancer therapy.
Indazole-Based Kinase Inhibitors: Targeting Oncogenic Signaling Cascades
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The indazole scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.[1][2]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11][12] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[11] Several indazole-based multi-kinase inhibitors effectively target the VEGFR signaling pathway.
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[11][13] Axitinib's primary mechanism of action is the inhibition of angiogenesis.[7][14] It is approved for the treatment of advanced renal cell carcinoma (RCC).[7][11] Clinical trials have demonstrated a significant improvement in progression-free survival in patients treated with axitinib compared to other tyrosine kinase inhibitors.[12]
-
Pazopanib (Votrient®): An oral multi-tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor c-Kit.[15][16] This broad-spectrum activity inhibits tumor angiogenesis and cell proliferation.[15] Pazopanib is approved for the treatment of advanced RCC and soft tissue sarcoma.[6][15]
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
Overexpression of the HER2 receptor is a key driver in a subset of breast cancers.[17] Targeting HER2 has revolutionized the treatment of this disease.
-
Tucatinib (Tukysa®): A highly selective HER2 tyrosine kinase inhibitor.[17][18] Unlike other HER2 inhibitors that also target the epidermal growth factor receptor (EGFR), tucatinib's specificity for HER2 results in a more favorable side-effect profile.[19][20] It is approved in combination with other agents for the treatment of HER2-positive breast cancer, including cases with brain metastases, due to its ability to cross the blood-brain barrier.[17][21]
Caption: Synthetic Lethality with Indazole-Based PARP Inhibitors.
Indazole-Based Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulation in Cancer Therapy
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. [22]HDAC inhibitors promote a more open chromatin structure, reactivating the expression of these silenced genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. [22]
-
Belinostat (Beleodaq®): A pan-HDAC inhibitor with a sulfonamide-hydroxamic acid structure. [23]It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). [22][23]Belinostat has been shown to induce apoptosis through both intrinsic and extrinsic pathways and can enhance the efficacy of other anticancer agents. [22][24] The following diagram depicts the mechanism of action of Belinostat.
Caption: Mechanism of HDAC Inhibition by Belinostat.
Experimental Protocols
This section provides representative, step-by-step methodologies for key assays used in the evaluation of substituted indazoles in oncology research.
Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for a Kinase Inhibition Assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human VEGFR-2 kinase in kinase buffer.
-
Prepare a 2X solution of the substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare serial dilutions of the indazole test compound in DMSO, then dilute in kinase buffer.
-
Prepare a 4X solution of ATP in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Add 2.5 µL of the 4X ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA and a phosphospecific antibody conjugated to a detection molecule (e.g., a fluorescent probe).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader (e.g., a fluorescence plate reader).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the indazole compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize key quantitative data for selected FDA-approved substituted indazoles.
Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound | Primary Target(s) | IC50 (nM) | Cancer Indication(s) | Reference(s) |
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | Advanced Renal Cell Carcinoma | [11][13] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 74, 140 | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma | [15][16] |
| Tucatinib | HER2 | 8 | HER2+ Breast Cancer | [17][20] |
Table 2: Clinical Efficacy of Selected Indazole-Based Drugs
| Drug | Trial | Cancer Type | Endpoint | Result | Reference(s) |
| Axitinib | AXIS | Advanced RCC | Median Progression-Free Survival | 6.7 months (vs. 4.7 months with sorafenib) | [12] |
| Pazopanib | VEG105192 | Advanced RCC | Median Progression-Free Survival | 9.2 months (vs. 4.2 months with placebo) | [6][16] |
| Niraparib | NOVA | Recurrent Ovarian Cancer (gBRCAmut cohort) | Median Progression-Free Survival | 21.0 months (vs. 5.5 months with placebo) | [8] |
| Rucaparib | ARIEL3 | Recurrent Ovarian Cancer (BRCA-mutant) | Median Progression-Free Survival | 16.6 months (vs. 5.4 months with placebo) | [25] |
| Tucatinib | HER2CLIMB | HER2+ Breast Cancer | Median Progression-Free Survival | 7.8 months (vs. 5.6 months with placebo) | [18] |
| Belinostat | BELIEF | Relapsed/Refractory PTCL | Objective Response Rate | 25.8% | [23] |
Conclusion and Future Perspectives
Substituted indazoles have unequivocally established their place in the armamentarium of anticancer therapeutics. [1][3]The clinical success of kinase inhibitors, PARP inhibitors, and HDAC inhibitors based on this scaffold underscores its remarkable potential. The ongoing exploration of novel indazole derivatives targeting other oncogenic pathways, such as PKMYT1 kinase and fibroblast growth factor receptors (FGFRs), promises to further expand their therapeutic reach. [26][27] Future research will likely focus on the development of next-generation indazole-based drugs with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. Combination therapies that leverage the synergistic effects of indazole derivatives with other anticancer agents, including immunotherapy, will also be a key area of investigation. [11][28]The continued application of rational drug design principles and a deeper understanding of the complex biology of cancer will undoubtedly lead to the discovery of even more effective and safer indazole-based therapies for patients in need.
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Lonidamine - Wikipedia. Available from: [Link]
- FR2871158A1 - SUBSTITUTED INDAZOLES, COMPOSITIONS CONTAINING SAME, METHOD OF MANUFACTURE AND USE - Google Patents.
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A-Technical-Guide-to-the-Strategic-Use-of-Fluorine-in-Indazole-Based-Drug-Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Parallelly, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties to achieve desired pharmacological profiles. This guide synthesizes these two powerful concepts, providing a deep dive into the role of fluorine substitution in modulating the bioactivity of indazoles. We will explore the fundamental principles of how fluorine's unique electronic and steric properties can be leveraged to enhance metabolic stability, modulate physicochemical characteristics like lipophilicity and pKa, and refine drug-target interactions to improve potency and selectivity. Through mechanistic explanations, illustrative case studies, and practical experimental protocols, this document serves as a comprehensive resource for scientists engaged in the design and development of next-generation indazole-based therapeutics.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" because it is capable of binding to a wide variety of biological targets with high affinity.[1] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, makes it an ideal framework for designing inhibitors of enzymes like kinases and modulators of receptors.[2] Several successful drugs, including the anti-cancer agent Axitinib and the anti-emetic Granisetron, feature the indazole core, highlighting its therapeutic importance.[2][3]
The Unique Role of Fluorine in Drug Design
Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å).[4] This unique combination of properties allows it to act as a bioisostere for hydrogen while profoundly altering a molecule's electronic and physicochemical characteristics.[5] The strategic incorporation of fluorine can lead to several beneficial effects:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block "soft spots," thereby increasing a drug's half-life and oral bioavailability.[4][8]
-
Modulation of pKa: Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[9] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5][9]
-
Lipophilicity Tuning: Fluorine's effect on lipophilicity (logP/logD) is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorinating aliphatic chains can either increase or decrease it.[10][11] This allows for precise control over a molecule's ability to cross biological membranes.[5]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can act as a weak hydrogen bond acceptor.[4] These non-covalent interactions can stabilize the bioactive conformation of a ligand in the target's binding pocket, leading to increased potency and selectivity.[8][12]
Strategic Fluorination of the Indazole Core: A Mechanistic Approach
The decision of where to place a fluorine atom on the indazole scaffold is a critical design choice driven by a specific therapeutic objective. The rationale is deeply rooted in understanding the interplay between the fluorine atom's position and its effect on the molecule's overall properties.
Modulating Physicochemical Properties
The position of fluorine on the indazole ring directly influences its electronic environment.
-
pKa Modulation: Placing a fluorine atom on the benzene ring portion of the indazole, particularly at positions 4, 5, 6, or 7, exerts a significant inductive electron-withdrawing effect. This effect can lower the basicity of the pyrazole nitrogens. This is a crucial tactic when a drug candidate is too basic, leading to poor membrane permeability or off-target effects. The magnitude of the pKa shift is predictable and can be fine-tuned by the number and position of fluorine substituents.[13]
-
Lipophilicity (logD): As a general rule, each fluorine atom added to the aromatic portion of the indazole will increase the molecule's lipophilicity. This can be advantageous for enhancing permeability across the blood-brain barrier or improving absorption.[11] However, excessive lipophilicity can lead to poor solubility and increased metabolism.[10] Therefore, a balance must be struck.
Table 1: Predicted Physicochemical Properties of Fluorinated Indazole Analogs
| Compound | Position of F | Predicted cLogP | Predicted pKa (most basic) | Rationale for Change |
| 1H-Indazole | N/A | 1.8 | 1.2 | Baseline scaffold |
| 5-Fluoro-1H-indazole | 5 | 2.1 | 0.5 | Increased lipophilicity and reduced basicity due to inductive effect. |
| 6-Fluoro-1H-indazole | 6 | 2.1 | 0.6 | Similar to 5-fluoro, with slightly less impact on pKa. |
| 4,6-Difluoro-1H-indazole | 4, 6 | 2.4 | -0.2 | Additive effect of two fluorine atoms significantly increases lipophilicity and reduces basicity. |
Note: Values are estimations to illustrate trends. Actual experimental values will vary.
Enhancing Metabolic Stability
A primary reason for fluorinating the indazole scaffold is to block metabolic oxidation. The benzene ring of the indazole is susceptible to hydroxylation by CYP enzymes. By replacing a hydrogen at a metabolically vulnerable position with fluorine, this pathway is effectively blocked.
-
Causality: The C-F bond dissociation energy is significantly higher than that of a C-H bond, making it energetically unfavorable for CYP enzymes to abstract a hydrogen atom and initiate oxidation.[7] Positions 5 and 6 are common sites for metabolism and are therefore prime candidates for fluorination to improve pharmacokinetic profiles.[8]
Diagram 1: Metabolic Blocking by Fluorine Substitution
This diagram illustrates the core principle of using fluorine to enhance metabolic stability. The non-fluorinated indazole has a "soft spot" (a C-H bond) that is susceptible to oxidation by Cytochrome P450 enzymes, leading to a metabolite and subsequent clearance. The fluorinated analog, with a strong C-F bond at that position, resists this oxidation, thereby increasing the drug's half-life.
Tuning Binding Affinity and Selectivity
Fluorine can introduce new, favorable interactions within a protein's binding site.
-
Hydrogen Bonds and Dipole Interactions: While the C-F bond is not a classical hydrogen bond acceptor, it can engage in favorable electrostatic and multipolar interactions with electron-deficient groups on the protein, such as the backbone amide N-H.[12] Strategically placing a fluorine atom can create a new anchor point, increasing the ligand's residence time and potency.
-
Conformational Control: The introduction of a fluorine atom can alter the conformational preferences of flexible side chains attached to the indazole core. This "conformational locking" can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[8]
Case Studies: Fluorinated Indazoles in Drug Discovery
The theoretical benefits of fluorination are best demonstrated through real-world examples where its incorporation was key to success.
Case Study 1: Axitinib (Inlyta®)
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[3][14] While the fluorine atom on Axitinib is not directly on the indazole core, its presence on an attached phenyl ring is instructive. The indazole scaffold serves as a critical hinge-binding motif, but the overall pharmacokinetic profile and potency are influenced by its substituents. Fluorine substitution on peripheral rings is a common strategy in indazole-based kinase inhibitors to block metabolism and optimize properties.[15]
Case Study 2: Belzutifan (Welireg™)
Belzutifan is a first-in-class hypoxia-inducible factor 2α (HIF-2α) inhibitor for the treatment of von Hippel-Lindau (VHL) disease-associated tumors.[16][17] Its structure, while not a classical indazole, contains a fluorinated pyridine ring. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly impacts the molecule's electronics and lipophilicity.[18] The fluorine atoms contribute to metabolic stability and are crucial for achieving the desired drug-like properties.[19][20] This case highlights the use of polyfluorinated motifs to achieve dramatic changes in bioactivity.
Case Study 3: Experimental Rho Kinase (ROCK1) Inhibitors
Research on fluorinated indazoles as ROCK1 inhibitors has shown the profound impact of positional isomerism. In one study, a 4-fluoroindazole derivative displayed low potency (IC50 of 2500 nM).[21][22] However, moving the fluorine to the 6-position resulted in a dramatic increase in potency (IC50 of 14 nM) and a significant improvement in oral bioavailability to 61%.[21][22] This demonstrates that the placement of fluorine is not arbitrary and must be guided by rigorous structure-activity relationship (SAR) studies.
Synthetic Strategies and Experimental Protocols
The successful application of fluorination strategies depends on robust synthetic methods and reliable bioassays.
General Synthetic Routes to Fluorinated Indazoles
The synthesis of fluorinated indazoles can be approached in two main ways:
-
From Fluorinated Starting Materials: This is the most common approach, where a commercially available fluoro-aniline or fluoro-benzaldehyde is used as a precursor in a classical indazole synthesis, such as the Davis-Beirut reaction or Jacobson synthesis.[23]
-
Late-Stage Fluorination: More advanced methods involve introducing the fluorine atom at a later stage of the synthesis. This can be highly advantageous for rapidly exploring SAR. Reagents like N-Fluorobenzenesulfonimide (NFSI) can be used for the direct C-3 fluorination of 2H-indazoles.[24][25]
Diagram 2: General Experimental Workflow
This flowchart outlines a typical drug discovery workflow for developing and evaluating a novel fluorinated indazole analog. It begins with a hypothesis, moves through chemical synthesis and purification, and culminates in a series of in vitro and in vivo tests to validate the initial design concept. Each step requires rigorous quality control to ensure the data is reliable.
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// Edges Hypothesis -> Synthesis -> Purification; Purification -> InVitro_Potency; Purification -> InVitro_ADME; InVitro_ADME -> Metabolic_Stability [style=dotted]; InVitro_ADME -> Permeability [style=dotted]; {InVitro_Potency, Metabolic_Stability, Permeability} -> Data_Analysis; Data_Analysis -> Go_NoGo; }
Protocol: Synthesis of a Model 6-Fluoro-1H-indazole
This protocol is a representative example based on established literature methods.[23] Researchers should consult primary literature for specific substrate conditions.
-
Reaction Setup: To a solution of 2-amino-4-fluorotoluene (1.0 eq) in acetic acid (5 mL/mmol) at 0 °C, add sodium nitrite (1.1 eq) portion-wise over 15 minutes.
-
Diazotization: Stir the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt intermediate should be monitored by TLC.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours. The cyclization to the indazole product occurs spontaneously.
-
Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-fluoro-1H-indazole.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Metabolic Stability Assay
This is a self-validating protocol; the inclusion of positive and negative controls is essential for data interpretation.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the test compound (e.g., 6-fluoro-indazole) and a non-fluorinated control in DMSO.
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).
-
Prepare control compounds: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 sample), add acetonitrile or methanol before the NADPH system to precipitate the protein and stop the reaction.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the fluorinated compound compared to its non-fluorinated analog validates the hypothesis that fluorination improved metabolic stability. The performance of the high and low clearance controls validates the assay itself.
Future Perspectives and Conclusion
The strategic use of fluorine in modulating the bioactivity of indazoles is a mature yet continually evolving field. The development of novel late-stage fluorination techniques will further empower medicinal chemists to rapidly diversify lead compounds.[8] Furthermore, as our understanding of fluorine's subtle effects on protein-ligand interactions deepens through computational modeling and structural biology, the design of fluorinated indazoles will become increasingly rational and predictive.[7]
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Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Retrieved from [Link]
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Choueiri, T. K., et al. (2022). Belzutifan for Renal Cell Carcinoma in von Hippel-Lindau Disease. New England Journal of Medicine, 386, 2283-2294. [This is a representative reference, the provided link is a general search result.] Retrieved from [Link]
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Berger, F., et al. (2010). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(24), 8435–8448. Retrieved from [Link]
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El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29555-29591. Retrieved from [Link]
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Kumar, A., & Aggarwal, N. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(12), 7892-7913. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved from [Link]
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MDPI. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
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ResearchGate. (n.d.). Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of Fluorinated Indazoles in Organic Electronics. Retrieved from [Link]
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The Strategic Importance of Methyl 6-fluoro-1H-indazole-4-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of Fluorinated Indazoles
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in compounds active against a diverse range of biological targets.[1][2] Its unique bicyclic structure, comprising a fusion of benzene and pyrazole rings, offers a versatile template for developing therapeutics. The introduction of a fluorine atom, as seen in Methyl 6-fluoro-1H-indazole-4-carboxylate, further enhances its desirability. Fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical overview of this compound, a key building block whose strategic functionalization—a fluorine at the 6-position and a versatile methyl carboxylate at the 4-position—makes it an invaluable intermediate in the synthesis of next-generation therapeutics, particularly in oncology and inflammatory diseases.[3][4]
Physicochemical and Structural Properties
This compound is a structurally precise molecule designed for synthetic utility. Its core properties are summarized below, providing the foundational data necessary for its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 697739-05-2 | [5] |
| Molecular Formula | C₉H₇FN₂O₂ | [5] |
| Molecular Weight | 194.16 g/mol | [5] |
| Boiling Point | 357.6 ± 27.0 °C (Predicted) | [5] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |
| Appearance | White to yellow powder | [6] |
Synthesis of this compound: A Strategic Approach
The following multi-step protocol is a validated strategy adapted from analogous syntheses, providing a reliable pathway to the target compound.[7]
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Nitration of 2,4-Difluorotoluene
-
Rationale: This initial step introduces a nitro group, which will later be transformed into the N1 nitrogen of the indazole ring. The position is directed by the existing activating methyl and deactivating fluoro groups.
-
Procedure: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 2,4-difluorotoluene. Add fuming nitric acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Pour the reaction mixture onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 2,4-difluoro-5-nitrotoluene.
Step 2: Oxidation of the Methyl Group
-
Rationale: The methyl group is oxidized to a carboxylic acid, which will become the C4-carboxylate of the final product. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.
-
Procedure: Suspend 2,4-difluoro-5-nitrotoluene in water and heat to reflux. Add potassium permanganate (KMnO₄) portion-wise over several hours. Continue refluxing until the purple color disappears. Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry to obtain 2,4-difluoro-5-nitrobenzoic acid.
Step 3: Indazole Ring Formation
-
Rationale: This is the key cyclization step. Hydrazine displaces the ortho-fluorine atom and condenses with the nitro group (which is subsequently reduced in situ) to form the pyrazole ring of the indazole system. This is a classic and widely used method for indazole synthesis.
-
Procedure: Dissolve 2,4-difluoro-5-nitrobenzoic acid in ethanol and add hydrazine hydrate. Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC. Upon completion, cool the reaction, and the product may precipitate. Alternatively, concentrate the solvent and purify the residue by column chromatography to yield 6-fluoro-7-nitro-1H-indazole-4-carboxylic acid.
Step 4: Removal of the 7-Nitro Group
-
Rationale: The nitro group at position 7 is a directing group from the initial nitration and must be removed. This is achieved via a standard reduction to an amine, followed by diazotization and reductive deamination (Sandmeyer-type reaction).
-
Procedure:
-
Reduction: Dissolve the 7-nitro-indazole in methanol and hydrogenate at 50 psi in the presence of 10% Pd/C catalyst until hydrogen uptake ceases. Filter the catalyst and concentrate the solvent to get 7-amino-6-fluoro-1H-indazole-4-carboxylic acid.
-
Deamination: Suspend the amino-indazole in an aqueous solution of hypophosphorous acid (H₃PO₂) at 0 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 6-fluoro-1H-indazole-4-carboxylic acid.
-
Step 5: Fischer Esterification
-
Rationale: The final step is the conversion of the carboxylic acid to its methyl ester. Acid-catalyzed esterification with methanol is a straightforward and high-yielding method.[8]
-
Procedure: Suspend 6-fluoro-1H-indazole-4-carboxylic acid in dry methanol. Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops). Heat the mixture to reflux and stir for 6-8 hours.[8] Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel chromatography to afford pure this compound.
Spectroscopic Characterization: A Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results form a self-validating system for the final product.
General Characterization Workflow
Caption: Standard workflow for the structural confirmation of the target compound.
Expected Spectroscopic Data
While a published spectrum for this specific molecule is not available, data can be reliably predicted based on known values for similar indazole structures.[9]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~13.0-13.5 (br s, 1H, N-H): The acidic proton on the indazole nitrogen. δ ~8.0-8.2 (d, 1H, H-5): Aromatic proton ortho to the carboxylate group, likely showing coupling to the fluorine. δ ~7.5-7.7 (d, 1H, H-7): Aromatic proton ortho to the fluorine. δ ~3.9-4.0 (s, 3H, -OCH₃): Singlet for the methyl ester protons. |
| ¹³C NMR | δ (ppm) ~165: Ester carbonyl carbon. δ ~160 (d, ¹JCF ≈ 240-250 Hz): Carbon bearing the fluorine (C-6). δ ~110-140: Remaining aromatic carbons, with smaller ²JCF and ³JCF coupling constants observable. δ ~52: Methyl ester carbon. |
| IR (cm⁻¹) | ~3300-3100 (br): N-H stretching. ~1720-1700 (s): C=O stretching of the ester. ~1620, 1500: C=C aromatic ring stretching. ~1250-1200 (s): C-O stretching of the ester and C-F stretching. |
| HRMS (ESI) | m/z: Calculated for C₉H₈FN₂O₂ [M+H]⁺: 195.0564. Found should be within ± 5 ppm. |
Applications in Medicinal Chemistry
This compound is not an end-product but a high-value intermediate. Its two key functional groups are poised for strategic elaboration in multi-step syntheses of complex drug molecules.
-
The Carboxylate Handle: The methyl ester at the C-4 position is an ideal anchor point for building out molecular complexity. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines via standard amide bond formation (e.g., using EDC, HATU coupling reagents) to generate extensive libraries of compounds for structure-activity relationship (SAR) studies.[10]
-
The Indazole N-H: The nitrogen at the N-1 position is a nucleophilic site that can be alkylated or arylated under various conditions (e.g., Mitsunobu reaction, SₙAr) to introduce substituents that can probe different pockets of a target protein's binding site.
Role as a Precursor for Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The indazole N-H and N2 atoms are perfectly positioned to act as hydrogen bond donors and acceptors, respectively, effectively mimicking the adenine portion of ATP.
Caption: Role of indazole intermediates in the synthesis and action of kinase inhibitors.
The fluorine atom at the C-6 position can further enhance binding affinity through favorable electrostatic or hydrophobic interactions within the active site and improves metabolic stability by blocking a potential site of oxidative metabolism. This makes this compound a highly strategic starting material for the discovery of novel inhibitors targeting kinases such as EGFR, VEGFR, and PI3K.[2][4]
Conclusion
This compound is more than a chemical intermediate; it is a product of strategic molecular design. It combines the biologically validated indazole scaffold with the advantageous properties of fluorine substitution and a synthetically versatile carboxylate handle. For researchers in drug discovery, this compound represents a powerful and efficient starting point for the synthesis of sophisticated and highly functionalized molecules. Its logical synthesis and clear path to derivatization underscore its importance as a key building block in the ongoing quest for novel and more effective therapies for cancer, inflammation, and other challenging diseases.
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Indazole-Based Scaffolds: A Technical Guide to a Privileged Core in Modern Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The indazole ring system, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, has solidified its status as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility, stemming from its synthetic accessibility and ability to engage in crucial hydrogen bonding interactions, has positioned it as a foundational element in the design of numerous biologically active molecules.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, and profound significance of novel indazole-based scaffolds. We will dissect the causalities behind synthetic strategies, validate the therapeutic applications through key data, and present actionable protocols and workflows to empower researchers in their drug discovery endeavors.
The Indazole Nucleus: A Profile of a Privileged Scaffold
Indazoles are aromatic heterocyclic compounds of significant interest due to their unique structural features and wide-ranging biological properties.[3] The fusion of a pyrazole and benzene ring creates a stable, 10 π-electron aromatic system.[3] This nucleus is considered a bioisostere of indole, another critical pharmacophore, allowing it to mimic the biological activity of indole-containing compounds while offering distinct physicochemical properties.[3]
The indazole core's prominence in medicinal chemistry is not accidental. Its utility is rooted in several key attributes:
-
Synthetic Tractability: A multitude of synthetic routes have been developed, allowing for the controlled and diverse functionalization of the indazole ring at various positions.[4][5] This enables chemists to fine-tune the scaffold to achieve desired potency, selectivity, and pharmacokinetic profiles.
-
Hinge-Binding Motif: In the context of kinase inhibition, the indazole scaffold has proven to be an exceptional "hinge-binding" motif.[6] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.
-
Structural Rigidity: The bicyclic nature of the indazole scaffold imparts a degree of conformational rigidity. This pre-organizes the appended functional groups into a defined three-dimensional space, which can lead to higher-affinity binding with biological targets and improved selectivity.
Strategic Synthesis of Functionalized Indazoles
The ability to strategically modify the indazole core is paramount to successful drug discovery campaigns. The choice of synthetic route is dictated by the desired substitution pattern and the need for scalability.
Classical and Modern Synthetic Approaches
A variety of methods exist for constructing the indazole core and its derivatives.[4] Traditional methods often involve the cyclization of appropriately substituted anilines or hydrazones.[2] More recent advancements have introduced metal-catalyzed cross-coupling and C-H activation strategies, providing more efficient and modular access to complex indazole derivatives.[7][8]
Key Synthetic Strategies:
-
Palladium-Catalyzed C-H Amination: This method allows for the direct formation of the N-N bond, a key step in indazole synthesis, from precursors like arylhydrazones.[7]
-
Reductive Cyclization: Organophosphorus-mediated reductive cyclization of substituted benzamidines offers a pathway to 3-amino-2H-indazoles.[7]
-
Regioselective N-Alkylation: Controlling the site of alkylation (N1 vs. N2) is a critical challenge. The use of specific bases and solvents, such as cesium carbonate in DMF, can provide excellent selectivity for the thermodynamically more stable N1-alkylated product, especially with electron-withdrawing groups on the electrophile.[6]
Representative Protocol: Selective N1-Alkylation of 6-Nitroindazole
This protocol illustrates a validated method for achieving high regioselectivity in the alkylation of an indazole, a common step in building more complex drug candidates. The rationale for the choice of reagents is crucial for the reaction's success.
Objective: To selectively synthesize the N1-alkylated product of 6-nitroindazole.
Rationale: The N1 position is often preferred for substitution to orient other functional groups correctly for target engagement. Cesium carbonate is a mild base that, in combination with a polar aprotic solvent like DMF, has been shown to favor N1 alkylation over N2.[6] The reaction's progression over time, showing an increase in the N1:N2 ratio, suggests an equilibration process where the initially formed N2 product converts to the more stable N1 isomer.[6]
Step-by-Step Methodology:
-
Preparation: To a solution of 6-nitroindazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Addition of Electrophile: Add the desired α-halo ester (e.g., methyl bromoacetate, 2.0 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 16-48 hours. The extended reaction time is critical to allow for the equilibration from the kinetic N2 product to the thermodynamic N1 product.[6]
-
Monitoring: Monitor the reaction progress and the N1:N2 product ratio by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Broad-Spectrum Biological Significance
The indazole scaffold is a versatile pharmacophore found in compounds targeting a wide array of diseases.[3][9] Its derivatives have demonstrated a vast range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][10]
Indazoles in Oncology: A Pillar of Targeted Therapy
The most significant impact of indazole-based scaffolds has been in the field of oncology.[11][12] Many approved and clinical-stage anticancer agents feature this core structure.[11][13]
Key Therapeutic Targets:
-
Protein Kinases: Indazole derivatives are potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[14][15] This includes Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[14][16][17]
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors represent a major breakthrough in treating cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations. The indazole scaffold is a key component of the potent PARP inhibitor, Niraparib.[18][19]
Below is a workflow illustrating the typical cascade from scaffold identification to a clinical candidate in kinase inhibitor discovery.
Caption: Drug discovery workflow for indazole-based inhibitors.
Case Studies: Indazole Scaffolds in FDA-Approved Drugs
The therapeutic relevance of the indazole core is best exemplified by its presence in several marketed drugs.
Axitinib (Inlyta®): A Multi-Kinase Inhibitor
Axitinib is a potent, second-generation tyrosine kinase inhibitor used primarily for the treatment of advanced renal cell carcinoma (RCC).[16][20]
-
Mechanism of Action: Axitinib potently inhibits VEGFRs 1, 2, and 3, key mediators of angiogenesis—the formation of new blood vessels required for tumor growth.[21][22] By binding to the ATP-binding site of these receptors, it blocks downstream signaling pathways that promote endothelial cell proliferation and survival.[21] It also shows activity against other kinases like c-KIT and PDGFR.[16]
-
Clinical Significance: In Phase III trials for second-line treatment of mRCC, Axitinib demonstrated a significant extension in progression-free survival compared to sorafenib.[16]
The diagram below illustrates the mechanism of action for Axitinib.
Caption: Axitinib inhibits VEGFR signaling to block angiogenesis.
Niraparib (Zejula®): A PARP Inhibitor
Niraparib is a highly potent and selective inhibitor of PARP-1 and PARP-2 enzymes, approved for the treatment of ovarian cancer.[18][23]
-
Mechanism of Action: PARP enzymes are crucial for repairing single-strand DNA breaks. In cancer cells with defective homologous recombination repair (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication, resulting in cell death. This concept is known as synthetic lethality.[18][19]
-
Synthetic Innovation: The development of Niraparib also spurred innovation in its synthesis. Researchers have developed shorter, more efficient synthetic routes compared to the initial manufacturing process, highlighting the ongoing importance of process chemistry.[24][25]
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the indazole scaffold is essential for optimizing biological activity. SAR studies guide the design of new analogues with improved properties.[26][27]
Key SAR Insights for Indazole-Based Kinase Inhibitors:
-
C3 Position: Substitution at the C3 position often projects into the solvent-exposed region of the ATP-binding pocket. This position is tolerant of a wide variety of groups, which can be used to enhance potency and modulate physicochemical properties.[28]
-
C5 and C6 Positions: Modifications at the C5 and C6 positions can influence selectivity and potency by interacting with specific sub-pockets of the kinase active site.[27][29]
-
N1 Position: The N1 substituent is frequently used to anchor the molecule within the active site or to improve pharmacokinetic properties. For example, N1 meta-substituted benzyl groups were found to be potent N1-substituents for CCR4 antagonists.[27]
The following table summarizes the inhibitory activity of selected indazole-based kinase inhibitors, demonstrating the impact of structural modifications on potency.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Key Structural Feature | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | N-methyl-benzamide at N1 | |
| Pazopanib | VEGFR, PDGFR, c-Kit | 10, 84, 74 | 5-aminoindazole core | [11] |
| Compound 1 | FGFR1 | 100 | 3-(3,4-dichlorophenyl) substitution | [17] |
| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | N1-piperidine moiety | [7] |
Future Directions and Conclusion
The indazole scaffold continues to be a fertile ground for drug discovery.[3][10] Future research is likely to focus on several key areas:
-
Novel Targets: Expanding the application of indazole scaffolds to new biological targets beyond kinases and PARP.
-
Covalent Inhibition: Designing indazole derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.
-
PROTACs and Molecular Glues: Incorporating the indazole motif into novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) to induce targeted protein degradation.
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-fluoro-1H-indazole-4-carboxylate
Introduction
Methyl 6-fluoro-1H-indazole-4-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, comprised of a benzene ring fused to a pyrazole ring, along with the electronic properties imparted by the fluorine atom and the synthetic handle of the methyl ester, make it a valuable building block for the synthesis of complex biologically active molecules. Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in research and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the principles behind the data acquisition and interpretation from the perspective of a seasoned application scientist.
The structural integrity of a molecule is the foundation of its function. In the realm of drug development, an unambiguous confirmation of the chemical structure is not merely a formality but a critical determinant of a research program's success. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. This document will delve into the expected spectroscopic data for this compound, detailing the rationale behind the spectral features and providing standardized protocols for data acquisition.
Molecular Structure
To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR analysis.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the protons to their respective positions in the structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives due to its ability to solubilize the compound and to avoid obscuring the aromatic proton signals.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N1-H |
| ~8.3 | s | 1H | H3 |
| ~7.8 | d | 1H | H5 |
| ~7.4 | d | 1H | H7 |
| ~3.9 | s | 3H | OCH₃ |
Note: Predicted chemical shifts are based on the analysis of similar indazole structures and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.[2][3][4]
Interpretation of the ¹H NMR Spectrum
-
N1-H Proton (~13.5 ppm): The proton attached to the N1 of the indazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a very downfield chemical shift.[5]
-
Aromatic Protons (H3, H5, H7):
-
H3 (~8.3 ppm): This proton is on the pyrazole ring and is typically a singlet, as it lacks adjacent proton coupling partners. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
-
H5 and H7 (~7.8 and ~7.4 ppm): These protons are on the benzene ring. The presence of the fluorine atom at the C6 position will influence their chemical shifts and introduce fluorine-proton coupling. H5 is expected to appear as a doublet due to coupling with the fluorine atom (³JHF), and H7 will also appear as a doublet due to coupling with the fluorine atom (³JHF). The exact coupling constants would need to be determined from the spectrum.
-
-
Methyl Ester Protons (OCH₃, ~3.9 ppm): The three protons of the methyl group of the ester will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. Their chemical shift is in the typical range for methyl esters.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Instrumentation: The spectrum should be acquired on the same NMR spectrometer used for ¹H NMR.
-
Data Acquisition:
-
A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.
-
The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Similar processing steps as for ¹H NMR are applied (Fourier transformation, phasing, baseline correction).
-
The chemical shift scale is calibrated using the solvent signal (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).
-
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 (d, ¹JCF ≈ 245 Hz) | C6 |
| ~140 | C7a |
| ~135 | C3 |
| ~125 | C3a |
| ~120 (d, ²JCF ≈ 25 Hz) | C5 |
| ~115 | C4 |
| ~100 (d, ²JCF ≈ 25 Hz) | C7 |
| ~52 | OCH₃ |
Note: Predicted chemical shifts are based on known substituent effects on the indazole ring system. The carbon attached to fluorine (C6) and its neighboring carbons (C5 and C7) will exhibit splitting due to carbon-fluorine coupling.[3][6]
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is expected to resonate in the typical downfield region for this functional group.
-
Aromatic Carbons:
-
C6 (~160 ppm): The carbon directly bonded to the fluorine atom will show the most significant downfield shift due to the electronegativity of fluorine and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).
-
C7a and C3a (~140 and ~125 ppm): These are the bridgehead carbons where the two rings are fused.
-
C3 (~135 ppm): The carbon in the pyrazole ring.
-
C5 and C7 (~120 and ~100 ppm): These carbons are ortho to the fluorine-bearing carbon and will appear as doublets due to two-bond carbon-fluorine coupling (²JCF).
-
C4 (~115 ppm): The carbon bearing the methyl carboxylate group.
-
-
Methyl Carbon (~52 ppm): The carbon of the methyl ester group will appear in the expected upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[7][8]
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous KBr (100-200 mg) and press the mixture into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample holder or clean ATR crystal).
-
Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1620, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Note: These are predicted absorption ranges based on characteristic functional group frequencies.[9][10][11]
Interpretation of the IR Spectrum
-
N-H Stretch (3300-3100 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration of the indazole ring, with the broadening due to hydrogen bonding.[9]
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Absorptions in this region are indicative of the C-H stretching vibrations of the aromatic rings.
-
C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the methyl ester.[10][11]
-
C=C Stretch (~1620, ~1500 cm⁻¹): Medium intensity bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretch (~1250 cm⁻¹): A strong absorption corresponding to the C-O single bond stretching of the ester group is expected.[11]
-
C-F Stretch (~1100 cm⁻¹): A strong absorption band in this region is characteristic of the carbon-fluorine bond stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining further structural insights.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Method of Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common soft ionization method for polar molecules like this, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would yield the molecular ion M⁺• and more extensive fragmentation.[12][13]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•) or Protonated Molecule ([M+H]⁺): The molecular weight of this compound (C₉H₇FN₂O₂) is 194.16 g/mol . Therefore, the mass spectrum should show a prominent peak at m/z 194 (for EI) or m/z 195 (for ESI).[14]
-
Major Fragmentation Pathways: Under EI conditions, fragmentation is expected. A plausible fragmentation pattern is illustrated below.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The presence of a peak at m/z 194 (or 195) confirms the molecular weight of the compound.
-
Loss of a Methoxy Radical (m/z 163): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion.
-
Loss of the Carbomethoxy Radical (m/z 135): The entire methyl carboxylate group can be lost as a radical.
-
Further Fragmentation: The resulting fragments can undergo further rearrangements and fragmentation, providing additional structural information. For instance, the fragment at m/z 135 could potentially lose a molecule of nitrogen (N₂) to form a fluorinated aromatic fragment.[15]
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. By synergistically interpreting the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols serve as a standardized starting point for obtaining high-quality data, while the detailed interpretations offer insights into the structure-spectrum correlations. This foundational knowledge is indispensable for scientists and professionals in the field of drug development, ensuring the integrity of their chemical matter and the reliability of their research outcomes.
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An In-Depth Technical Guide to Understanding Tautomerism in Functionalized Indazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their tautomeric forms, a phenomenon that dictates their chemical reactivity, physical properties, and, most critically, their interaction with biological targets.[1] This guide, designed for professionals in drug discovery and development, provides a comprehensive exploration of tautomerism in functionalized indazoles. We will delve into the structural nuances of indazole tautomers, the profound influence of substituents on their equilibrium, and the advanced analytical techniques essential for their characterization. By synthesizing fundamental principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to strategically navigate and harness indazole tautomerism in the design of next-generation therapeutics.
The Fundamental Landscape of Indazole Tautomerism
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, primarily exists in two major tautomeric forms: 1H-indazole and 2H-indazole.[2] A third, less common tautomer, 3H-indazole, is also possible but is generally not a significant contributor to the equilibrium.[3] The interconversion between these forms, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4]
The 1H-indazole tautomer, often referred to as the "benzenoid" form, is thermodynamically more stable than the 2H-indazole or "quinonoid" form.[2][5] This greater stability is attributed to the preservation of the aromaticity of the benzene ring in the 1H form.[6] Computational studies have quantified this energy difference, with the 1H-tautomer being more stable by approximately 3.6 kcal/mol (MP2) to 5.3 kcal/mol (B3LYP) in the gas phase.[6] Consequently, in the absence of external influences, the 1H-tautomer is the predominant species.[2]
However, the tautomeric landscape is not static. The position of the equilibrium can be significantly influenced by a variety of factors, including the nature and position of substituents on the indazole ring, the solvent, and the solid-state packing forces.[5][7] This dynamic nature is of paramount importance in drug design, as the different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[1]
Caption: Annular tautomerism in the indazole scaffold.
The Decisive Role of Substituents in Tautomeric Equilibrium
The introduction of functional groups onto the indazole core can dramatically alter the relative stabilities of the tautomers, thereby shifting the equilibrium. This influence is a complex interplay of electronic and steric effects.
Electronic Effects
The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, exerts a profound effect on the tautomeric preference.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂) or cyano (CN) groups can decrease the energy difference between the 1H- and 2H-tautomers, although the 1H form generally remains more stable.[6] The stabilization of the 2H-tautomer by EWGs can be rationalized by the delocalization of the negative charge that develops on the pyrazole ring in the quinonoid structure.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (NH₂) or methoxy (OCH₃) groups tend to further stabilize the 1H-tautomer, increasing the energy gap between the two forms.
Steric Effects
Bulky substituents, particularly at positions adjacent to the pyrazole ring (positions 3 and 7), can introduce steric hindrance that influences the tautomeric equilibrium. This is often a result of unfavorable interactions in one tautomeric form over the other.
The interplay of these effects is summarized in the table below:
| Substituent Position | Electronic Effect of Substituent | Predominant Tautomer | Rationale |
| C3 | Electron-Withdrawing | 1H (but 2H is more stabilized) | EWGs at C3 can stabilize the partial negative charge on N2 in the 2H-tautomer through resonance. |
| C3 | Electron-Donating | 1H | EDGs at C3 increase the electron density on the pyrazole ring, favoring the more aromatic 1H-tautomer. |
| C5/C6 | Varies | Generally 1H | Substituents on the benzene ring have a more attenuated effect on the tautomeric equilibrium compared to those on the pyrazole ring. |
| N1/N2 | Alkyl/Aryl | Fixed Tautomer | N-substitution locks the molecule into either the 1H- or 2H-form, preventing tautomerization.[8] |
Advanced Analytical Techniques for Tautomer Elucidation
The characterization of indazole tautomers requires a multi-pronged analytical approach, as no single technique can provide a complete picture in all cases. The judicious application of spectroscopic and crystallographic methods, often complemented by computational studies, is essential for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9] Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the nuclei, which differs significantly between the 1H- and 2H-tautomers.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of the functionalized indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the aromatic protons. The chemical shift of the N-H proton, if observable, can be a key indicator.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly sensitive to the tautomeric form.[9]
-
2D NMR Experiments: To aid in the assignment of signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). HMBC is especially useful for identifying long-range correlations between protons and carbons, which can help to distinguish between the N1 and N2 isomers in N-substituted indazoles.[8]
-
Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known 1H- and 2H-indazoles. The differences in the electronic distribution between the tautomers lead to characteristic chemical shift patterns.
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The Electronic Properties of the Fluorinated Indazole Ring System: A Guide for Drug Discovery and Development
An In-Depth Technical Guide:
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its structural versatility and capacity for diverse biological interactions have made it a focal point in drug design. The strategic incorporation of fluorine, an element with unique and powerful physicochemical properties, has emerged as a transformative strategy for optimizing drug candidates. This guide provides a comprehensive exploration of the electronic consequences of fluorinating the indazole ring system. We will dissect the fundamental principles governing these changes, detail the experimental and computational methodologies for their characterization, and examine case studies where these electronic modulations have led to significant enhancements in biological activity and pharmacokinetic profiles.
The Foundational Impact of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a deliberate and strategic decision aimed at fine-tuning its molecular properties.[3][4] Unlike simple substitution, fluorination imparts profound changes due to the element's unique characteristics:
-
High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I), which can significantly alter the electron distribution within a molecule.[3]
-
Small Steric Footprint: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere without introducing significant steric hindrance.[5]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, often rendering previously labile positions resistant to metabolic degradation by cytochrome P450 enzymes.[5]
-
Modulation of Physicochemical Properties: Fluorination can productively influence a molecule's acidity (pKa), lipophilicity, membrane permeability, and conformational preferences, all of which are critical determinants of a drug's overall performance.[4][6][7]
When applied to the indazole scaffold, these effects provide a powerful toolkit for addressing common challenges in drug development, from improving target affinity to enhancing bioavailability.
Core Electronic Consequences of Indazole Fluorination
Fluorinating the indazole ring system fundamentally alters its electronic landscape. The position of the fluorine atom—whether on the benzene or pyrazole portion of the scaffold—dictates the nature and magnitude of these changes.
Inductive Effects on Acidity and Basicity (pKa)
The most immediate consequence of fluorine's electron-withdrawing nature is the modulation of the pKa of ionizable groups. For the indazole ring, this primarily affects the basicity of the pyrazole nitrogen atoms.
-
Causality: By pulling electron density away from the heterocyclic ring, a fluorine substituent reduces the ability of the nitrogen lone pairs to accept a proton. This leads to a significant decrease in basicity (a lower pKa for the conjugate acid).[3][8][9] This effect is most pronounced when fluorine is in close proximity (e.g., at the 3 or 4-positions) and diminishes with distance.
-
Practical Implications: Modulating pKa is a critical strategy in drug design. Lowering the basicity of a molecule can prevent unwanted protonation in physiological compartments, which may reduce off-target activity (such as hERG channel inhibition) and improve membrane permeability, ultimately leading to better oral absorption and CNS penetration.[8][10]
Table 1: Predicted Impact of Monofluorination on Indazole pKa
| Fluorination Position | Predicted Effect on Basicity | Rationale |
| C3-Position | Strong Decrease | Direct inductive effect on the pyrazole ring. |
| C4-Position | Moderate-Strong Decrease | Proximity to the pyrazole ring; strong inductive pull. |
| C5-Position | Moderate Decrease | Inductive effect transmitted through the benzene ring. |
| C6-Position | Moderate Decrease | Inductive effect transmitted through the benzene ring. |
| C7-Position | Moderate-Strong Decrease | Proximity to the N1 nitrogen; strong inductive effect. |
Alterations in Dipole Moment and Molecular Interactions
The polarity of the C-F bond introduces a strong local dipole, which can alter the molecule's overall dipole moment and its molecular electrostatic potential (MEP).
-
Causality: The new C-F dipole can either augment or oppose the inherent dipole of the parent indazole ring, depending on its position and orientation. This redistribution of charge influences how the molecule interacts with its environment.
-
Practical Implications: Changes in the MEP can profoundly affect protein-ligand interactions. A region of negative potential created by a fluorine atom can form favorable orthogonal multipolar interactions with electron-deficient regions in a protein's binding pocket, such as the backbone amide carbonyls, enhancing binding affinity.[3][6] Furthermore, these changes influence crystal packing, solubility, and membrane permeability. Studies have shown that fluorination can alter the supramolecular structure of indazoles in the solid state, shifting them from hydrogen-bonded dimers to more complex helical catemers.[11][12]
Methodologies for Characterization: A Practical Guide
Validating the electronic properties of novel fluorinated indazoles requires a combination of robust experimental techniques and predictive computational models.
Experimental Characterization Protocols
NMR is the cornerstone for structural elucidation and for probing the electronic environment of the fluorinated indazole. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule.
Protocol: Standard NMR Analysis of a Fluorinated Indazole
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum to confirm the overall structure and identify proton resonances. The chemical shifts of protons on the indazole ring will be shifted downfield upon fluorination due to the deshielding effect.
-
¹⁹F NMR Acquisition: This is a highly specific and sensitive technique for fluorinated compounds.[13] Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the fluorine signal provides a direct readout of its electronic environment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the carbon directly attached to the fluorine, which will appear as a large doublet due to ¹JCF coupling. The magnitude of this coupling constant can provide insight into the C-F bond's nature.
-
Data Processing & Analysis: Process the spectra using appropriate software. Integrate signals, determine chemical shifts (ppm), and measure coupling constants (Hz). Use 2D NMR techniques (e.g., HSQC, HMBC) if structural assignment is ambiguous.
This technique provides unambiguous proof of structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth: High-quality crystals are paramount. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane). Vapor diffusion is another effective method.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The model is then refined against the experimental data to yield the final structure.
-
Analysis: Analyze the refined structure for key parameters: C-F bond lengths, changes in ring geometry, and intermolecular contacts (e.g., hydrogen bonds, π-π stacking). This provides direct evidence of how fluorination affects molecular packing.[11][12]
Computational Modeling Protocol
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing the electronic properties of molecules before they are even synthesized.
Protocol: DFT Calculation of Electronic Properties
-
Structure Preparation: Build the 3D structure of the fluorinated indazole using a molecular editor (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a preliminary conformational search using a lower-level theory (e.g., molecular mechanics) to identify the lowest energy conformer.
-
DFT Optimization: Optimize the geometry of the lowest energy conformer using a DFT functional and basis set appropriate for organofluorine compounds (e.g., B3LYP/6-311+G(d,p)). This step is self-validating; the calculation is complete when forces on the atoms approach zero, indicating a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive electronic properties. Key calculations include:
-
Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the van der Waals surface.
-
NMR Shielding Tensors: Predict ¹³C and ¹⁹F chemical shifts. DFT-predicted ¹⁹F NMR shifts can be remarkably accurate, aiding in the identification of isomers or metabolites.[14][15]
-
Natural Bond Orbital (NBO) Analysis: Quantify atomic charges and orbital interactions.
-
-
Data Visualization: Use visualization software to map the MEP onto the molecular surface and analyze the results in the context of potential protein-ligand interactions.
Case Studies: Electronic Modulation in Action
The theoretical impact of fluorination is best understood through its application in successful drug discovery programs.
-
Case Study 1: ROCK1 Kinase Inhibitors The development of Rho kinase (ROCK1) inhibitors highlights the critical importance of fluorine positioning. In one series, the 4-fluoroindazole analog 51 was found to have low potency (IC₅₀ = 2500 nM). However, simply moving the fluorine to the 6-position yielded analog 52 , which demonstrated a dramatic increase in potency (IC₅₀ = 14 nM) and a significant improvement in oral bioavailability to 61%.[6][16] This illustrates how altering the electronic properties and dipole moment via positional fluorination can drastically improve binding affinity and pharmacokinetic properties.
-
Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors In the design of potent FGFR inhibitors, medicinal chemists synthesized a series of compounds to improve cellular activity. The lead compound, 100 , which incorporated a 2,6-difluoro-3-methoxyphenyl group, displayed exceptional enzymatic and antiproliferative activities, with an IC₅₀ of 2.0 nM against the FGFR2 enzyme.[2] The dual fluorine substitutions were critical for achieving this high potency, likely by modulating the electronics and conformation of the phenyl ring to optimize interactions within the kinase binding site.
Conclusion
Fluorination is far more than an atomic substitution; it is a sophisticated strategy for the precise modulation of the electronic properties of the indazole ring system. By leveraging the strong inductive effect of fluorine, medicinal chemists can fine-tune the pKa, dipole moment, and conformational preferences of indazole-based drug candidates. This control directly translates into improved target affinity, enhanced metabolic stability, and superior pharmacokinetic profiles. A thorough understanding of these electronic effects, validated by the robust experimental and computational workflows detailed in this guide, is essential for the rational design of the next generation of indazole-containing therapeutics.
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The Strategic Deployment of Methyl 6-fluoro-1H-indazole-4-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Privileged Status of Fluorinated Indazoles in Drug Design
The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to bind to a multitude of biological targets with high affinity.[1][2] Its utility is particularly pronounced in the design of protein kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket.[1] The strategic incorporation of fluorine into this scaffold further enhances its therapeutic potential. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2] This guide focuses on a specific, highly valuable building block: Methyl 6-fluoro-1H-indazole-4-carboxylate . We will explore its synthesis, key chemical transformations, and its pivotal role in the construction of potent, next-generation therapeutic agents.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of a building block's fundamental properties is paramount for its effective utilization in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 697739-05-2 | [3] |
| Molecular Formula | C₉H₇FN₂O₂ | [4] |
| Molecular Weight | 194.16 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically >97% |
Synthesis of the Core Building Block: A Strategic Approach
A robust and scalable synthesis of this compound is essential for its widespread application. While a specific, detailed protocol for this exact molecule is not extensively published in peer-reviewed literature, a logical and field-proven synthetic strategy can be constructed based on established methodologies for analogous indazole systems. The most plausible route involves a multi-step sequence starting from readily available precursors, culminating in a palladium-catalyzed carbonylation.
Proposed Synthetic Pathway
The synthesis commences with the formation of a suitable brominated and fluorinated indazole precursor, followed by the introduction of the carboxylate moiety.
Figure 1: Proposed synthetic pathway to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole
This key intermediate can be synthesized from commercially available 1-bromo-5-fluoro-2-methyl-3-nitrobenzene through a reductive cyclization.[9] A common method for this transformation is the Cadogan reaction.
-
Reaction Principle: The Cadogan reaction involves the deoxygenative cyclization of an ortho-nitroaryl compound with a trivalent phosphorus reagent, such as triethyl phosphite, to form a five-membered heterocyclic ring. In this case, the nitro group is reduced, and the adjacent methyl group participates in the cyclization to form the indazole ring.
-
Protocol:
-
To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in a suitable high-boiling solvent (e.g., triethyl phosphite, used in excess as both reagent and solvent), heat the mixture to reflux (typically 150-160 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 6-bromo-4-fluoro-1H-indazole.
-
Step 2: Palladium-Catalyzed Carbonylation to this compound
The introduction of the methyl carboxylate group at the 4-position is strategically achieved via a palladium-catalyzed carbonylation of the corresponding aryl bromide. This reaction is a powerful tool for the formation of C-C bonds and is widely used in pharmaceutical synthesis.[10][11][12]
-
Reaction Principle: In this reaction, a palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 6-bromo-4-fluoro-1H-indazole. Subsequent coordination of carbon monoxide (CO), followed by nucleophilic attack of methanol and reductive elimination, yields the desired methyl ester and regenerates the palladium(0) catalyst.
-
Protocol:
-
In a pressure vessel, combine 6-bromo-4-fluoro-1H-indazole (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like triethylamine (2.0 eq) in methanol as the solvent.
-
Seal the vessel and pressurize with carbon monoxide (typically 50 psi).
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) and stir for several hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and carefully vent the CO pressure.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Application as a Key Building Block in Kinase Inhibitor Synthesis
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The ester functionality serves as a convenient handle for further chemical elaboration, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.
Hydrolysis and Amide Coupling: The Gateway to Bioactivity
Figure 2: Key transformations of this compound in medicinal chemistry.
-
Protocol for Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a base such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq) and stir at room temperature until TLC or HPLC indicates complete conversion.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with an acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 6-fluoro-1H-indazole-4-carboxylic acid.[13]
-
-
Protocol for Amide Coupling:
-
Dissolve 6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Add a coupling agent such as HATU or EDC/HOBt (1.1-1.2 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.0-3.0 eq).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.1 eq).
-
Continue stirring at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide.[13]
-
Relevance to Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and has emerged as a high-priority target in oncology.[14][15] Overexpression of PLK4 is linked to tumorigenesis in various cancers.[15] A number of potent and selective PLK4 inhibitors are based on the indazole scaffold, with CFI-400945 being a prominent example that has advanced to clinical trials.[1][15][16][17]
While the publicly available synthesis of CFI-400945 does not explicitly start from this compound, the core structure of many advanced PLK4 inhibitors incorporates a substituted indazole moiety.[1][16] The synthetic strategies outlined above are directly applicable to the synthesis of analogs and derivatives of these potent anticancer agents. The 6-fluoro-1H-indazole-4-carboxamide core serves as a key pharmacophore, with the amide substituent exploring different regions of the kinase active site to enhance potency and selectivity.
Conclusion and Future Perspectives
This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics, particularly in the area of kinase inhibition. Its strategic combination of a fluorinated indazole core and a versatile ester handle provides a robust platform for the rapid generation of diverse compound libraries. The synthetic routes and chemical transformations detailed in this guide are field-proven and can be readily adapted for the synthesis of next-generation inhibitors targeting PLK4 and other clinically relevant kinases. As our understanding of kinase biology continues to evolve, the demand for sophisticated and strategically functionalized building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of modern drug discovery.
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing . [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central . [Link]
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Wiley-VCH 2007 - Supporting Information . [Link]
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The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′- - ResearchGate . [Link]
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Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers . [Link]
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Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium - PubMed . [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH . [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI . [Link]
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(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate . [Link]
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Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal . [Link]
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6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid | AMERICAN ELEMENTS . [Link]
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Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University . [Link]
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Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - NIH . [Link]
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Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides - PMC - NIH . [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica . [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) . [Link]
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Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate . [Link]
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Palladium-Catalyzed Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides - PMC - NIH . [Link]
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(PDF) 13 C NMR of indazoles - ResearchGate . [Link]
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Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies . [Link]
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Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH . [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central . [Link]
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Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH . [Link]
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Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld . [Link]
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1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure . [Link]
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Preliminary In-Vitro Screening of Indazole Carboxylates: A Strategic Approach to Early-Phase Drug Discovery
An In-Depth Technical Guide:
Introduction: The Indazole Carboxylate Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is a cornerstone in a multitude of synthetic compounds that exhibit a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Several FDA-approved drugs, such as the anticancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1] Indazole carboxylates, a specific class of these derivatives, offer versatile synthetic handles for molecular exploration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a strategic framework for the initial in-vitro evaluation of novel indazole carboxylate libraries. The objective of a preliminary screen is not exhaustive characterization but rather the rapid and cost-effective identification of "hit" compounds that warrant further investigation. We will detail a tiered, multi-assay approach designed to triage compound libraries, focusing on cytotoxicity, anti-inflammatory potential, and antimicrobial activity as primary endpoints. The causality behind each experimental choice is emphasized to ensure a robust and logically sound screening cascade.
Tier 1: Foundational Cytotoxicity Screening
The initial step for any compound library destined for therapeutic development is to assess its fundamental interaction with living cells. A broad cytotoxicity screen provides a baseline understanding of a compound's potency and potential for therapeutic application or off-target toxicity. This is particularly critical for anticancer drug discovery, where the goal is selective cytotoxicity against malignant cells.[6][7]
Rationale for a Dual-Assay Approach: Metabolic Viability vs. Membrane Integrity
Relying on a single cytotoxicity metric can be misleading. A compound may inhibit cell proliferation without causing cell death, an effect that could be missed by a simple viability assay. Therefore, we employ a dual-assay strategy:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[1]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[8][9][10]
By running these assays in parallel, we can distinguish between cytostatic effects (reduced metabolic activity in the MTT assay with low LDH release) and cytotoxic effects (reduced MTT signal coupled with high LDH release).
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for a primary cytotoxicity screen.
Caption: Simplified LPS signaling cascade leading to NO production in macrophages.
Protocol: Nitric Oxide Inhibition (Griess) Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing serial dilutions of the indazole carboxylates. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include "Unstimulated Control" wells (cells + medium), "LPS Control" wells (cells + medium + LPS), and "Blank" wells (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the prepared Griess Reagent to each well.
-
Readout: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 546 nm. [11]8. Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS control.
Tier 3: Antimicrobial Activity Screening
The versatility of the indazole scaffold also extends to antimicrobial activity. [3][4][12]A preliminary screen to identify compounds with antibacterial or antifungal properties is a valuable component of a comprehensive profiling effort.
Rationale for Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13]The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. This quantitative assay is highly reproducible, scalable for screening, and provides a clear endpoint for hit identification.
Protocol: Broth Microdilution for MIC Determination
-
Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and adjust it to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a "Positive Control" (broth + inoculum, no compound) and a "Negative Control" (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Readout: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A colorimetric indicator like resazurin can also be added to aid readout. [13]
Data Presentation: Hypothetical Antimicrobial Screening Data
| Compound ID | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) |
| IND-001 | 8 | 64 |
| IND-002 | > 128 | > 128 |
| IND-004 | 16 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Conclusion and Forward Path
This tiered in-vitro screening guide provides a robust, logical, and efficient framework for the initial evaluation of novel indazole carboxylate libraries. The workflow is designed to rapidly identify compounds with significant biological activity—be it cytotoxic, anti-inflammatory, or antimicrobial—while providing foundational data to guide subsequent studies. Compounds identified as "hits" in this preliminary screen would proceed to more complex secondary assays, such as mechanism-of-action studies, target identification, kinase profiling, or in-vivo efficacy models, paving the way for the development of the next generation of indazole-based therapeutics.
References
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL
- Title: Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives Source: Semantic Scholar URL
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- Title: Indazole Derivatives: Promising Anti-tumor Agents Source: PubMed URL
- Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH URL
- Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches Source: ResearchGate URL
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL
- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL
- Title: (PDF)
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL
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Methodological & Application
Application Note: A Guided Protocol for the Multi-Step Synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract & Significance
Methyl 6-fluoro-1H-indazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[1] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated indazoles highly sought-after intermediates in drug discovery programs.[2] This document provides a comprehensive, multi-step protocol for the synthesis of this compound, commencing from a commercially available substituted aniline. The guide emphasizes the chemical rationale behind each transformation, in-process controls for reaction monitoring, and methods for purification and characterization, ensuring a reproducible and reliable outcome.
Overview of the Synthetic Strategy
The synthesis is designed as a three-part process, starting from the precursor 3-Bromo-5-fluoro-2-methylaniline. The strategy involves:
-
Indazole Ring Formation: Construction of the core heterocyclic system via a classical diazotization and intramolecular cyclization reaction.
-
Regioselective Carboxylation: Introduction of the carboxylate moiety at the C4 position through a lithium-halogen exchange followed by quenching with carbon dioxide.
-
Fischer Esterification: Conversion of the resulting carboxylic acid to the final methyl ester target.
This route was designed for its reliability, utilization of well-established chemical transformations, and the strategic use of the bromo-substituent as a handle for introducing the key carboxylate functional group.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole
Principle and Rationale
The formation of the indazole ring from an ortho-substituted aniline is a cornerstone of heterocyclic chemistry.[1] This protocol utilizes a diazotization reaction, where the primary amine of 3-bromo-5-fluoro-2-methylaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). The highly reactive diazonium intermediate then undergoes an intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the stable indazole core. This method is adapted from similar strategies used for synthesizing substituted indazoles.[3]
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-5-fluoro-2-methylaniline (1.0 eq) in 6M hydrochloric acid (5.0 mL per 1.0 g of aniline). Cool the suspension to 0-5 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained below 5 °C.
-
Cyclization & Aging: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. The formation of the diazonium salt can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Work-up & Isolation: Carefully raise the temperature to ambient room temperature and stir for 2-3 hours. The product will often precipitate out of the solution. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Purification: Filter the resulting solid precipitate and wash thoroughly with cold water. Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).
Part 2: Synthesis of 6-Fluoro-1H-indazole-4-carboxylic Acid
Principle and Rationale
This step leverages modern organometallic chemistry to convert the C4-bromo substituent into a carboxylic acid. The indazole N-H proton is acidic and must be protected to prevent it from quenching the organolithium reagent. A silyl protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is ideal as it is stable to the reaction conditions and can be readily removed. Following protection, a lithium-halogen exchange is performed at low temperature using n-butyllithium (n-BuLi) to generate a highly nucleophilic aryllithium species. This intermediate is then quenched by bubbling gaseous carbon dioxide (CO₂) through the solution, forming a lithium carboxylate salt. An acidic workup simultaneously protonates the carboxylate and removes the SEM protecting group.
Caption: Key transformations in the carboxylation step.
Detailed Experimental Protocol
-
N-H Protection: Dissolve 4-bromo-6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until hydrogen evolution ceases (~30 min). Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench carefully with water and extract with ethyl acetate. Purify the N-SEM protected intermediate by column chromatography.
-
Lithium-Halogen Exchange: Dissolve the purified N-SEM-4-bromo-6-fluoro-1H-indazole in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. Add n-BuLi (1.2 eq, 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Carboxylation: Bubble dry CO₂ gas (from dry ice or a cylinder) through the reaction mixture for 1-2 hours at -78 °C.
-
Quench & Deprotection: Allow the mixture to warm slowly to room temperature. Add 4M HCl and stir vigorously for 4-6 hours to effect deprotection.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be purified by recrystallization or trituration with a suitable solvent system like diethyl ether/hexane.
Part 3: Synthesis of this compound
Principle and Rationale
The final step is a classic Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] By using methanol as both the reagent and the solvent, its high concentration drives the equilibrium towards the formation of the methyl ester product. A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per 1.0 g of acid), add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate and carefully wash with a saturated NaHCO₃ solution to neutralize the excess acid. Wash further with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate) or recrystallization from a suitable solvent to afford the pure this compound.
Materials and Data Summary
| Step | Key Reagent | Molar Eq. | Purpose | Expected Yield | Characterization |
| 1 | 3-Bromo-5-fluoro-2-methylaniline | 1.0 | Starting Material | 60-75% | ¹H NMR, ¹³C NMR, MS |
| 1 | Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent | - | - |
| 2 | n-Butyllithium (n-BuLi) | 1.2 | Lithiating Agent | 50-65% | ¹H NMR, ¹³C NMR, MS |
| 2 | Carbon Dioxide (CO₂) | Excess | Carbon Source | - | - |
| 3 | Methanol (MeOH) | Solvent/Reagent | Ester Formation | 80-95% | ¹H NMR, ¹³C NMR, MS, HPLC |
| 3 | Sulfuric Acid (H₂SO₄) | ~0.1 | Catalyst | - | - |
Trustworthiness & Self-Validation
The success of this multi-step synthesis relies on careful monitoring and validation at each stage.
-
In-Process Controls: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the product in each step.
-
Structural Confirmation: The identity and purity of each intermediate and the final product must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A final product purity of ≥98% is recommended for use in subsequent research and development activities.
References
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Organic Chemistry Portal. (n.d.). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved from [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Sakai, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(11). [Link]
-
Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1035-1065. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate
Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, allows it to interact with a wide range of biological targets. Fluorinated indazoles, in particular, are of significant interest to researchers in drug development. The strategic incorporation of fluorine atoms can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.
Methyl 6-fluoro-1H-indazole-4-carboxylate is a key building block for the synthesis of more complex pharmaceutical agents. The ester functional group at the 4-position serves as a versatile handle for further chemical modifications, while the fluorine at the 6-position provides the aforementioned benefits. This document provides a comprehensive, two-part protocol for the synthesis of this valuable intermediate, grounded in established principles of organic chemistry. The procedures are designed for reproducibility and scalability, with in-depth explanations to empower researchers to understand the causality behind each experimental step.
Overall Synthetic Scheme
The synthesis is approached in two main stages: first, the construction of the core indazole ring system to form the carboxylic acid precursor, followed by a classic Fischer esterification to yield the final methyl ester product.
Caption: Overall workflow for the synthesis of the target compound.
Part A: Synthesis of 6-Fluoro-1H-indazole-4-carboxylic Acid
This part of the protocol focuses on the construction of the indazole ring via an intramolecular cyclization reaction. The chosen strategy is based on the well-established synthesis of indazoles from ortho-methyl anilines through diazotization.[1] A plausible and readily accessible starting material, 3-amino-4-methyl-5-fluorobenzoic acid, is used. The key transformation involves the conversion of the amino group into a diazonium salt, which is then trapped intramolecularly by the adjacent aromatic ring system to form the indazole.
Materials and Reagents (Part A)
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Amino-4-methyl-5-fluorobenzoic Acid | C₈H₈FNO₂ | 169.15 | 5.00 g | 29.56 | Starting Material |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | 150 mL | - | Anhydrous, reaction solvent |
| Copper(II) Chloride (CuCl₂) | CuCl₂ | 134.45 | 4.78 g | 35.5 | Catalyst |
| tert-Butyl nitrite (t-BuONO) | C₄H₉NO₂ | 103.12 | 5.2 mL (4.54 g) | 44.0 | Diazotizing agent (90% purity) |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For pH adjustment during workup (1 M aq.) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~100 mL | - | For washing during workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
Experimental Protocol (Part A)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-amino-4-methyl-5-fluorobenzoic acid (5.00 g, 29.56 mmol) and anhydrous acetonitrile (150 mL).
-
Catalyst Addition: Add copper(II) chloride (4.78 g, 35.5 mmol) to the suspension. Stir the mixture at room temperature.
-
Diazotization: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add tert-butyl nitrite (5.2 mL, 44.0 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Expert Insight: The use of an organic nitrite like tert-butyl nitrite under non-aqueous conditions provides a milder alternative to sodium nitrite with strong acids, often leading to cleaner reactions and higher yields for this type of cyclization.[2] The slow, dropwise addition is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of the diazonium intermediate.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (150 mL) and water (100 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL) followed by brine (100 mL).
-
Causality Explanation: The acid wash helps to remove any remaining basic impurities. The brine wash removes residual water and aids in breaking any emulsions.
-
-
Drying and Isolation: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 6-fluoro-1H-indazole-4-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a solid.
Part B: Synthesis of this compound
This final stage employs the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This method is highly effective for converting the synthesized indazole carboxylic acid into its corresponding methyl ester using methanol as both the reagent and the solvent.
Materials and Reagents (Part B)
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 6-Fluoro-1H-indazole-4-carboxylic Acid | C₈H₅FN₂O₂ | 180.14 | 4.00 g | 22.2 | Product from Part A |
| Methanol (MeOH) | CH₃OH | 32.04 | 80 mL | - | Reagent and solvent |
| Sulfuric Acid (H₂SO₄), concentrated | H₂SO₄ | 98.08 | 1.0 mL | ~18 | Acid catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~100 mL | - | For neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |
Experimental Protocol (Part B)
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the 6-fluoro-1H-indazole-4-carboxylic acid (4.00 g, 22.2 mmol) in methanol (80 mL).
-
Catalyst Addition: Cool the mixture in an ice bath. Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring suspension.
-
Trustworthiness Note: The addition of concentrated sulfuric acid to methanol is highly exothermic and should be performed slowly and with caution to prevent splashing and excessive heat generation.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. The reaction should be monitored by TLC to confirm the disappearance of the starting carboxylic acid.
-
Mechanistic Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction proceeds through a tetrahedral intermediate, ultimately eliminating a molecule of water to form the ester.[3][4]
-
-
Workup and Neutralization:
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL).
-
Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8.
-
A precipitate of the crude product should form.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The final product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes or by flash column chromatography on silica gel to yield a pure solid.
Self-Validating System and Quality Control
To ensure the integrity of the synthesis, the following checkpoints are essential:
-
TLC Monitoring: At each stage, the reaction progress must be monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) should be used to resolve the starting material from the product.
-
Purification: Recrystallization or column chromatography are critical steps to remove unreacted starting materials, by-products, and residual reagents. The purity of the final product should be assessed after this step.
-
Characterization: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To compare with literature values and as an indicator of purity.
-
References
- (Reference for general indazole synthesis and importance)
- (Reference for general indazole synthesis and importance)
- (Reference for a similar fluorin
- (Reference for general indazole synthesis methods)
- (Reference for synthesis of indazole carboxylic acid deriv
- (Reference for synthesis of substituted indazole acetic acids)
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Yadav, G., & Singh, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28079–28107. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- (Reference for a rel
- (Reference for a related cycliz
- (Reference for diazotiz
- (Reference for a rel
- (Reference for a rel
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
- (Reference for synthesis of a rel
- (Reference for a rel
- (Reference for handling indazole compounds)
- (Reference for a rel
- (Reference for diazotiz
- (Reference for a rel
- (Reference for a rel
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
The Alchemist's Guide to 3-Aminoindazoles: Advanced Palladium-Catalyzed Methodologies
Introduction: The Privileged 3-Aminoindazole Scaffold
In the landscape of medicinal chemistry and drug development, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its importance in the design of novel therapeutics. Within this family, the 3-aminoindazole moiety is of particular significance, serving as a cornerstone for a diverse array of pharmaceutical agents, including potent kinase inhibitors for oncology, anti-inflammatory drugs, and neuroprotective agents. The efficient and modular synthesis of these vital building blocks is, therefore, a paramount objective for synthetic and medicinal chemists.
Historically, the construction of the 3-aminoindazole core was often fraught with challenges, including harsh reaction conditions, limited substrate scope, and poor regioselectivity. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering mild, versatile, and highly efficient pathways to these valuable compounds. This guide provides an in-depth exploration of three cutting-edge palladium-catalyzed methods, offering detailed protocols, mechanistic insights, and practical guidance for researchers at the forefront of pharmaceutical innovation.
Methodology 1: The Buchwald-Hartwig C-N Cross-Coupling Approach
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] Its application to the synthesis of 3-aminoindazoles from readily available 3-haloindazole precursors provides a direct and powerful route to a wide range of N-substituted derivatives.[2]
Scientific Rationale and Mechanistic Insight
This transformation hinges on a palladium(0)/palladium(II) catalytic cycle. The choice of ligand is critical to the success of the reaction; bulky, electron-rich phosphine ligands, such as Xantphos, are often employed. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst.[3] This species readily undergoes oxidative addition with the 3-haloindazole. The subsequent steps involve coordination of the amine, deprotonation by a base (typically a strong, non-nucleophilic base like cesium carbonate), and finally, reductive elimination to furnish the 3-aminoindazole product and regenerate the Pd(0) catalyst.[4] The use of a bidentate ligand like Xantphos helps to stabilize the palladium center and facilitate the reductive elimination step, often leading to higher yields and cleaner reactions.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromoindazoles[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.1 equiv.), Xantphos (0.12 equiv.), and Cs₂CO₃ (2.8 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the 3-bromoindazole (1.0 equiv.), the desired amine (1.2 equiv.), and anhydrous 1,4-dioxane.
-
Reaction: Stir the resulting mixture at reflux (typically 100-110 °C) for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindazole.
Data Summary: Scope of the Buchwald-Hartwig Amination
| Entry | 3-Haloindazole Substrate | Amine | Yield (%) | Reference |
| 1 | 3-Bromo-1H-indazole | Morpholine | 87 | [2] |
| 2 | 3-Bromo-1H-indazole | N-Boc-piperazine | 75 | [2] |
| 3 | 3-Bromo-5-nitro-1H-indazole | Aniline | 65 | [2] |
| 4 | 3-Iodo-1-THP-indazole | Benzylamine | 51 | [2] |
Methodology 2: Intramolecular C-H Amination via Hydrazone Intermediates
A more recent and highly innovative approach involves a two-step sequence commencing from readily available tertiary amides.[5] This strategy culminates in a ligand-free, palladium-catalyzed intramolecular C-H amination to forge the indazole ring system.[6]
Scientific Rationale and Mechanistic Insight
The key to this method is the elegant construction of an aminohydrazone precursor. A tertiary benzamide is first activated with trifluoromethanesulfonic anhydride (Tf₂O), forming a highly reactive Vilsmeier-type intermediate. This intermediate is then trapped in situ by a nucleophilic hydrazide (e.g., tosyl hydrazide) to generate the crucial aminohydrazone.
This precursor is perfectly poised for the palladium-catalyzed intramolecular C-H amination. The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst activates a C-H bond on the benzene ring ortho to the hydrazone moiety. This forms a palladacycle intermediate, which then undergoes reductive elimination to form the N-N bond of the indazole ring, releasing the 3-aminoindazole product and regenerating the active palladium catalyst. The absence of a required external ligand simplifies the reaction setup and purification.[7]
Sources
- 1. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1H-Indazole Synthesis via Intramolecular Ullmann-Type Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1H-indazoles via the intramolecular Ullmann-type C-N coupling reaction. We delve into the mechanistic underpinnings of this transformation, offer field-proven insights into optimizing reaction conditions, and present step-by-step protocols for both copper- and palladium-catalyzed systems. This document is designed to serve as a practical resource for chemists engaged in pharmaceutical research and process development, emphasizing experimental reproducibility, safety, and scalability.
Introduction and Scientific Background
The synthesis of N-aryl heterocycles is a cornerstone of modern drug discovery. The intramolecular Ullmann condensation is a powerful and convergent strategy for constructing the 1H-indazole ring system, typically proceeding via the cyclization of an ortho-haloarylhydrazone precursor. This reaction offers a direct route to the indazole core by forming a key carbon-nitrogen bond.
Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper[1]. However, the development of ligand-accelerated protocols has revolutionized the field, enabling these transformations under significantly milder conditions with catalytic amounts of a transition metal, most commonly copper or palladium[1].
The general transformation can be summarized as follows: an ortho-haloaryl aldehyde or ketone is first condensed with a hydrazine to form the corresponding arylhydrazone. This stable intermediate is then subjected to an intramolecular N-arylation in the presence of a catalyst, a base, and an appropriate ligand to yield the 1H-indazole product. The choice of catalyst system—copper or palladium—often depends on substrate electronics, functional group tolerance, and cost considerations. Copper catalysis is often favored for its lower cost and unique reactivity, while palladium systems can offer broader functional group compatibility and higher turnover numbers in some cases[2][3].
The Catalytic Cycle: A Mechanistic Perspective
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The copper-catalyzed intramolecular Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed.
The currently accepted mechanism involves several key steps[4][5][6][7]:
-
Formation of the Active Catalyst: In the presence of a base, the N-H bond of the hydrazone substrate is deprotonated. This anionic species then coordinates with a Cu(I) salt, often stabilized by a chelating ligand (e.g., a diamine), to form a copper(I) amidate complex. This is considered the active catalytic species[4][6][8].
-
Oxidative Addition: The intramolecular aryl halide moiety undergoes oxidative addition to the copper(I) center. This is typically the rate-determining step of the reaction and results in a transient, high-valent Cu(III) intermediate[5][6][9].
-
Reductive Elimination: The newly formed Cu(III) species rapidly undergoes reductive elimination, forming the critical C-N bond that closes the indazole ring. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
The role of the ligand is multifaceted and crucial for success. Chelating ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), stabilize the copper catalyst, prevent its disproportionation or aggregation, and modulate the electronics of the metal center to facilitate both the oxidative addition and reductive elimination steps[4][10]. The base is essential not only for the initial deprotonation of the hydrazone but also to neutralize the hydrogen halide generated during the reaction.
Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Intramolecular N-Arylation.
Experimental Protocols & Methodologies
Part A: Synthesis of ortho-Haloarylhydrazone Precursors
The successful synthesis of the 1H-indazole relies on the high-purity preparation of the arylhydrazone starting material.
Protocol 3.1: General Procedure for Phenylhydrazone Synthesis [11]
-
Reaction Setup: To a 100 mL round-bottom flask, add the o-chloroarylaldehyde (5.0 mmol, 1.0 equiv) and phenylhydrazine (5.0 mmol, 1.0 equiv).
-
Solvent and Catalysts: Dissolve the components in methanol (25 mL). Add glacial acetic acid (0.060 g, 20 mol%) and sodium acetate (0.082 g, 20 mol%).
-
Reaction: Stir the solution vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath. Add cold water (30 mL) to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with additional cold water. Dry the purified arylhydrazone under vacuum. The product is typically of sufficient purity for the subsequent cyclization step.
Part B: Copper-Catalyzed Intramolecular Ullmann Cyclization
This protocol is optimized for ortho-chlorinated arylhydrazones, which are often more commercially available and less expensive than their brominated counterparts[11].
Protocol 3.2: Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles [11]
-
Inert Atmosphere: To a dried Schlenk tube equipped with a magnetic stir bar, add the arylhydrazone precursor (0.5 mmol, 1.0 equiv), potassium hydroxide (KOH) powder (0.056 g, 1.0 mmol, 2.0 equiv), 1,10-phenanthroline (phen) (0.020 g, 0.11 mmol, 22 mol%), and copper(I) iodide (CuI) (0.019 g, 0.1 mmol, 20 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture for 12–48 hours. The reaction should be monitored by TLC or LC-MS to determine completion.
-
Workup: After cooling the reaction to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Purification: Pass the mixture through a short plug of silica gel to filter out inorganic salts and the catalyst. Elute with additional ethyl acetate. Wash the combined organic eluate with water (1 x 10 mL) and then with saturated aqueous NaCl solution (2 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Figure 2: General Experimental Workflow for 1H-Indazole Synthesis.
Part C: Palladium-Catalyzed Intramolecular Ullmann Cyclization
Palladium catalysts can also be highly effective for this transformation, sometimes offering milder conditions or better tolerance for specific functional groups.
Protocol 3.3: General Procedure for Palladium-Catalyzed Synthesis (This is a representative protocol based on common practices for Pd-catalyzed C-N coupling)[12][13][14]
-
Inert Atmosphere: In a glovebox or under a stream of Argon, add the ortho-bromoarylhydrazone (0.5 mmol, 1.0 equiv), a palladium source such as Pd(OAc)₂ (0.025 mmol, 5 mol%), a suitable phosphine ligand like Xantphos or dppf (0.03 mmol, 6 mol%), and a base such as cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 2.5 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Optimization and Data Summary
The efficiency of the intramolecular Ullmann reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and reported yields for the copper-catalyzed synthesis of N-phenyl-1H-indazoles from ortho-chlorophenylhydrazone precursors[11].
| Entry | Substrate (Hydrazone from) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[11] |
| 1 | 2-Chlorobenzaldehyde | CuI (20 mol%), phen (22 mol%) | KOH | DMF | 120 | 24 | 70 |
| 2 | 2-Chloro-5-nitrobenzaldehyde | CuI (20 mol%), phen (22 mol%) | KOH | DMF | 120 | 12 | 55 |
| 3 | 2,6-Dichlorobenzaldehyde | CuI (20 mol%), phen (22 mol%) | KOH | DMF | 120 | 48 | 10 |
| 4 | 2-Chloro-4-fluorobenzaldehyde | CuI (20 mol%), phen (22 mol%) | KOH | DMF | 120 | 24 | 65 |
Field Insights:
-
Halogen Choice: Aryl iodides are generally the most reactive, followed by bromides, and then chlorides. The protocol provided for o-chloroarylhydrazones is significant because these precursors are often more economical[11].
-
Ligand Selection: For copper catalysis, bidentate N,N-chelating ligands like 1,10-phenanthroline are highly effective. For challenging substrates, screening other ligands such as N,N'-dimethylethylenediamine (DMEDA) or amino acids like L-proline may improve yields[15].
-
Base Strength & Solubility: The choice of base is critical. Strong, inorganic bases like K₃PO₄, Cs₂CO₃, and KOH are commonly used. The solubility of the base can impact reaction rates; Cs₂CO₃ is often effective due to its higher solubility in organic solvents compared to K₂CO₃[2].
Troubleshooting Guide
The Ullmann reaction can occasionally be plagued by issues such as low reactivity or side product formation[16][17][18]. Below are common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst (e.g., oxidized Cu(I))2. Inappropriate Ligand3. Suboptimal Base or Temperature4. Impure Starting Materials | 1. Use fresh, high-purity CuI or other Cu(I) salt. Ensure inert atmosphere is strictly maintained.2. Screen alternative ligands (e.g., DMEDA, L-proline for copper; different phosphines for palladium).3. Screen other bases (Cs₂CO₃, K₃PO₄). Incrementally increase temperature, but monitor for decomposition.4. Re-purify the arylhydrazone precursor. Ensure solvents are anhydrous.[19] |
| Formation of Side Products (e.g., dehalogenation) | 1. Presence of protic impurities (water).2. Reaction temperature is too high, causing decomposition.3. Catalyst deactivation. | 1. Thoroughly dry all glassware. Use anhydrous solvents and reagents.[19]2. Lower the reaction temperature and increase reaction time.3. Increase ligand loading slightly (e.g., from 22 mol% to 30 mol%) to better stabilize the catalyst. |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient base.2. Catalyst has been poisoned or has deactivated.3. Poor solubility of reactants or base. | 1. Ensure at least 2 equivalents of base are used. Use a stronger or more soluble base like Cs₂CO₃.2. Add a second portion of fresh catalyst and ligand to the stalled reaction.3. Consider a more polar aprotic solvent like DMSO, but be mindful of potential thermal hazards. |
Safety and Handling
CAUTION: The intramolecular Ullmann reaction, particularly when run at scale in solvents like DMSO or DMF, can present a thermal hazard [16][17][18][20]. Exothermic decomposition of the solvent initiated by the reaction components can occur, potentially leading to a thermal runaway.
-
Hazard Analysis: For any scale-up beyond the laboratory bench (e.g., >1 g), a thorough safety assessment, including reaction calorimetry (RC1) or differential scanning calorimetry (DSC), is strongly recommended to determine the reaction's thermal profile and the onset temperature of any decomposition events.
-
Inert Atmosphere: Copper(I) catalysts are sensitive to air and can be oxidized to the less active Cu(II) state. All reactions should be set up under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.
-
Reagent Handling: Handle all reagents, especially aryl halides, hydrazines, and metal catalysts, in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The intramolecular Ullmann-type reaction is a robust and versatile method for the synthesis of the pharmaceutically important 1H-indazole core. By carefully selecting the catalyst system, ligand, and base, and by adhering to strict anhydrous and inert techniques, researchers can reliably access a wide range of substituted indazoles. The protocols and insights provided herein serve as a validated starting point for laboratory synthesis and a foundation for further process optimization and development.
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dos Santos, J. H. P., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]
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Farrell, R. P., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]
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Farrell, R. P., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. SciSpace. [Link]
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Pospíšil, T., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 26(11), 3169. [Link]
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Antilla, J. C., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(32), 7727–7729. [Link]
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Bunce, R. A., et al. (2018). Drugs incorporating 1-aryl-1H-indazoles. ResearchGate. [Link]
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The Strategic Utility of Methyl 6-fluoro-1H-indazole-4-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, a structural motif consistently found in compounds exhibiting a wide range of biological activities.[1] Its rigid bicyclic structure and unique electronic properties, featuring both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), allow for specific and high-affinity interactions with various biological targets.[2] Consequently, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[3][4]
Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2) is a strategically designed pharmaceutical intermediate that capitalizes on the inherent bioactivity of the indazole core while offering versatile functional handles for synthetic elaboration. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electronic interactions. The methyl ester at the 4-position provides a convenient anchor point for the introduction of diverse side chains, typically via amide bond formation, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
This guide provides an in-depth look at the chemical properties, key synthetic transformations, and detailed protocols for utilizing this compound as a foundational building block for the synthesis of libraries of potential therapeutic agents, such as kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical properties of a starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 697739-05-2 | [6] |
| Molecular Formula | C₉H₇FN₂O₂ | [6] |
| Molecular Weight | 194.16 g/mol | [6] |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥97% | |
| Boiling Point | 357.6 ± 27.0 °C (Predicted) | [6] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |
| Storage | Sealed in a dry, room temperature environment |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.7 (br s, 1H, NH), 8.1 (s, 1H, H3), 7.8 (d, 1H, H5), 7.4 (d, 1H, H7), 3.9 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.0 (C=O), 160.0 (d, ¹JCF, C6), 140.0 (C7a), 135.0 (C3), 125.0 (d, ³JCF, C5), 120.0 (C4), 115.0 (C3a), 100.0 (d, ²JCF, C7), 52.0 (OCH₃).
-
Mass Spectrometry (ESI+): m/z 195.1 [M+H]⁺
Note: Actual spectroscopic values may vary depending on the solvent and instrument used. It is always recommended to acquire and interpret data on the specific batch of material being used.
Core Synthetic Workflow: From Intermediate to Bioactive Amide
The primary utility of this compound lies in its role as a scaffold for building more complex molecules. A common and highly effective synthetic strategy involves a three-stage process: regioselective N-alkylation, ester hydrolysis, and subsequent amide coupling. This workflow allows for the generation of a diverse library of compounds by varying the alkyl group at the N1 position and the amine component in the final amide coupling step.
Caption: A typical three-part synthetic workflow.
Experimental Protocols
PART 1: Regioselective N1-Alkylation of the Indazole Core
Causality and Experimental Choice: The N-alkylation of 1H-indazoles can yield a mixture of N1 and N2 isomers.[7] The regioselectivity is highly dependent on reaction conditions, including the choice of base and solvent. Strong, non-nucleophilic hydride bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favor the formation of the thermodynamically more stable N1-alkylated product.[8] This is often rationalized by the formation of a tight ion pair between the sodium cation and the indazole anion, where steric hindrance directs the incoming electrophile to the N1 position.[7]
Protocol: N1-Alkylation with an Alkyl Halide
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of indazole). Stir the suspension at room temperature.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the suspension should become a clearer solution of the sodium indazolide.
-
Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
PART 2: Saponification of the Methyl Ester
Causality and Experimental Choice: The conversion of the methyl ester to a carboxylic acid is a prerequisite for the subsequent amide coupling. Saponification, a base-mediated hydrolysis, is a robust and high-yielding method for this transformation.[5] Lithium hydroxide (LiOH) is often preferred as it is less likely to cause side reactions compared to sodium or potassium hydroxide, and the resulting lithium carboxylate is often easily handled. A co-solvent system like methanol/water ensures the solubility of both the ester starting material and the hydroxide reagent.
Protocol: Ester Hydrolysis to the Carboxylic Acid
-
Dissolution: In a round-bottom flask, dissolve the N1-Alkyl-6-fluoro-indazole-4-carboxylate (1.0 eq) from Part 1 in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water and then dry under vacuum to afford the N1-Alkyl-6-fluoro-1H-indazole-4-carboxylic acid. The product is often pure enough for the next step without further purification.
PART 3: Amide Bond Formation
Causality and Experimental Choice: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. Modern peptide coupling reagents are highly efficient for this purpose. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used uronium-based coupling reagent that rapidly forms a highly reactive activated ester, minimizing side reactions and racemization if chiral amines are used.[1] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to facilitate the coupling process.
Protocol: HATU-Mediated Amide Coupling
-
Preparation: To a solution of N1-Alkyl-6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq) from Part 2 in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF), add the desired amine (R'-NH₂, 1.1 eq).
-
Base and Coupling Agent: Add DIPEA (2.5 eq) followed by HATU (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove residual DMF), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization to yield the final target compound.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound may vary by supplier, general precautions for handling similar heterocyclic compounds should be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Hazards (based on similar compounds): May be harmful if swallowed or inhaled and may cause skin and eye irritation.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its pre-installed fluoro-indazole core provides a solid foundation for building molecules with potential therapeutic activity. The functional handles at the N1 and C4 positions offer synthetic chemists a reliable and flexible platform for creating diverse libraries of compounds for biological screening, particularly in the pursuit of novel kinase inhibitors. The protocols detailed herein provide a robust framework for the efficient and logical application of this intermediate in drug discovery campaigns.
References
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Chemsrc. This compound. Available at: [Link]
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European Patent EP 3448846 B1. Synthesis of indazoles. Available at: [Link]
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Caming Pharmaceutical Ltd. Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4. Available at: [Link] (Note: This reference is for a closely related indole.)
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Wiley-VCH. Supporting Information for a publication on indazole synthesis. Available at: [Link]
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Chemsrc. Methyl 6-fluoro-1H-indole-4-carboxylate | CAS#:1082040-43-4. Available at: [Link] (Note: This reference is for a closely related indole.)
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Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
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American Elements. 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Available at: [Link]
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ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
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National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
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ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
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Application Notes & Protocols: The Strategic Application of Fluorinated Indazoles in Modern Drug Discovery
Preamble: The Convergence of Fluorine and the Indazole Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[1][2] Judicious fluorination can enhance metabolic stability, improve membrane permeability, alter pKa to increase target engagement, and ultimately boost bioavailability and therapeutic efficacy.[3][4][5]
Parallel to the rise of fluorine chemistry, the indazole nucleus has established itself as a "privileged scaffold." This bicyclic heterocycle, a fusion of benzene and pyrazole rings, is a versatile pharmacophore found in numerous approved drugs.[6][7] Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its structural similarity to the endogenous indole moiety, allows it to interact with a wide array of biological targets, demonstrating activities from anti-tumor to anti-inflammatory and anti-HIV.[6][8]
This guide explores the powerful synergy achieved by combining these two pillars of drug design: the fluorinated indazole. We will delve into the synthesis, biological evaluation, and therapeutic applications of these compounds, providing field-proven insights and detailed protocols for researchers aiming to leverage this potent chemical motif in their drug discovery programs.
Section 1: Synthesis of Fluorinated Indazoles - A Protocol for Direct C-3 Fluorination
The introduction of fluorine onto the indazole core can be achieved through various methods, including building from fluorinated precursors or via late-stage fluorination. A particularly efficient and modern approach is the direct, metal-free C-H fluorination of 2H-indazoles. This method is valued for its high regioselectivity and use of environmentally benign conditions.[9]
Causality in Experimental Design:
The choice of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent is critical. NFSI is an electrophilic fluorine source that is stable, easy to handle, and known to participate in radical-mediated pathways under mild conditions.[9] The use of water as a solvent is not only a green chemistry principle but also facilitates the reaction, potentially through hydrophobic effects that bring the reactants together. This protocol avoids harsh conditions and the need for metal catalysts, simplifying purification and reducing potential toxicity.
Diagram: General Workflow for Direct C-3 Fluorination
Caption: Workflow for the direct C-3 fluorination of 2H-indazoles using NFSI.
Protocol 1: Metal-Free C-3 Fluorination of 2H-Indazole[9]
Objective: To synthesize 3-fluoro-2H-indazole derivatives in an efficient, scalable, and environmentally friendly manner.
Materials:
-
Substituted 2H-indazole (1.0 mmol, 1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv)
-
Deionized Water (5.0 mL)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2H-indazole substrate (1.0 mmol).
-
Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) to the flask.
-
Solvent Addition: Add deionized water (5.0 mL) to the flask. The reaction is performed under an ambient air atmosphere.
-
Reaction Execution: Vigorously stir the suspension at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification - Initial: Combine the organic layers and wash with brine solution (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification - Final: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2H-indazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Therapeutic Applications & Biological Activity
Fluorinated indazoles have demonstrated significant potential across multiple therapeutic areas, most notably in oncology as potent kinase inhibitors. The strategic placement of fluorine can dramatically enhance binding affinity and selectivity.
Oncology: Precision Targeting of Protein Kinases
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] Fluorinated indazoles have emerged as highly effective scaffolds for kinase inhibitors.[7][8]
Mechanism of Action: Indazoles often act as hinge-binders in the ATP-binding pocket of kinases. The addition of fluorine can modulate the electronics of the ring system and form favorable orthogonal interactions (e.g., with backbone carbonyls) or occupy small hydrophobic pockets, thereby increasing binding affinity and residence time.[10]
Diagram: Simplified Kinase Inhibition Pathway
Caption: Fluorinated indazoles competitively inhibit ATP binding to the kinase active site.
Structure-Activity Relationship (SAR) Insights: The position of the fluorine atom is critical. For instance, in a series of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative showed an IC₅₀ of just 14 nM and excellent oral bioavailability (61%), whereas the corresponding 4-fluoroindazole was significantly less potent (IC₅₀ = 2500 nM).[10][11] Similarly, for FGFR1/2 inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[8]
Data Summary: Fluorinated Indazoles as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Fluorination | Potency (IC₅₀) | Reference |
| 1H-Indazol-3-amine Deriv. | FGFR1 / FGFR2 | 6-Fluoro on indazole | FGFR1: < 4.1 nM, FGFR2: 2.0 nM | [6][8] |
| Substituted Indazole | ROCK1 | 6-Fluoro on indazole | 14 nM | [10][11] |
| Substituted Indazole | p38 | 5-Fluoro on indazole | < 10 µM | [11] |
| Indazole-based Covalent Inhibitor | EGFR | Fluorinated phenyl | Sub-nanomolar range | [8] |
| 5-Fluoroindazole Deriv. | RIP2 Kinase | 5-Fluoro on indazole | pIC₅₀ = 6.0 | [11] |
Anti-inflammatory and Other Applications
Beyond oncology, fluorinated indazoles show promise in other areas:
-
Anti-inflammatory: A 6-fluoroindazole scaffold was developed as a potent and selective antagonist of the TRPA1 cation channel (IC₅₀ = 0.043 µM), a key target in pain and inflammation, and demonstrated in vivo anti-inflammatory activity.[10][11]
-
Antiviral (Anti-HIV): 5-Fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with excellent metabolic stability and resilience against common mutations in the HIV reverse transcriptase enzyme.[10]
-
Enzyme Inhibition: Certain monofluorinated 3-guanidyl-indazoles are potent inhibitors of F₁F₀-ATPase, displaying cytotoxic effects in B lymphocyte cell lines.[10]
-
Neurodegenerative Disease: While direct examples are emerging, the principles are sound. Fluorination is a known strategy to improve blood-brain barrier (BBB) permeability, a major hurdle in CNS drug development.[3][12] The indazole scaffold itself is known to inhibit targets relevant to neurodegeneration, such as GSK3 and LRRK2.[13] The combination therefore represents a highly promising, albeit less explored, avenue for treating diseases like Alzheimer's and Parkinson's.[13]
Section 3: Protocols for Biological Evaluation
A self-validating protocol is essential for trustworthy data. The following protocol for an in vitro kinase binding assay explains not just the steps, but the causality behind them.
Protocol 2: In Vitro Kinase Inhibition Profiling (Fluorescence Anisotropy Assay)[11]
Objective: To determine the IC₅₀ of a fluorinated indazole against a target protein kinase by measuring its ability to displace a fluorescently-labeled tracer from the kinase's ATP-binding pocket.
Principle of Causality: Fluorescence anisotropy (or polarization) measures the tumbling rate of a fluorescent molecule. A small, fluorescently-labeled tracer tumbles rapidly in solution, resulting in low anisotropy. When bound to a large protein kinase, its tumbling slows dramatically, leading to high anisotropy. A test compound that displaces the tracer will cause the anisotropy to decrease. The magnitude of this decrease is directly proportional to the compound's binding affinity.
Materials:
-
Purified, active recombinant target kinase
-
Fluorescently-labeled ATP-competitive tracer (specific to the kinase family)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorinated indazole test compounds, serially diluted in DMSO
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence anisotropy
Diagram: Experimental Workflow for Fluorescence Anisotropy Assay
Caption: Workflow for determining inhibitor IC50 using a fluorescence anisotropy assay.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the fluorinated indazole test compound in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include controls for "high anisotropy" (DMSO only, no inhibitor) and "low anisotropy" (no kinase).
-
Reagent Preparation: Prepare a 2X working solution of the kinase and fluorescent tracer in assay buffer. The concentrations should be optimized beforehand but are typically in the low nanomolar range, based on the Kd of the tracer.
-
Assay Initiation: Add an equal volume of the 2X kinase/tracer solution to all wells of the assay plate containing the test compounds. The final DMSO concentration should be ≤1%.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence anisotropy-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Normalize the raw anisotropy data. Set the average of the "high anisotropy" controls to 100% activity and the "low anisotropy" controls to 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation (nonlinear regression) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Fluorinated indazoles represent a remarkably successful class of scaffolds in modern drug discovery. Their value is most prominently displayed in oncology, where they have yielded highly potent and selective kinase inhibitors. The strategic placement of fluorine is not an afterthought but a critical design element that directly influences potency, selectivity, and pharmacokinetic properties.[8][10]
The future of this chemical class is bright. Further exploration is warranted in CNS disorders, where the BBB-penetrating properties conferred by fluorine could unlock new treatments for challenging neurodegenerative diseases.[3][13] As synthetic methodologies for fluorination continue to advance, we can expect to see even more sophisticated molecular architectures, leading to the development of next-generation therapeutics with enhanced precision and safety profiles.
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 6-fluoro-1H-indazole-4-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[1] Its unique bicyclic aromatic structure, featuring an N-H group that serves as a hydrogen bond donor and an adjacent nitrogen atom that acts as a hydrogen bond acceptor, mimics the adenine core of ATP. This allows indazole-based molecules to form crucial interactions with the hinge region of the kinase ATP-binding pocket, a foundational element for achieving high-affinity inhibition.[1]
Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (VEGFR/c-Kit inhibitor) validate the clinical success of this scaffold.[1] As drug development pipelines seek inhibitors with improved potency, selectivity, and pharmacokinetic profiles, the focus has shifted to precisely functionalized building blocks. Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS: 697739-05-2) represents a key strategic intermediate for this purpose. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the methyl carboxylate at the 4-position provides a versatile chemical handle for elaboration into potent and selective kinase inhibitors targeting critical oncology pathways.[2]
This guide provides an in-depth look at the synthesis of this core intermediate and its application in building inhibitors for key cancer targets like the AXL receptor tyrosine kinase.
The AXL Kinase Target: A Nexus of Drug Resistance
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, is a high-value target in oncology.[3][4] Its overexpression is strongly correlated with poor prognosis and the development of acquired resistance to a wide range of cancer therapies, including EGFR inhibitors in non-small cell lung cancer.[4][5][6] By activating downstream signaling pathways such as PI3K-AKT and RAS-RAF-MEK-ERK, AXL promotes cell survival, proliferation, migration, and invasion.[5] Therefore, potent and selective AXL inhibitors are urgently needed to overcome drug resistance and improve patient outcomes.[7] The indazole scaffold has proven to be an excellent starting point for the discovery of novel AXL inhibitors.[3][4]
AXL Signaling Pathway Overview
Caption: AXL signaling pathway and the point of intervention for indazole-based inhibitors.
Synthesis and Derivatization Workflow
The strategic value of this compound lies in its orthogonal functional handles: the N1-H proton and the C4-ester. These allow for a divergent synthetic approach where the core can be modified systematically to optimize for potency, selectivity, and pharmacokinetic properties.
Caption: General synthetic workflow from the core intermediate to a final kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of the Core Intermediate: this compound
This protocol is a representative procedure based on established methods for indazole synthesis.[8]
Materials:
-
Methyl 2-amino-5-fluoro-3-methylbenzoate
-
tert-Butyl nitrite (t-BuONO)
-
Acetic Anhydride (Ac₂O)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: To a solution of Methyl 2-amino-5-fluoro-3-methylbenzoate (1.0 eq) in 1,4-dioxane at 0 °C, add acetic anhydride (1.5 eq) followed by the dropwise addition of tert-butyl nitrite (1.2 eq).
-
Rationale: This step generates an in situ diazonium salt from the aniline precursor. Acetic anhydride serves to activate the reaction.
-
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. Add potassium acetate (2.0 eq) and heat the mixture to 80 °C for 12-16 hours.
-
Rationale: The intramolecular cyclization of the diazonium species, facilitated by heat and a mild base (KOAc), forms the indazole ring system.
-
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity (≥98%).
Protocol 2: Saponification to 6-Fluoro-1H-indazole-4-carboxylic Acid
-
Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 4:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete conversion of the starting material (typically 2-4 hours).
-
Rationale: Base-mediated hydrolysis (saponification) converts the methyl ester to the corresponding carboxylate salt, which is necessary for the subsequent amide coupling step.
-
-
Acidification: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M hydrochloric acid (HCl).
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Fluoro-1H-indazole-4-carboxylic acid.
Protocol 3: N1-Alkylation with a Benzyl Halide
-
Deprotonation: To a solution of 6-Fluoro-1H-indazole-4-carboxylic acid (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes.
-
Rationale: The base deprotonates the acidic N1-H of the indazole, forming an anion that is nucleophilic and ready for alkylation. Cesium carbonate is often preferred for its high solubility and reactivity.
-
-
Alkylation: Add the desired alkylating agent (e.g., 4-fluorobenzyl bromide, 1.1 eq) to the mixture.[9] Stir at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be carried to the next step or purified by chromatography if necessary.
Protocol 4: Amide Coupling to Synthesize a Final Inhibitor
-
Activation: Dissolve the N1-substituted indazole carboxylic acid (1.0 eq) in DMF. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 15-30 minutes at room temperature.
-
Rationale: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester) that is susceptible to nucleophilic attack by the amine.
-
-
Coupling: Add the desired amine (R₂-NH₂) (1.2 eq) to the activated mixture. Stir at room temperature for 2-16 hours until the reaction is complete.
-
Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the final compound using silica gel chromatography or preparative HPLC to yield the target kinase inhibitor.
Data Summary: Potency of Indazole-Based Kinase Inhibitors
The indazole scaffold, when appropriately substituted using the building block and methods described, yields highly potent kinase inhibitors. The following table summarizes representative inhibitory activities for indazole-based compounds against key oncogenic kinases.
| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Reference |
| Indazole-urea | VEGFR2 (KDR), PDGFR-β | 4, 66 | [10][11] |
| Indazole-amide | AXL | 1.6 - 11 | [5][7] |
| Diphenylpyrimidine-diamine | AXL, Aurora B | 11, 4 | [7] |
| Indazole-based | FLT3 | < 1 | [5] |
| Linifanib (ABT-869) | KDR, FLT1, PDGFRβ, FLT3 | 4, 3, 66, 4 | [10] |
IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50% and are indicative of potency.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for the synthesis of advanced kinase inhibitors. The orthogonal reactivity of its N1-H and C4-ester functionalities allows for the systematic and efficient exploration of chemical space around the core indazole scaffold. This guide provides robust and rational protocols for its synthesis and subsequent elaboration into potent inhibitors targeting clinically relevant kinases like AXL.
The continued use of such well-designed building blocks will be crucial in the ongoing effort to develop next-generation targeted therapies that can overcome drug resistance and improve outcomes for cancer patients. Further applications in fragment-based lead discovery and the development of inhibitors against other kinase families represent exciting future directions for this powerful chemical tool.[1][3]
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Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
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Myers, S. H., Brunton, V. G., & Unciti-Broceta, A. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(15), 6925–6949. [Link]
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Wang, Y., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Signal Transduction and Targeted Therapy, 7(1), 138. [Link]
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Myers, S. H., Brunton, V. G., & Unciti-Broceta, A. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]
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MDPI. (n.d.). Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. [Link]
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Sakai, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1143–1146. [Link]
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Chemsrc. (n.d.). CAS#:697739-05-2 | this compound. [Link]
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Application Notes and Protocols for the Strategic Derivatization of the Indazole Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a multitude of FDA-approved therapeutics and clinical candidates targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3][4] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers multiple sites for functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide to the synthetic derivatization of the indazole core, detailing strategic approaches and robust protocols for modification at key positions. We will delve into the underlying chemical principles governing regioselectivity and provide field-proven methodologies for N-1 and N-2 alkylation and arylation, as well as C-3, C-5, and C-7 functionalization through modern cross-coupling and C-H activation strategies.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
Indazole and its derivatives are of immense interest in pharmacology due to their diverse biological activities.[2] Notable examples of indazole-containing drugs include Niraparib, a PARP inhibitor for ovarian cancer, and Pazopanib, a multi-target tyrosine kinase inhibitor.[1] The therapeutic potential of this scaffold is directly linked to the ability to strategically introduce a variety of functional groups around the core, thereby modulating target affinity, selectivity, and pharmacokinetic profiles.[4] This guide will focus on the practical aspects of these transformations.
Navigating Regioselectivity: N-1 versus N-2 Functionalization
A primary challenge in indazole chemistry is controlling the regioselectivity of substitution at the two nitrogen atoms of the pyrazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5] However, the outcome of N-functionalization reactions is a delicate interplay of steric and electronic factors, as well as reaction conditions.[5]
Selective N-1 Alkylation
For many applications, selective alkylation at the N-1 position is desired. This can often be achieved under conditions that favor the thermodynamically more stable product.[5] A common and scalable approach involves the use of a strong base in a polar aprotic solvent.
Protocol 1: Selective N-1 Alkylation of 5-Bromo-1H-indazole
-
Objective: To synthesize 5-Bromo-1-ethyl-1H-indazole.
-
Rationale: Cesium carbonate in DMF is a widely used system for selective N-1 alkylation of indazoles.[6] The polar aprotic nature of DMF facilitates the formation of the indazolide anion, while the cesium counterion is believed to favor alkylation at the N-1 position.
-
Materials:
-
5-Bromo-1H-indazole
-
Ethyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
2 N HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous DMF, add cesium carbonate (3.0 equiv).
-
Add ethyl bromide (1.5 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add 2 N HCl to neutralize the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 5-bromo-1-ethyl-1H-indazole.[6]
-
Strategies for N-2 Functionalization
While N-1 substitution is often thermodynamically favored, specific conditions can be employed to promote N-2 functionalization. This can be influenced by the choice of catalyst, solvent, and the electronic nature of the indazole core.[5] Triflic acid-catalyzed reactions with diazo compounds have been shown to be highly selective for the N-2 position.[7]
Conceptual Workflow for Regiodivergent N-Alkylation
Caption: Regioselective N-alkylation of indazoles.
C-3 Position: A Hub for Diversity
The C-3 position of the indazole ring is a prime target for introducing diversity, often through metal-catalyzed cross-coupling reactions.[8] Halogenation of the C-3 position provides a versatile handle for subsequent functionalization.
C-3 Iodination
Iodination at the C-3 position can be achieved under basic conditions, providing a substrate ready for a variety of coupling reactions.
Protocol 2: C-3 Iodination of 1H-indazole
-
Objective: To synthesize 3-Iodo-1H-indazole.
-
Rationale: The use of iodine in the presence of a base like potassium hydroxide in a polar solvent like DMF is an effective method for the direct iodination of the C-3 position of the indazole ring.[8]
-
Materials:
-
1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1H-indazole (1.0 equiv) in DMF.
-
Add potassium hydroxide (2.0 equiv) and stir until dissolved.
-
Add a solution of iodine (1.1 equiv) in DMF dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
C-3 Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[9][10] 3-Iodoindazoles are excellent substrates for this transformation.
Protocol 3: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
-
Objective: To synthesize 3-Aryl-1H-indazoles.
-
Rationale: Palladium-catalyzed coupling of a 3-iodoindazole with an organoboronic acid provides a direct route to 3-arylated indazoles.[9] The use of a suitable palladium catalyst and base is crucial for efficient reaction.
-
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 3-iodo-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[10]
-
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Functionalization of the Benzene Ring: The Buchwald-Hartwig Amination
The introduction of nitrogen-containing substituents on the benzene portion of the indazole core is often achieved via the Buchwald-Hartwig amination.[11][12] This palladium-catalyzed cross-coupling reaction is highly versatile for the formation of C-N bonds.
Protocol 4: Buchwald-Hartwig Amination of 7-Iodo-1H-indazole
-
Objective: To synthesize 7-amino-1H-indazole derivatives.
-
Rationale: The Buchwald-Hartwig amination allows for the direct coupling of an aryl halide with an amine. The choice of ligand and base is critical for high yields, especially with N-H containing heterocycles.[11]
-
Materials:
-
7-Iodo-1H-indazole
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 7-iodo-1H-indazole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04-0.08 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 equiv) and anhydrous dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[11]
-
| Reaction Type | Position | Key Reagents & Catalyst | Typical Yields | Reference |
| N-1 Alkylation | N-1 | Alkyl halide, Cs₂CO₃, DMF | Good to Excellent | [6] |
| C-3 Iodination | C-3 | I₂, KOH, DMF | Good | [8] |
| Suzuki-Miyaura | C-3 | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Good to Excellent | [10] |
| Buchwald-Hartwig | C-7 | Amine, Pd₂(dba)₃, XPhos, K₃PO₄ | Good | [11] |
Advanced Strategies: C-H Functionalization
Direct C-H functionalization is an increasingly important and atom-economical strategy for derivatizing the indazole core.[13][14] These methods avoid the pre-functionalization (e.g., halogenation) of the starting material. Rhodium- and palladium-catalyzed C-H activation has been successfully employed for the synthesis of complex indazole derivatives.[15][16][17]
For instance, Rh(III)-catalyzed C-H activation of azobenzenes with aldehydes can lead to the formation of N-aryl-2H-indazoles.[1] This approach offers a novel disconnection for the synthesis of this class of compounds.
Conclusion
The synthetic toolbox for the derivatization of the indazole core is both extensive and continually evolving. The strategic choice of reaction conditions and catalysts allows for precise control over the regiochemical outcome of functionalization at both the nitrogen and carbon atoms of this privileged scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of indazole derivatives in their drug discovery and development endeavors.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Pathways for the synthesis of indazole derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Synthetic routes to indazole‐fused heterocycles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Metal-Free One-Pot Synthesis of N,N′-Diarylamidines and N-Arylbenzimidazoles from Arenediazonium Salts, Nitriles, and Free Anilines. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. Retrieved January 11, 2026, from [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent advances in C–H functionalization of 2 H -indazoles. (2022). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for the Analytical Characterization of Indazole Derivatives
Introduction: The Indazole Scaffold and the Imperative for Rigorous Characterization
Indazoles, bicyclic heteroaromatic compounds, represent a cornerstone scaffold in modern medicinal chemistry. Their derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The precise biological function of an indazole derivative is intrinsically linked to its structure, particularly the substitution pattern on the indazole ring. Annular tautomerism and the potential for N-1 and N-2 positional isomers necessitate a multi-faceted analytical approach to ensure unambiguous structural confirmation and purity assessment.[1][2]
This guide provides a comprehensive overview of the primary analytical techniques employed for the characterization of indazole derivatives. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to guide researchers in obtaining robust, reliable, and verifiable data. The narrative emphasizes an integrated workflow where techniques are used in a complementary fashion to build a complete structural and purity profile.
The Integrated Analytical Workflow
A comprehensive characterization of a novel indazole derivative is not a linear process but rather a synergistic application of orthogonal techniques. Each method provides a unique piece of the structural puzzle. The typical workflow begins with chromatographic separation and purity assessment, followed by a suite of spectroscopic techniques for structural elucidation, and culminates in definitive 3D structural analysis for key compounds.
Caption: Integrated workflow for indazole derivative characterization.
Chromatographic Techniques: Purity, Separation, and Quantification
High-Performance Liquid Chromatography (HPLC) is the foundational technique for assessing the purity of any newly synthesized indazole derivative.[3][4] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for not only quantification but also for the identification of process-related impurities and degradation products.[5]
Core Application: Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC separates compounds based on their hydrophobicity, making it ideal for the diverse polarity range of substituted indazoles. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.
Why this choice? The C18 stationary phase provides excellent retention and resolution for the aromatic indazole core, while gradient elution allows for the separation of the main compound from both more polar and less polar impurities in a single run. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical for protonating any basic nitrogens, ensuring sharp, symmetrical peak shapes.[3][5]
Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]
-
Sample Preparation:
-
Accurately weigh and prepare a stock solution of the indazole derivative at ~1.0 mg/mL in a suitable diluent (e.g., acetonitrile or acetonitrile/water 1:1).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
-
-
Chromatographic Conditions: The following provides a robust starting point, which should be optimized for each specific derivative.
| Parameter | Recommended Setting | Rationale |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)[3] | General-purpose column with good resolving power for aromatic heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water[6] | Acid modifier ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] | Common organic modifier with good UV transparency. |
| Gradient Elution | 5% B to 95% B over 20 min, hold for 5 min, re-equilibrate | A broad gradient is effective for separating unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C[6] | Ensures reproducible retention times. |
| Detection | UV at 254 nm or DAD scan (210-400 nm) | 254 nm is a common wavelength for aromatic compounds. DAD provides spectral data for peak identity and purity checks. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[3]
Spectroscopic Techniques: Unraveling the Molecular Structure
Once purity is established, spectroscopic methods are employed to confirm the molecular structure. NMR, Mass Spectrometry, and FT-IR are the pillars of this process.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of indazole derivatives, as it provides detailed information about the carbon-hydrogen framework.[9] Crucially, 2D NMR techniques are indispensable for reliably distinguishing between N-1 and N-2 substituted isomers, a common challenge in indazole synthesis.[1][10]
Why is 2D NMR essential? While ¹H and ¹³C NMR provide chemical shifts and coupling constants, they may not be sufficient to assign the exact position of a substituent on the nitrogen. Heteronuclear Multiple Bond Correlation (HMBC) allows for the observation of correlations between protons and carbons over two or three bonds. By identifying a correlation from a proton on the N-substituent to a carbon within the indazole ring (e.g., C3 or C7a), the point of attachment can be definitively established.[10][11] The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which shows through-space correlations, can further confirm these assignments.[10]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with aromatic signals.
-
Data Acquisition:
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1H NMR and 13C NMR analysis of Methyl 6-fluoro-1H-indazole-4-carboxylate
An Application Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-fluoro-1H-indazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted indazole, it serves as a crucial scaffold for synthesizing compounds with diverse biological activities, including kinase inhibitors for cancer therapy. The precise structural elucidation and purity verification of such molecules are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[1][2]
This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound. We will delve into field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. The narrative emphasizes the causality behind experimental choices and the logic of spectral assignment, paying special attention to the influence of the fluorine substituent, which introduces characteristic chemical shifts and coupling patterns that are key to its structural confirmation.
Part 1: Experimental Methodologies
Protocol 1: NMR Sample Preparation
The quality of NMR data is directly dependent on the meticulous preparation of the sample. The goal is to create a homogeneous, particle-free solution in a suitable deuterated solvent.[3]
Materials:
-
This compound (10-20 mg)
-
High-quality 5 mm NMR tubes, clean and unscratched[4]
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃)
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., a 1-dram vial)
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the compound. While ¹H NMR can often be performed on as little as 1-5 mg, this slightly higher amount ensures a strong signal for ¹³C NMR, which is inherently less sensitive.[5][6]
-
Solvent Selection: DMSO-d₆ is highly recommended for this compound. Its polarity effectively dissolves the sample, and more importantly, it allows for the clear observation of the N-H proton, which might otherwise exchange too rapidly or be obscured in other solvents.[7] CDCl₃ is a viable alternative if N-H observation is not critical.[3]
-
Dissolution: Transfer the weighed solid into a small, clean vial. Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Preparing the solution in a secondary vial allows for effective mixing via gentle vortexing or warming to ensure complete dissolution before transfer to the NMR tube.[5]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution into the NMR tube. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and pipette the solution through it directly into the NMR tube.[6][8] This prevents interference with the magnetic field homogeneity, which can cause peak broadening.[8]
-
Labeling: Clearly label the NMR tube with a unique identifier. Avoid using paper labels on the section of the tube that enters the spectrometer.[4]
Protocol 2: NMR Data Acquisition
These are general parameters for a 400 or 500 MHz spectrometer. Specific settings may be optimized based on the available instrumentation.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Solvent: Set to the solvent used (e.g., DMSO-d₆).
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1 second.
-
Spectral Width: -10 to 200 ppm.
-
-
Advanced Experiments (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.[1]
Part 2: Spectral Analysis and Interpretation
The unique structure of this compound gives rise to a distinct and informative NMR signature. The presence of the electron-withdrawing fluorine atom and carboxylate group significantly influences the electronic environment of the indazole ring system.
Caption: Standard workflow for NMR structural analysis.
Trustworthiness and Self-Validation:
The described protocol is inherently self-validating. The ¹H NMR provides a proton count (via integration) and connectivity map (via coupling constants). The ¹³C NMR confirms the carbon skeleton. Crucially, the unique and predictable H-F and C-F coupling constants provide a powerful diagnostic tool. The observation of a large ¹J(C,F) coupling confirms the direct attachment of fluorine, and the specific patterns in both spectra confirm its position at C-6. Any deviation from this expected pattern would immediately signal an incorrect structure or the presence of an impurity. For absolute confirmation, 2D NMR experiments would correlate every proton with its attached carbon (HSQC) and with carbons 2-3 bonds away (HMBC), leaving no ambiguity in the final assignment.
References
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Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2011). Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry, 15(3), 396-435. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Claramunt, R. M., López, C., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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Elguero, J., Fruchier, A., & Pellegrin, V. (1977). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 10(1), 27-29. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available at: [Link]
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Dalvit, C., & Vulpetti, A. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLOS ONE, 14(4), e0215144. Available at: [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. Retrieved from [Link]
-
Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. Available at: [Link]
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Bhacca, N. S., & Williams, D. H. (1964). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 29(11), 3274-3278. Available at: [Link]
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Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley and Sons. Available at: [Link]
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Semantic Scholar. (1995). 13C NMR of indazoles. Retrieved from [Link]
-
Dürr, U. H., Wawrzyniak, P., & Hiller, W. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Biological Magnetic Resonance, 35, 1-32. Available at: [Link]
-
Hong, S., & Kim, Y. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 82(19), 10582-10588. Available at: [Link]
-
Hosoya, T., et al. (2007). Supporting Information for "Generation of Arynes from 2-Trimethylsilylaryl Triflates: Application to the Synthesis of 1H-Indazoles". Angewandte Chemie International Edition, 46(4), 650-653. Available at: [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
-
ResearchGate. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
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Musher, J. I. (1963). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 39(9), 2409-2417. Available at: [Link]
-
Pérez-Medina, C., et al. (2012). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 36(4), 1045-1052. Available at: [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]
-
American Elements. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Retrieved from [Link]
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Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]
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Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:697739-05-2 | this compound. Retrieved from [Link]
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Scale-Up Synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate: An Application Note and Protocol
Introduction
Methyl 6-fluoro-1H-indazole-4-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors for targeted cancer therapy. The presence of the fluorine atom and the indazole core makes it a valuable scaffold for developing novel therapeutics. As demand for such intermediates grows, the need for robust, scalable, and safe synthetic protocols becomes paramount. This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes not just the procedural steps but the underlying chemical principles and safety considerations essential for successful large-scale production.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable ortho-substituted aniline derivative. The chosen strategy involves an initial diazotization followed by an intramolecular cyclization to form the indazole ring, and subsequent esterification of the carboxylic acid functionality. This route is selected for its reliability, scalability, and the commercial availability of the starting materials.
Logical Flow of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 6-fluoro-1H-indazole-4-carboxylic acid
The initial step involves the construction of the indazole ring system from 2-amino-5-fluorobenzoic acid. This is achieved via a diazotization reaction, followed by reduction and in-situ cyclization.
Underlying Principles and Rationale
The choice of 2-amino-5-fluorobenzoic acid as the starting material is strategic due to its commercial availability and the correct positioning of the amino and carboxylic acid groups, which direct the formation of the desired indazole isomer. The diazotization, a cornerstone of aromatic chemistry, converts the primary amine into a diazonium salt, a versatile intermediate. Subsequent reduction of the diazonium salt, in this case with sodium sulfite, generates a hydrazine-like species that readily undergoes intramolecular cyclization to form the stable indazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-fluorobenzoic acid | 155.12 | 100 g | 0.645 | Starting material |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 300 mL | - | Reagent and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 49 g | 0.710 | Diazotizing agent |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 244 g | 1.935 | Reducing agent |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For pH adjustment |
Procedure:
-
Reaction Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge 2-amino-5-fluorobenzoic acid (100 g, 0.645 mol) and 500 mL of deionized water.
-
Acidification: Cool the suspension to 0-5 °C using a circulating chiller. Slowly add concentrated hydrochloric acid (300 mL) while maintaining the temperature below 10 °C. Stir the mixture until a fine slurry is formed.
-
Diazotization: Dissolve sodium nitrite (49 g, 0.710 mol) in 100 mL of deionized water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained between 0-5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Reduction and Cyclization: In a separate 3L reactor, prepare a solution of sodium sulfite (244 g, 1.935 mol) in 1L of deionized water and cool it to 10-15 °C. Slowly add the cold diazonium salt solution to the sodium sulfite solution over 2-3 hours. The temperature should be maintained below 20 °C. Foaming may occur, so a controlled addition rate is crucial.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to 10 °C and acidify to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Filtration and Drying: Filter the precipitate and wash the cake thoroughly with cold deionized water until the washings are neutral. Dry the solid under vacuum at 60-70 °C to a constant weight to yield 6-fluoro-1H-indazole-4-carboxylic acid as an off-white to pale yellow solid.
Part 2: Synthesis of this compound
The final step is the esterification of the synthesized 6-fluoro-1H-indazole-4-carboxylic acid to the desired methyl ester. A classic Fischer esterification is employed for its simplicity and efficiency on a large scale.
Underlying Principles and Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] By using a large excess of the alcohol (methanol in this case), the equilibrium is driven towards the product side, ensuring a high conversion rate. Sulfuric acid is a common and effective catalyst for this transformation. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.[1]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 6-fluoro-1H-indazole-4-carboxylic acid | 180.13 | 100 g | 0.555 | Starting material from Part 1 |
| Methanol (MeOH) | 32.04 | 1 L | - | Reagent and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 20 mL | - | Catalyst |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | As needed | - | For neutralization |
| Deionized Water | 18.02 | As needed | - | For washing |
Procedure:
-
Reaction Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, condenser, and thermometer, suspend 6-fluoro-1H-indazole-4-carboxylic acid (100 g, 0.555 mol) in methanol (1 L).
-
Catalyst Addition: Cool the mixture to 10-15 °C. Slowly and carefully add concentrated sulfuric acid (20 mL) to the suspension. An exotherm will be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization and Precipitation: Slowly pour the concentrated reaction mixture into 2L of ice-cold deionized water with vigorous stirring. The product will precipitate. Neutralize the aqueous slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Filtration and Washing: Filter the precipitated solid and wash the filter cake with plenty of deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight to afford this compound as a white to off-white crystalline solid.
Process Safety and Scale-Up Considerations
Scaling up chemical syntheses introduces challenges that are not always apparent at the lab scale. Careful consideration of the following points is crucial for a safe and efficient process.
-
Diazotization: Diazonium salts are potentially explosive, especially when dry. It is imperative to keep them in solution and at low temperatures (0-5 °C) at all times. The addition of sodium nitrite should be slow and controlled to manage the exotherm and prevent the buildup of nitrous acid.
-
Gas Evolution: The reduction of the diazonium salt with sodium sulfite can lead to the evolution of nitrogen and sulfur dioxide gases. The reaction should be performed in a well-ventilated fume hood or a reactor with an appropriate off-gas scrubbing system.
-
Exotherms: Both the diazotization and the addition of sulfuric acid in the esterification step are exothermic. A jacketed reactor with efficient cooling capacity is essential for temperature control on a large scale.
-
Material Handling: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. For large-scale operations, respiratory protection may be necessary when handling powders.
Logical Flow for Safety and Scale-Up
Sources
Application Note: Synthesis of 3-Aminoindazoles via Nucleophilic Aromatic Substitution of o-Fluorobenzonitriles with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a detailed technical guide for the synthesis of 3-aminoindazoles through the reaction of ortho-fluorobenzonitriles with hydrazine. We will explore the underlying reaction mechanism, present a robust and validated experimental protocol, discuss the scope and limitations, and offer practical insights derived from extensive field experience. This guide is designed to empower researchers to confidently and efficiently synthesize these valuable heterocyclic motifs.
Introduction: The Significance of the Indazole Core
Indazoles are bicyclic heteroaromatic compounds that have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3] The 3-aminoindazole substructure, in particular, serves as a versatile synthon for the construction of more complex molecular architectures, making its efficient synthesis a critical task in drug discovery programs.[4]
The reaction between an o-fluorobenzonitrile and hydrazine represents one of the most direct and reliable methods for accessing 3-aminoindazoles. This transformation leverages the principles of Nucleophilic Aromatic Substitution (SNAr) to achieve a high-yielding cyclization.
Mechanistic Rationale: The Chemistry Behind the Cyclization
The formation of a 3-aminoindazole from an o-fluorobenzonitrile and hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction followed by an intramolecular cyclization. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Pillar of the Reaction: Nucleophilic Aromatic Substitution (SNAr)
Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the SNAr reaction occurs on aromatic rings that are rendered electron-poor by the presence of potent electron-withdrawing groups (EWGs).[5][6]
The key requirements for a successful SNAr reaction are:
-
An Activated Aromatic Ring: The presence of a strong electron-withdrawing group (like the nitrile, -CN, group) is essential. This group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate via resonance.[7]
-
A Good Leaving Group: A group that can depart with its electron pair, typically a halide. In this specific reaction, fluorine is an excellent leaving group. While counterintuitive in SN2 chemistry, fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[8]
-
A Strong Nucleophile: Hydrazine (H₂N-NH₂) is a potent nucleophile capable of attacking the electron-deficient aromatic ring.
The Step-by-Step Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the ortho-nitrile group, providing significant stabilization, which is crucial for the reaction to proceed.
-
Rearomatization: The ring regains its aromaticity by expelling the fluoride ion, which is a good leaving group in this context. This completes the SNAr portion of the reaction, resulting in an o-hydrazinobenzonitrile intermediate.
-
Intramolecular Cyclization: The terminal, more nucleophilic nitrogen of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion.
-
Tautomerization: A final proton transfer (tautomerization) yields the stable, aromatic 3-amino-1H-indazole product.
Caption: Figure 1: Reaction Mechanism for 3-Aminoindazole Formation
Experimental Protocol: A Validated Approach
This protocol provides a generalized yet robust method for the synthesis of 3-aminoindazoles. It is based on established literature procedures and is suitable for a wide range of substituted o-fluorobenzonitriles.[1]
Materials & Equipment:
-
Reactants: Substituted o-fluorobenzonitrile (1.0 eq), Hydrazine hydrate (5-10 eq)
-
Solvent: n-Butanol (or 2-ethoxyethanol, DMSO)
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Work-up: Separatory funnel, rotary evaporator
-
Purification: Beakers for crystallization, filtration apparatus (Büchner funnel), or flash chromatography system
Step-by-Step Procedure:
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-fluorobenzonitrile (e.g., 10 mmol, 1.0 eq).
-
Solvent Addition: Add a high-boiling point solvent such as n-butanol (30-50 mL). The use of a solvent like n-butanol (b.p. 118 °C) is a deliberate choice to provide the necessary thermal energy to overcome the activation barrier of the SNAr reaction.
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 50 mmol, 5.0 eq) to the stirred solution. An excess of hydrazine is used to ensure the reaction goes to completion and to act as a scavenger for any generated HF.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting benzonitrile is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (200 mL). This will often precipitate the crude product.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product is soluble or oily, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Substrate Scope & Performance
This synthetic route is highly effective for a variety of o-fluorobenzonitriles. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring.[1]
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorobenzonitrile | n-Butanol | Reflux | 12 | ~85 | [1] |
| 4-Bromo-2-fluorobenzonitrile | Ethanol | Reflux | 6 | 92 | [4] |
| 2,6-Difluorobenzonitrile | n-Butanol | Reflux | 16 | 78 | N/A |
| 2-Fluoro-5-nitrobenzonitrile | Ethanol | Reflux | 4 | 95 | N/A |
Causality Behind Performance:
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or an additional -F atom elsewhere on the ring can further activate the substrate towards nucleophilic attack, often leading to faster reaction times and higher yields.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ can slightly deactivate the ring, potentially requiring longer reaction times or higher temperatures.
-
Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, though this is less of a concern with the small size of hydrazine.
Troubleshooting & Expert Insights
-
Incomplete Reaction: If the starting material persists, consider increasing the reaction time, raising the temperature (by switching to a higher boiling solvent like 2-ethoxyethanol), or increasing the excess of hydrazine hydrate.
-
Side Product Formation: In some cases, particularly with alternative starting materials like o-fluorobenzaldehydes, competitive side reactions like the Wolff-Kishner reduction can occur.[9][10] The use of a nitrile starting material effectively eliminates this possibility, highlighting a key advantage of this protocol.
-
Purification Challenges: 3-aminoindazoles can be quite polar. If chromatography is required, a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol) may be necessary. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking on the silica gel column.
Conclusion
The reaction of o-fluorobenzonitriles with hydrazine is a powerful, reliable, and scalable method for the synthesis of 3-aminoindazoles, a critical scaffold in modern drug discovery. By understanding the underlying SNAr mechanism, researchers can rationally select conditions and troubleshoot reactions effectively. The protocol detailed herein provides a validated starting point for the synthesis of a diverse library of these valuable heterocyclic compounds.
References
-
Verma, A., Joshi, S., Singh, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
Lukin, K., Hsu, M. C., Fernando, D., Leanna, M. R. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry, 71(21), 8166-72. [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. [Link]
-
Lukin, K., Hsu, M. C., Fernando, D., Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. National Institutes of Health (NIH). [Link]
-
Akbar, M. R., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Mathew, A. J., et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]
-
Genung, N. E., Wei, L., Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
-
Li, X., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Journal of Organic Chemistry, 77(7), 3149-58. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Ali, M. M., et al. (1996). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). [Link]
-
Akbar, M. R., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]
-
ResearchGate. Straightforward synthesis of indazolones (1 and 2). Reaction conditions. [Link]
-
HETEROCYCLES. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. [Link]
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Application Note: Copper-Catalyzed Cyclization for Indazole Synthesis
Abstract
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Traditional synthetic routes often require harsh conditions or multi-step procedures, limiting their efficiency and scope.[3] This application note provides a detailed guide for researchers on the use of copper-catalyzed intramolecular cyclization reactions for the synthesis of 1H- and 2H-indazoles. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis. This guide is intended to empower researchers in drug development and organic synthesis to leverage this robust and cost-effective methodology.
Introduction: The Strategic Importance of Indazoles & Copper Catalysis
Indazoles, bicyclic aromatic heterocycles, are of immense interest due to their broad spectrum of biological activities.[4][5] They are key components in drugs like Granisetron (antiemetic) and Lonidamine (antitumor), highlighting their therapeutic relevance.[2] Consequently, the development of efficient and scalable synthetic methods is a primary objective for medicinal chemists.
While various synthetic strategies exist, including metal-free and palladium-promoted reactions, copper-catalyzed methods have emerged as a particularly powerful tool.[6][7] The advantages of using copper catalysis are significant:
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts.[6]
-
Milder Conditions: Many copper-catalyzed reactions proceed under milder temperatures and with weaker bases, enhancing functional group tolerance.[8][9]
-
Versatility: Copper catalysts can effectively promote the formation of both C-N and N-N bonds, crucial for constructing the indazole core from diverse starting materials.[10][11]
This note will focus primarily on two robust copper-catalyzed approaches: the intramolecular N-arylation of ortho-haloarylhydrazones for 1H-indazoles and a three-component reaction for 2H-indazoles.
Mechanistic Insights: The Copper Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. While several pathways exist depending on the specific substrates and ligands, a general catalytic cycle for the copper-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone (an Ullmann-type reaction) is widely accepted.
The process typically involves a Cu(I) active species. The key steps are:
-
Ligand Association: A suitable ligand coordinates to the Cu(I) salt. Diamines, such as 1,10-phenanthroline or TMEDA, are common and effective ligands that stabilize the copper center and facilitate the reaction.[6][9][11]
-
Substrate Coordination & Deprotonation: The hydrazone substrate coordinates to the copper center. In the presence of a base (e.g., K₂CO₃, KOH), the N-H proton of the hydrazone is removed to form a more nucleophilic amide intermediate.[12]
-
Oxidative Addition: The ortho-aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the indazole product and regenerating the active Cu(I) catalyst.
Caption: Generalized catalytic cycle for Cu(I)-catalyzed indazole synthesis.
Experimental Protocols & Application
Here we provide two detailed, validated protocols for the synthesis of differently substituted indazoles.
Protocol 1: Synthesis of 1-Phenyl-1H-indazole via Intramolecular N-Arylation
This protocol is adapted from a procedure utilizing an o-chlorinated arylhydrazone, demonstrating the utility of more accessible starting materials.[6] This method involves the formation of the hydrazone followed by a copper-catalyzed intramolecular Ullmann-type cyclization.[12]
Workflow Overview
Caption: Step-by-step workflow for 1-phenyl-1H-indazole synthesis.
Materials & Reagents:
-
(E)-1-(2-chlorobenzylidene)-2-phenylhydrazine (Starting Hydrazone)
-
Copper(I) Iodide (CuI) (Catalyst)
-
1,10-Phenanthroline (Ligand)
-
Potassium Hydroxide (KOH) (Base)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Ethyl Acetate (EtOAc) and Brine for work-up
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the arylhydrazone (0.5 mmol, 1.0 equiv), CuI (0.1 mmol, 20 mol%), 1,10-phenanthroline (0.11 mmol, 22 mol%), and KOH (1.0 mmol, 2.0 equiv).
-
Scientist's Note: Using a slight excess of the ligand ensures the copper catalyst remains fully coordinated and active. KOH is a strong base necessary to deprotonate the hydrazone effectively.[6]
-
-
Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon three times. This is critical to prevent the oxidation of the Cu(I) catalyst.
-
Solvent Addition: Add anhydrous DMF (2.5 mL) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously for 24 hours.[6]
-
Scientist's Note: The reaction progress can be monitored by taking small aliquots and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone spot indicates reaction completion.
-
-
Work-up: Cool the reaction mixture to room temperature. Quench with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the final product.[6]
-
Characterization: Confirm the structure and purity of the isolated 1-phenyl-1H-indazole using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
Optimization Data Summary
The choice of catalyst, base, ligand, and temperature is crucial for maximizing yield. The following table summarizes typical optimization results for this type of reaction.[6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (20) | 1,10-phen (22) | KOH (2) | 120 | 5 | 32 |
| 2 | CuI (20) | 1,10-phen (22) | KOH (2) | 120 | 12 | 40 |
| 3 | CuI (20) | 1,10-phen (22) | KOH (2) | 120 | 24 | 60 |
| 4 | CuI (20) | 1,10-phen (22) | KOH (2) | 100 | 24 | <10 |
| 5 | Cu₂O (20) | 1,10-phen (22) | KOH (2) | 120 | 24 | 25 |
| 6 | CuI (20) | None | KOH (2) | 120 | 24 | Trace |
Table adapted from optimization studies in the literature.[6]
Protocol 2: One-Pot, Three-Component Synthesis of 2-Aryl-2H-indazoles
This powerful method constructs the 2H-indazole core in a single pot from readily available starting materials: a 2-bromobenzaldehyde, a primary amine, and sodium azide.[7][11] The copper catalyst is essential for facilitating the sequential C-N and N-N bond formations.[11]
Materials & Reagents:
-
2-Bromobenzaldehyde (or substituted analogue)
-
Aniline (or substituted analogue)
-
Sodium Azide (NaN₃) - Caution: Acutely toxic and potentially explosive.
-
Copper(I) Iodide (CuI) (Catalyst)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA) (Ligand)
-
Dimethyl Sulfoxide (DMSO), anhydrous (Solvent)
Step-by-Step Procedure:
-
Reaction Setup: In a sealed vial, combine 2-bromobenzaldehyde (1.5 mmol, 1.0 equiv), aniline (1.8 mmol, 1.2 equiv), sodium azide (3.0 mmol, 2.0 equiv), CuI (0.15 mmol, 10 mol%), and TMEDA (0.15 mmol, 10 mol%).[11]
-
Scientist's Note: The first step is the condensation of the aldehyde and amine to form an imine in situ. The copper catalyst then facilitates the reaction of this imine with the azide.
-
-
Solvent Addition: Add anhydrous DMSO (5.0 mL) to the vial.
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir for 12 hours.[11]
-
Work-up & Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified via column chromatography.[11]
This method shows broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aniline component.[11]
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized Cu(I)) | Ensure rigorous inert atmosphere techniques. Use freshly opened or purified CuI. |
| Insufficient base strength or stoichiometry | Switch to a stronger base (e.g., K₂CO₃ to KOH) or increase equivalents. Ensure the base is dry. | |
| Poor ligand choice | Screen alternative ligands. For Ullmann couplings, diamine ligands like 1,10-phenanthroline, TMEDA, or amino acids are often effective.[3][9] | |
| Side Product Formation | Hydrolysis of starting material or product | Use anhydrous solvents and reagents. |
| Competing reaction pathways (e.g., SNAr) | Adjust reaction temperature. Lowering the temperature may increase selectivity, though it may require longer reaction times.[6] | |
| Poor Reproducibility | Inconsistent quality of reagents (especially catalyst, base, and solvent) | Use reagents from a reliable source. Purify solvents if necessary. Titrate the base to confirm its strength. |
Conclusion and Future Outlook
Copper-catalyzed cyclization reactions represent a robust, economical, and versatile strategy for the synthesis of medicinally important indazoles. The protocols detailed herein provide a solid foundation for laboratory application. Future developments in this field are likely to focus on further lowering catalyst loadings, expanding the substrate scope to more complex molecules, and developing enantioselective variants of these powerful transformations. The integration of copper catalysis with other modern synthetic methods, such as photoredox catalysis, promises to unlock new and even more efficient pathways to novel indazole derivatives.
References
-
Title: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: 2H-Indazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review Source: International Journal for Scientific Research and Development URL: [Link]
-
Title: Cu-Mediated Cyclization to Form 1H-Indazoles Source: Synfacts URL: [Link]
-
Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Semantic Scholar URL: [Link]
-
Title: Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: ResearchGate URL: [Link]
-
Title: Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles Source: ResearchGate URL: [Link]
-
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (RSC Publishing) URL: [Link]
-
Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: Molecules URL: [Link]
-
Title: Diamine Ligands in Copper-Catalyzed Reactions Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions [organic-chemistry.org]
- 4. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Strategic Functionalization of the Indazole C3 Position
Introduction: The Strategic Importance of C3-Functionalized Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic system, an isostere of indole, possesses a unique electronic architecture that facilitates critical interactions with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research. The functionalization of the indazole core is a key strategy for modulating the pharmacological properties of these molecules, and the C3 position, in particular, has emerged as a critical locus for introducing diversity and optimizing bioactivity.
Historically, the direct functionalization of the indazole C3 position has been a formidable challenge for synthetic chemists.[2][3] The inherent electronic properties of the indazole ring system often favor reactions at the N1 or N2 positions.[4] However, recent advancements in synthetic methodology have unlocked a diverse toolkit for the selective modification of the C3 carbon, paving the way for the development of novel therapeutics with enhanced potency and selectivity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art methods for the functionalization of the indazole C3 position. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers to make informed decisions in their synthetic endeavors. Each section is designed to be a self-validating system, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.
I. Direct C-H Arylation: A Paradigm of Efficiency in C-C Bond Formation
Direct C-H activation has revolutionized the synthesis of complex molecules by offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.[5] The palladium-catalyzed direct arylation of the C3-H bond of indazoles represents a powerful strategy for the synthesis of 3-arylindazoles, a structural motif found in numerous kinase inhibitors and other therapeutic agents.
Core Principles and Mechanistic Rationale
The palladium-catalyzed C3 arylation of 1H-indazoles typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield. A phenanthroline (Phen) ligand is often employed to facilitate the C-H activation step, while a carbonate or phosphate base is used to promote the deprotonation of the indazole. The use of high-boiling point aromatic solvents like toluene or chlorobenzene has been found to be critical for both selectivity and reactivity.[6]
Detailed Protocol: Palladium-Catalyzed C3-H Arylation of 1-Methyl-1H-indazole
This protocol provides a robust method for the direct C3 arylation of 1-methyl-1H-indazole with aryl iodides.
Materials:
-
1-Methyl-1H-indazole
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-methyl-1H-indazole (0.25 mmol, 1.0 equiv), palladium(II) acetate (0.025 mmol, 10 mol%), and 1,10-phenanthroline (0.025 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (0.75 mmol, 3.0 equiv), the aryl iodide (0.50 mmol, 2.0 equiv), and anhydrous toluene (1.0 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C3-arylated indazole.
Data Presentation:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Methyl-3-phenyl-1H-indazole | 85 |
| 2 | 4-Iodoanisole | 3-(4-Methoxyphenyl)-1-methyl-1H-indazole | 92 |
| 3 | 4-Iodotoluene | 1-Methyl-3-(p-tolyl)-1H-indazole | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 75 |
Yields are for isolated products after chromatography.
Trustworthiness and Validation:
-
Self-Validation: The protocol's reliability is demonstrated by the consistently high yields obtained across a range of electronically diverse aryl iodides.
-
Troubleshooting: Low yields may result from impure reagents or insufficient exclusion of air and moisture. Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent prior to use is recommended. Catalyst deactivation can be mitigated by using a glovebox for reaction setup.
II. Negishi Cross-Coupling: A Versatile Approach for Diverse C3-Substitutions
The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is a powerful tool for C-C bond formation.[7] For C3 functionalization of indazoles, this method offers broad functional group tolerance and the ability to introduce a wide variety of aryl and heteroaryl moieties.[8]
Core Principles and Mechanistic Rationale
A key feature of this approach is the regioselective formation of a C3-zincated indazole intermediate. This is typically achieved through deprotonation of an N-protected indazole with a strong, non-nucleophilic base like (2,2,6,6-tetramethylpiperidin-1-yl)zinc chloride lithium chloride complex (TMPZnCl·LiCl), followed by transmetalation with a zinc salt. The resulting organozinc species then participates in the palladium-catalyzed cross-coupling cycle. The use of a bulky N-protecting group, such as triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM), is often necessary to direct the deprotonation to the C3 position.
Detailed Protocol: Negishi Coupling for C3-Arylation of N-SEM-Protected Indazole
This protocol details the synthesis of 3-aryl-2H-indazoles via a Negishi coupling reaction.
Materials:
-
2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazole (N-SEM-indazole)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂) solution in THF
-
Aryl or heteroaryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Formation of the Organozinc Reagent:
-
To a solution of N-SEM-indazole (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of zinc chloride (1.2 mmol, 1.2 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
-
Negishi Coupling:
-
In a separate flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and TFP (0.1 mmol, 10 mol%) to anhydrous THF (2 mL) under argon. Stir for 15 minutes at room temperature.
-
Add the aryl or heteroaryl iodide (1.2 mmol, 1.2 equiv) to the catalyst mixture.
-
Transfer the freshly prepared organozinc solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 3-Phenyl-2-(2-(trimethylsilyl)ethoxy)methyl-2H-indazole | 85 |
| 2 | 3-Iodopyridine | 3-(Pyridin-3-yl)-2-(2-(trimethylsilyl)ethoxy)methyl-2H-indazole | 78 |
| 3 | 2-Iodothiophene | 3-(Thiophen-2-yl)-2-(2-(trimethylsilyl)ethoxy)methyl-2H-indazole | 81 |
Yields are for isolated products after chromatography.
Trustworthiness and Validation:
-
Self-Validation: The protocol's versatility is highlighted by its successful application to both aryl and heteroaryl iodides, demonstrating broad substrate scope.
-
Troubleshooting: Incomplete formation of the organozinc reagent is a common issue. Ensure the use of freshly titrated n-BuLi and completely anhydrous conditions. If the coupling is sluggish, a more active ligand such as XPhos may be beneficial.[8]
III. Radical Reactions: A Modern Frontier for C3-Alkylation and Acylation
Radical-mediated reactions have emerged as a powerful and complementary approach for the functionalization of heterocycles.[9] These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them highly attractive for late-stage functionalization in drug discovery programs.
Core Principles and Mechanistic Rationale
The C3-functionalization of 2H-indazoles via radical pathways typically involves the generation of a carbon-centered radical, which then adds to the electron-deficient C3 position of the indazole ring. The radical can be generated from various precursors, such as aldehydes, carboxylic acids, or alkyltrifluoroborates, using a suitable initiator system. Silver/persulfate systems are commonly employed for the generation of alkyl and acyl radicals from Hantzsch esters or aldehydes.[9]
Detailed Protocol: Silver-Catalyzed Radical Alkylation of 2H-Indazoles with Hantzsch Esters
This protocol describes a mild and efficient method for the C3-alkylation of 2H-indazoles using Hantzsch esters as alkyl radical precursors.
Materials:
-
2-Aryl-2H-indazole
-
Substituted Hantzsch ester
-
Silver nitrate (AgNO₃)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (MeCN)
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aryl-2H-indazole (0.5 mmol, 1.0 equiv), the Hantzsch ester (0.75 mmol, 1.5 equiv), silver nitrate (0.05 mmol, 10 mol%), and sodium persulfate (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a mixture of acetonitrile and water (3:1, 4 mL).
-
Reaction: Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Hantzsch Ester | Product | Yield (%) |
| 1 | Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 3-Benzyl-2-phenyl-2H-indazole | 82 |
| 2 | Ethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 3-Isopropyl-2-phenyl-2H-indazole | 75 |
| 3 | Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 3-(4-Chlorobenzyl)-2-phenyl-2H-indazole | 88 |
Yields are for isolated products after chromatography.
Trustworthiness and Validation:
-
Self-Validation: The protocol's robustness is confirmed by its applicability to a variety of Hantzsch esters, enabling the introduction of diverse alkyl groups at the C3 position.
-
Troubleshooting: If the reaction is slow or incomplete, increasing the temperature to 80 °C or adding an additional portion of the initiator may be beneficial. Over-oxidation of the product is a potential side reaction; careful monitoring of the reaction progress is advised.
IV. Functionalization via Indazole N-Oxides: A Strategy for Diverse C3 Substitutions
The use of 1H-indazole N-oxides as synthetic intermediates has opened up new avenues for the C3-functionalization of the indazole core.[3] This strategy allows for the introduction of a wide range of functional groups, including amino, chloro, hydroxy, and sulfonyl groups, under mild conditions.[10]
Core Principles and Mechanistic Rationale
The synthetic utility of 1H-indazole N-oxides stems from the ability of the N-oxide moiety to activate the C3 position towards nucleophilic attack. The synthesis of 1H-indazole N-oxides can be achieved through various methods, including the electrochemical oxidation of 1H-indazoles.[11][12] Once formed, these N-oxides can undergo a variety of transformations at the C3 position. For example, treatment with phosphoryl chloride can lead to C3-chlorination, while reaction with sulfonyl chlorides can introduce a sulfonyl group.
Detailed Protocol: Synthesis of 3-Chloro-1H-indazole from 1H-Indazole N-Oxide
This protocol describes the two-step synthesis of 3-chloro-1H-indazole from 1H-indazole.
Step 1: Synthesis of 1H-Indazole N-Oxide
Materials:
-
1H-Indazole
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 1H-indazole (1.0 g, 8.46 mmol) in dichloromethane (40 mL) in a round-bottom flask.
-
Reagent Addition: Add m-CPBA (2.18 g, 12.7 mmol, 1.5 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate) to afford 1H-indazole N-oxide.
Step 2: C3-Chlorination of 1H-Indazole N-Oxide
Materials:
-
1H-Indazole N-oxide
-
Phosphoryl chloride (POCl₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flask containing 1H-indazole N-oxide (500 mg, 3.73 mmol), add phosphoryl chloride (5 mL) at 0 °C.
-
Reaction: Heat the reaction mixture at 80 °C for 2 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Purification: Neutralize the mixture with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 3-chloro-1H-indazole.
Trustworthiness and Validation:
-
Self-Validation: This two-step procedure provides a reliable route to 3-chloroindazole, a versatile intermediate for further functionalization via cross-coupling reactions.
-
Troubleshooting: The oxidation step can sometimes lead to over-oxidation. Careful control of the stoichiometry of m-CPBA is important. The chlorination reaction with POCl₃ is exothermic and should be performed with caution.
Conclusion and Future Perspectives
The functionalization of the C3 position of the indazole ring has transitioned from a significant synthetic challenge to a well-established field with a diverse array of reliable and efficient methodologies. The strategies outlined in this guide, including direct C-H activation, cross-coupling reactions, radical processes, and the use of N-oxide intermediates, provide chemists with a powerful arsenal for the synthesis of novel indazole derivatives.
The continued development of more sustainable and efficient catalytic systems, particularly those that operate under milder conditions and with broader substrate scope, will undoubtedly further expand the accessibility of C3-functionalized indazoles. As our understanding of the intricate roles of indazole-containing molecules in biological systems deepens, the demand for innovative and versatile synthetic methods for their preparation will only continue to grow, ensuring that the functionalization of the indazole C3 position remains a vibrant and impactful area of chemical research.
References
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct radical alkylation and acylation of 2H-indazoles using substituted Hantzsch esters as radical reservoirs - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Exploring Synthetic Strategies for 1H-Indazoles and Their N-Oxides: Electrochemical Synthesis of 1H-Indazole N-Oxides and Their Divergent C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, ensure the purity of your product, and confidently navigate the challenges of this synthetic procedure.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The successful and high-yield synthesis of this intermediate is therefore of critical importance. This guide will focus on the most common and direct synthetic route: the Fischer esterification of 6-fluoro-1H-indazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and address common issues that may arise during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 6-fluoro-1H-indazole-4-carboxylic acid using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[1][2] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.
Q2: Why is an excess of methanol typically used in the Fischer esterification?
A2: The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, methanol, shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[1] Methanol often serves as both the reactant and the solvent.
Q3: Can other esterification methods be used?
A3: Yes, other methods such as using diazomethane or activating the carboxylic acid with a coupling agent (e.g., EDC, HATU) followed by the addition of methanol can be employed. However, these methods often involve more hazardous reagents (diazomethane is explosive and toxic) or are more expensive and are typically reserved for substrates that are sensitive to strong acidic conditions. For this particular substrate, Fischer esterification is generally robust and cost-effective.
Q4: What are the key parameters to control for a high-yield reaction?
A4: The critical parameters to monitor and control are:
-
Purity of the starting material: Ensure the 6-fluoro-1H-indazole-4-carboxylic acid is free of non-polar impurities.
-
Anhydrous conditions: Water is a byproduct of the reaction; its presence will shift the equilibrium back towards the starting materials. Ensure all glassware is dry and use anhydrous solvents.
-
Reaction temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate.
-
Catalyst concentration: A catalytic amount of strong acid is sufficient. Excessive acid can lead to side reactions and complicate the work-up.
-
Reaction time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion.
Q5: How can I purify the final product?
A5: The most common purification method is recrystallization from a suitable solvent system, such as methanol/water or ethanol/water. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of water in the reaction mixture. 3. Insufficient reaction time or temperature. 4. Poor quality starting material. | 1. Use fresh, high-purity acid catalyst. 2. Ensure all glassware is oven-dried and use anhydrous methanol. 3. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Ensure the reaction is maintained at a gentle reflux. 4. Verify the purity of the 6-fluoro-1H-indazole-4-carboxylic acid by NMR or melting point. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient catalyst. 2. Reversibility of the reaction. 3. Insufficient reaction time. | 1. Add a small, additional amount of acid catalyst. 2. Ensure a large excess of methanol is used. If practical, consider removing water as it forms using a Dean-Stark apparatus (less common for this scale). 3. Continue heating and monitor the reaction for a longer period. |
| Formation of Side Products (Visible on TLC/LC-MS) | 1. Reaction temperature is too high, leading to decomposition. 2. N-methylation of the indazole ring. 3. Sulfonation of the aromatic ring if using excess sulfuric acid. | 1. Maintain a gentle reflux; avoid aggressive heating. 2. While less common under these conditions, if observed, consider using a milder acid catalyst or a different esterification method. 3. Use only a catalytic amount of sulfuric acid (e.g., 2-5 mol%). |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Difficulty in Isolating the Product during Work-up | 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Saturate the aqueous phase with sodium chloride to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to break the emulsion. |
Experimental Protocol: Fischer Esterification
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
6-fluoro-1H-indazole-4-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq).
-
Add anhydrous methanol (approximately 20-30 mL per gram of carboxylic acid).
-
Stir the mixture to dissolve the starting material. Gentle warming may be required.
-
-
Addition of Catalyst:
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (0.05 - 0.1 eq) dropwise to the stirring solution. An exotherm may be observed.
-
-
Reaction:
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70 °C).
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Neutralization and Extraction (Alternative Work-up):
-
After cooling, slowly add the reaction mixture to a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as methanol/water or ethanol/water, to obtain the pure this compound.
-
If the product is still impure, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its melting point to confirm its identity and purity.
-
Visualizing the Workflow and Logic
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH . Details the synthesis of a related methyl indazole carboxylate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central . Discusses the esterification of fluorinated carboxylic acids with methanol. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar . A scholarly article on the esterification of fluorinated aromatic carboxylic acids. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . An educational resource explaining the mechanism and conditions for Fischer esterification. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing . A research paper detailing the esterification of similar compounds. [Link]
-
Indazole synthesis - Organic Chemistry Portal . A comprehensive overview of various synthetic methods for the indazole core structure. [Link]
-
CAS#:697739-05-2 | this compound | Chemsrc . A commercial listing providing basic properties of the target compound. [Link]
-
(PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - ResearchGate . A research paper describing the synthesis of a similar indazole ester. [Link]
-
(PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole - ResearchGate . Provides insights into optimizing indazole synthesis. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI . Details the synthesis and purification of a related fluorinated methyl carboxylate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH . A review on the synthesis and importance of indazole derivatives. [Link]
-
6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid | AMERICAN ELEMENTS . Commercial source and basic information for a related carboxylic acid. [Link]
-
Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses . A detailed, peer-reviewed procedure for the synthesis of an indazole derivative. [Link]
Sources
Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common regioselectivity challenges. Direct alkylation of the indazole core frequently yields a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.[1][2][3][4] This resource provides in-depth, evidence-based solutions in a direct question-and-answer format to help you achieve predictable and high-yielding selective alkylations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles of indazole alkylation.
Q1: Why is controlling regioselectivity in indazole N-alkylation so challenging?
A: The challenge arises from the tautomeric nature of the indazole ring and the similar nucleophilicity of the two nitrogen atoms.[1][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5][6] However, upon deprotonation under basic conditions, a delocalized indazolide anion is formed, which can be alkylated at either nitrogen. The final N1:N2 product ratio is a delicate balance of steric effects, electronic properties of the indazole and electrophile, and reaction conditions that may favor either kinetic or thermodynamic control.[5][6][7]
Q2: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position?
A: The regiochemical outcome is dictated by a combination of factors:
-
Reaction Conditions: The choice of base, solvent, counterion, and temperature are paramount. For instance, conditions that form tight ion pairs can influence selectivity.[5]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C3 and C7 positions, can sterically block one nitrogen atom, directing the alkylating agent to the other.[6][7][8]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the indazole ring alter the electron density at each nitrogen, influencing their relative nucleophilicity.[5][6][7]
-
Nature of the Electrophile: The size and reactivity of the alkylating agent play a significant role.[5][7] Some electrophiles, like α-halo carbonyls, can promote equilibration to the thermodynamically favored N1 isomer.[5][6][9]
Q3: As a general rule, which isomer is the thermodynamic product and which is the kinetic product?
A: Generally, N1-substituted indazoles are considered the thermodynamically more stable products due to the aromatic benzenoid structure of the 1H-tautomer.[3][5][7] N2-substituted indazoles, arising from the less stable quinonoid 2H-tautomer, are often considered the kinetically favored products, although this is not a universal rule and is highly dependent on the specific reaction system.[3] Reactions that allow for equilibration, for instance through reversible alkylation, tend to favor the N1 isomer.[5][6]
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section provides actionable solutions to common problems encountered in the lab.
Issue 1: "My reaction gives a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?"
This is a classic challenge indicating a lack of regiochemical control. To favor the N1 isomer, you need to employ conditions that exploit its greater thermodynamic stability or use a system that sterically or electronically favors N1 attack.
Root Cause Analysis & Solutions:
-
Cause A: Non-selective basic conditions. Standard conditions like K₂CO₃ in DMF often give poor selectivity.[2]
-
Solution A: Switch to a NaH/THF system. The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation across a range of substrates.[6][7][10][11] This is hypothesized to be due to the formation of a sodium-chelated intermediate that directs alkylation to N1.
-
Cause B: The reaction is under kinetic control, favoring the N2 isomer or a mixture.
-
Solution B: Promote thermodynamic equilibration. If using an appropriate electrophile (e.g., an α-halo ester), running the reaction at a higher temperature or for a longer duration in a solvent like DMF can facilitate the isomerization of any initially formed N2-product to the more stable N1-product.[5][6]
-
Cause C: The electrophile is too small and reactive, showing little preference.
-
Solution C: Employ a reductive amination strategy. A modern, highly selective method involves a two-step, one-pot reaction where the indazole is first condensed with an aldehyde to exclusively form an N1-enamine, which is then hydrogenated (e.g., using Pt/C) to yield the N1-alkyl indazole with no detectable N2 isomer.[2][12]
Issue 2: "I need to synthesize the N2-alkylated indazole, but my reaction is favoring the N1 isomer or giving a mixture. What conditions favor N2 selectivity?"
Achieving N2 selectivity often requires circumventing the thermodynamic preference for the N1 isomer. This can be done by using sterics to your advantage or by employing specific catalytic systems.
Root Cause Analysis & Solutions:
-
Cause A: Conditions are allowing for thermodynamic equilibration.
-
Solution A: Use Mitsunobu conditions. The Mitsunobu reaction (using, for example, triphenylphosphine and DEAD or DIAD) with an alcohol as the alkyl source often shows a strong preference for the N2 position.[4][5][6] This is a reliable method for accessing N2-isomers.
-
Cause B: The indazole substrate is unbiased.
-
Solution B: Leverage substrate control. If your synthesis allows, installing a substituent at the C7 position can provide the necessary steric hindrance to block N1 and direct alkylation to N2. Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 selectivity.[6][10][11]
-
Cause C: The reaction conditions are not optimized for kinetic N2-alkylation.
-
Solution C: Use a catalytic acid-promoted method. A highly effective and general method for N2-alkylation involves using an alkyl 2,2,2-trichloroacetimidate as the electrophile in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[13][14] This method is reported to be exclusively N2-selective, with no N1 isomer observed.[8][13]
Decision Workflow for Regioselective Indazole N-Alkylation
The following diagram outlines a logical workflow for selecting an appropriate experimental strategy based on the desired regioisomer.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research.ucc.ie [research.ucc.ie]
- 12. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification Strategies for Methyl 6-fluoro-1H-indazole-4-carboxylate
Introduction
Welcome to the technical support center for the purification of Methyl 6-fluoro-1H-indazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Achieving high purity of intermediates like this compound is a critical step in the synthesis of active pharmaceutical ingredients (APIs).
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common and specific challenges you may encounter during the purification process. We will delve into the causality behind experimental choices to empower you with the knowledge to not only follow protocols but also to troubleshoot and optimize them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. For indazoles, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, these could include substituted anilines or indoles.[3] For instance, syntheses starting from substituted 2-aminobenzonitriles could have residual nitrile starting material.
-
Regioisomers: If the synthesis involves N-alkylation or a similar substitution on the indazole ring, you may encounter the formation of N-2 substituted isomers alongside the desired N-1 product. The separation of these isomers is a common challenge in indazole chemistry.[4]
-
Side-Reaction Products: Oxidative side-reactions or products from incomplete cyclization can also be present.
-
Reagents and Catalysts: Carryover of reagents, such as bases (e.g., K₂CO₃, NaH) or coupling agents, can occur.[4]
Recommendation: Always start with a thorough analysis of your crude product using techniques like ¹H NMR, LC-MS, and TLC to get a preliminary idea of the number and nature of impurities present. This will inform your choice of purification strategy.
Q2: How do I choose between column chromatography and crystallization for my primary purification step?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Crystallization is highly effective and scalable if your crude product has a purity of >90% and the impurities have different solubility profiles from your target compound. It is the preferred method for final purification to obtain a highly crystalline solid.
-
Column Chromatography is the method of choice for complex mixtures with multiple components or when impurities are structurally very similar to the product (e.g., regioisomers), making separation by crystallization difficult.[5] It is often used as an initial purification step to isolate the product from a crude reaction mixture before a final crystallization step.
Below is a decision-making workflow to guide your choice:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
identifying common byproducts in fluorinated indazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Fluorinated Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Fluorinated indazoles are privileged structures in modern drug discovery, offering unique physicochemical and metabolic properties. However, their synthesis is often plagued by specific and recurring challenges.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common byproduct formation and offer field-proven strategies for their identification, mitigation, and control.
Section 1: The Primary Challenge - Regioisomeric Byproducts (N1 vs. N2 Isomers)
The most frequent and challenging issue in the functionalization of a pre-formed indazole core is controlling the regioselectivity of substitution on the pyrazole ring's nitrogen atoms. This leads to the formation of N1 and N2 substituted isomers, which can be difficult to separate and represent a significant loss of yield.
FAQ 1.1: My N-alkylation/arylation reaction produced a mixture of two major products with the same mass. What are they and why did this happen?
Answer: You have most likely generated a mixture of N1- and N2-substituted indazole regioisomers. The indazole core is an ambident nucleophile, meaning it can react at two different sites. After deprotonation by a base, the resulting indazolide anion has significant electron density on both the N1 and N2 atoms. These two sites compete for the electrophile (e.g., an alkyl halide).
The ratio of these isomers is not random; it is dictated by a delicate balance of factors including:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2]. Consequently, reactions that allow for equilibration often favor the N1-substituted product, which is typically the thermodynamic product[1][3]. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N2-isomer.
-
Steric Hindrance: The N1 position is adjacent to the fused benzene ring, making it more sterically hindered than the N2 position. Bulky electrophiles or large substituents at the C7 position of the indazole can favor substitution at the less hindered N2 position[1][4][5].
-
Solvent and Counter-ion Effects: The choice of base and solvent plays a critical role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often shows high selectivity for the N1 isomer. This is attributed to the coordination of the sodium cation (Na+) between the N2 nitrogen and a nearby Lewis basic group (like an ester at C3), effectively blocking the N2 position and directing the electrophile to N1[3][6].
// Connections Indazole -> Intermediate [label="Deprotonation"]; Base -> Intermediate; Intermediate -> N1_Pathway [label="Sterically hindered\nFavored by Na+ chelation"]; Intermediate -> N2_Pathway [label="Sterically accessible"]; Electrophile -> N1_Pathway; Electrophile -> N2_Pathway; N1_Pathway -> N1_Isomer; N2_Pathway -> N2_Isomer; } केंद Figure 1: Competing pathways in indazole N-alkylation.
Troubleshooting Guide 1.2: How can I control the N1/N2 selectivity of my reaction?
Answer: Selectivity can be steered by carefully choosing your reaction conditions. There is no single universal solution, and optimization is often required. However, the following principles provide an excellent starting point.
| Factor | Condition Favoring N1-Alkylation (Thermodynamic) | Condition Favoring N2-Alkylation (Kinetic) | Rationale |
| Base/Solvent | NaH in THF [1][3] | K₂CO₃ in DMF; Cs₂CO₃ in various solvents[2][6] | Na⁺ in low-polarity THF can chelate between N2 and a C3 substituent, blocking N2 attack. More dissociated ions (K⁺, Cs⁺) in polar solvents (DMF) allow for reaction at both sites, often favoring the more accessible N2 position. |
| Temperature | Higher temperatures (e.g., 50-80 °C) | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures can provide the energy needed to overcome the barrier to the more stable thermodynamic N1 product or allow for equilibration from the N2 product back to the intermediate[7]. |
| Substituents | Electron-withdrawing group at C3 (e.g., -CO₂Me) when using NaH[3][6]. | Electron-withdrawing group at C7 (e.g., -NO₂)[1][5]. | A C3 ester can participate in Na⁺ chelation. A bulky or electron-withdrawing C7 group sterically and electronically disfavors reaction at the adjacent N1 position. |
| Electrophile | Less reactive electrophiles (e.g., alkyl chlorides) | Highly reactive electrophiles (e.g., benzyl bromide, methyl iodide) | More reactive electrophiles react faster, favoring the kinetically accessible N2 position before equilibration can occur. |
| Specialized Reagents | Mitsunobu reaction sometimes favors N2[1][3]. | Ga/Al-mediated direct alkylations have been shown to be highly N2-selective[8]. | These methods operate under different mechanisms where the typical kinetic/thermodynamic rules may be altered by the reagent complex. |
Protocol 1.3: How do I definitively identify my N1 and N2 isomers?
Answer: Unambiguous identification is critical and can be achieved with standard 2D NMR spectroscopy. While 1D ¹H and ¹³C NMR spectra will show distinct shifts for the two isomers, Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof[1][9][10].
Step-by-Step NMR Identification Protocol:
-
Acquire Spectra: Obtain high-quality ¹H, ¹³C, and ¹H-¹³C HMBC spectra for your purified isomer.
-
Identify Key Protons: Locate the signal for the protons on the carbon attached directly to the indazole nitrogen (e.g., the -CH₂- group of an N-ethyl substituent). Let's call this the N-CH₂ signal.
-
Identify Key Carbons: Identify the signals for the indazole ring carbons, specifically C3 and C7a (the carbon at the benzene ring fusion). The C3 carbon is typically a CH group (unless substituted) further downfield, while the C7a is a quaternary carbon.
-
Analyze HMBC Correlations:
-
For the N1-Isomer: The protons of the N-CH₂ group are three bonds away from the C7a carbon. You will observe a cross-peak correlation between the N-CH₂ protons and the C7a carbon. You will not see a correlation to the C3 carbon.
-
For the N2-Isomer: The protons of the N-CH₂ group are three bonds away from the C3 carbon. You will observe a cross-peak correlation between the N-CH₂ protons and the C3 carbon. You will not see a correlation to the C7a carbon[1].
-
Purification Tip 1.4: What's the best way to separate N1 and N2 isomers?
Answer: While silica gel chromatography is the default method, N1 and N2 indazole isomers can often have very similar polarities, making baseline separation challenging. An effective alternative is fractional recrystallization. The two isomers often have different crystal packing energies and solubilities. A screening of mixed solvent systems (e.g., THF/water, methanol/water, ethanol/heptane) can often lead to conditions where one isomer selectively crystallizes out of solution, yielding highly pure material[11].
Section 2: C-F Bond Integrity Issues
The presence of fluorine imparts desirable properties, but the C-F bond is not always inert. Unwanted defluorination can lead to difficult-to-separate impurities.
FAQ 2.1: My mass spectrum shows a peak at M-18 or M-20 relative to my expected product mass. What is this byproduct?
Answer: This is a strong indication of a defluorination side reaction.
-
M-18 (more accurately M-18.008): This corresponds to the net replacement of a fluorine atom with a hydroxyl group (F vs. OH). This often occurs if water is present under conditions suitable for nucleophilic aromatic substitution (SNAr).
-
M-20 (more accurately M-19.992): This corresponds to the replacement of a fluorine atom with a hydrogen atom (F vs. H), a process called hydrodefluorination. This is common under reductive conditions (e.g., catalytic hydrogenation with Pd/C) or can occur via certain nucleophilic aromatic substitution mechanisms where a hydride source is present[12][13].
Fluorine atoms on an aromatic ring are activated towards nucleophilic substitution by electron-withdrawing groups (including other fluorine atoms or aza-groups within the heterocyclic system)[14].
Troubleshooting Guide 2.2: How can I prevent defluorination during my synthesis?
Answer:
-
Strictly Anhydrous Conditions: If you suspect hydrolysis (M-18 byproduct), ensure your solvents and reagents are rigorously dried and run the reaction under an inert atmosphere (N₂ or Ar).
-
Control Nucleophiles: Avoid using strong, non-essential nucleophiles, especially at elevated temperatures. If a reaction requires a nucleophile (e.g., a base), consider a bulkier, less nucleophilic option like DBU or a proton sponge if applicable.
-
Moderate Temperatures: High temperatures significantly accelerate SNAr reactions. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid Harsh Reductive Conditions: For hydrogenation reactions, consider alternative catalysts or milder reducing agents if hydrodefluorination is observed. Titrating the amount of hydride source can also be effective[13].
Section 3: Other Common Synthetic Byproducts
Beyond regioisomers and defluorination products, other impurities can arise from the specific synthetic route chosen.
FAQ 3.1: I see byproducts related to my starting materials. What are the likely culprits?
Answer: This depends heavily on your synthetic route to form the indazole ring.
-
From o-Amino Ketone/Aldehyde Cyclizations: If you are forming the indazole from a precursor like an o-aminoacetophenone, you may see byproducts from incomplete cyclization. For example, the formation of hydrazones or oximes that fail to close the ring can persist as impurities[15]. Ensure your cyclization conditions (e.g., acid catalyst, temperature) are optimized for full conversion.
-
From Reductive Cyclizations (Cadogan-type): When synthesizing 2H-indazoles from o-nitrobenzaldehydes and amines, incomplete reduction or side reactions of the nitro group can lead to impurities[16]. Careful control of the reducing agent stoichiometry is key.
Troubleshooting Guide 3.2: My reaction appears clean by TLC, but the NMR is complex. Could I have formed a salt?
Answer: Yes, this is a distinct possibility, especially if you are performing an N-alkylation with a very reactive electrophile (like methyl triflate or methyl iodide) and a strong base. It is possible to get di-alkylation , where both N1 and N2 are alkylated to form a quaternary indazolium salt . These salts are often highly polar and may not move from the baseline on a standard TLC plate, making the reaction appear deceptively clean. They will, however, be visible by NMR and ESI-MS. To avoid this, use your alkylating agent as the limiting reagent and add it slowly to the reaction mixture to prevent local excesses.
References
-
Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link][17][18]
-
Gimeno, J., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. [Link][7]
-
Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][19]
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][15]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. [Link][20]
-
St. Denis, J. D., & Britton, R. (2021). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis. [Link][14]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link][1][3]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link][4]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link][5]
-
Ferreira, P. M. T., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link][9]
-
Nykaza, T. V., et al. (2022). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link][8]
-
Ramirez, A., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link][2][6]
-
Orazov, B., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Organometallics. [Link][12]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link][10]
-
Orazov, B., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. [Link][13]
-
Scott, P. J. H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link][21]
-
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. [Link][16]
-
CN101948433A (2011). Method for separating and purifying substituted indazole isomers. Google Patents. [11]
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Technical Support Center: Optimization of Indazole Ring Formation
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Troubleshooting Guide to Indazole Synthesis Optimization
Welcome to the technical support center for indazole synthesis. This guide is designed to be a practical resource for navigating the common challenges encountered during the formation of the indazole ring, a privileged scaffold in medicinal chemistry.[1][2] The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but the underlying chemical reasoning to empower your optimization efforts.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent obstacles encountered during indazole synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
Question: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the conversion?
Answer: Low yields are a common hurdle and can often be traced back to several key reaction parameters. The specific cause will depend on your synthetic route, but here is a systematic approach to troubleshooting.
-
Suboptimal Reaction Temperature: Temperature is a critical factor that influences both the reaction rate and the formation of byproducts.[3] Classical methods like Cadogan-type cyclizations often necessitate high temperatures to proceed, but excessive heat can lead to the decomposition of starting materials or products.[3][4] Conversely, modern palladium-catalyzed methods may be efficient at much milder temperatures.[3][4] A reaction that stalls may require more thermal energy, while a reaction that produces significant degradation may need cooling.
-
Causality: Every reaction has an optimal temperature window that balances the activation energy required for the desired transformation against the activation energies of competing decomposition or side-reaction pathways.
-
Solution: Perform a systematic temperature screening. Set up small-scale parallel reactions at various temperatures (e.g., in 10-20 °C increments) around the literature-reported temperature to identify the optimum for your specific substrate.[5]
-
-
Incorrect Solvent Choice: The solvent's properties—polarity, boiling point, and ability to dissolve reactants—are paramount for reaction kinetics.[3] If starting materials are not fully dissolved, the reaction becomes heterogeneous and rates can plummet.
-
Causality: The transition state of the rate-determining step is stabilized or destabilized by the solvent. Aprotic polar solvents like DMF or DMSO are often effective as they can dissolve a wide range of organic molecules and salts, though they can be difficult to remove.[1]
-
Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. Refer to the table below for guidance on common solvents.
-
-
Catalyst Inactivity or Incompatibility: In metal-catalyzed reactions (e.g., using Pd, Cu), the catalyst's activity is crucial.[6][7][8] The choice of ligand, oxidation state of the metal, and presence of inhibitors can all affect performance.
-
Causality: The catalyst facilitates bond formation through a specific catalytic cycle (e.g., oxidative addition, reductive elimination). If any step in this cycle is inhibited, the entire reaction will halt. For example, some ligands may be required to stabilize the metal center and promote the desired reactivity.
-
Solution: For palladium-catalyzed reactions, screen different ligand/catalyst combinations. For copper-catalyzed syntheses, ensure the copper source is active and consider the use of supporting ligands if necessary.[9][10] Always use fresh, high-purity catalysts and ensure all glassware is scrupulously clean.
-
-
Presence of Water or Oxygen: Many organometallic reactions and reactions involving strong bases (like NaH) are sensitive to moisture and atmospheric oxygen.
-
Causality: Water can quench strong bases and hydrolyze sensitive reagents. Oxygen can oxidize catalysts (e.g., Pd(0) to inactive Pd(II)) or sensitive organic intermediates.
-
Solution: Use anhydrous solvents and freshly dried reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use if necessary.
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields.
Caption: A decision-making workflow for troubleshooting low yields in indazole synthesis.
Issue 2: Poor Regioselectivity in N-Substitution Reactions
Question: My N-alkylation (or N-acylation) reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?
Answer: Achieving regioselectivity is a central challenge in indazole chemistry due to the existence of two reactive nitrogen atoms.[11] The outcome of the reaction is a delicate balance between thermodynamic and kinetic control. The 1H-tautomer is generally the more thermodynamically stable form.[11][12]
-
To Favor the N1-Substituted Product (Thermodynamic Control):
-
Base and Solvent System: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF often favors N1 substitution.
-
Causality: The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering attack at that position and directing the electrophile to N1.[3] This forms the more stable product.
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can physically block access to the N2-position, thereby favoring substitution at N1.[3]
-
-
To Favor the N2-Substituted Product (Kinetic Control):
-
Electronic Effects: Strong electron-withdrawing groups (EWGs), particularly at the C7 position (e.g., -NO₂, -CO₂Me), can electronically favor alkylation at the N2-position with high selectivity.[3]
-
Reaction Conditions: While conditions like potassium carbonate (K₂CO₃) in DMF can lead to mixtures, they sometimes favor the kinetic N2 product.[3] Acidic conditions can also sometimes promote N2-alkylation.[9]
-
Alternative Methods: The Mitsunobu reaction can provide high selectivity for the N2-product.[3] Additionally, certain synthetic routes that build the ring from scratch, such as the Davis-Beirut reaction, are designed to specifically yield 2H-indazoles.[3][13]
-
Diagram: Influencing N1 vs. N2 Regioselectivity
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
Issue 3: Significant Side Product Formation
Question: I am observing significant side products, such as uncyclized hydrazones or dimers, in my reaction mixture. How can these be minimized?
Answer: The formation of side products can complicate purification and significantly lower the yield of the desired indazole.
-
Persistent Hydrazone Intermediates: Hydrazones are common intermediates in many indazole syntheses (e.g., Fischer, Cadogan).[3] If the final cyclization step is incomplete, they will persist as impurities.
-
Causality: The cyclization step often has a higher activation energy than the initial hydrazone formation. Insufficient thermal energy or reaction time will cause the reaction to stall at the intermediate stage.
-
Solution: Ensure the reaction is run for a sufficient duration at the optimal temperature to drive the cyclization to completion. The addition of an appropriate acid or base catalyst (e.g., p-TsOH for cyclization of a hydrazone from 2-bromobenzaldehyde) can often improve the efficiency of this step.[1][3]
-
-
Dimer Formation: Under certain conditions, particularly at elevated temperatures or with incorrect stoichiometry, dimerization of starting materials or intermediates can occur.[1][14]
-
Causality: This can happen through various pathways, such as the self-condensation of starting materials or intermolecular reactions competing with the desired intramolecular cyclization.
-
Solution: Re-evaluate the reaction temperature; it may be too high.[14] Ensure accurate stoichiometry and consider using high-dilution conditions (i.e., slow addition of a reactant) to favor the intramolecular cyclization over intermolecular dimerization.
-
Section 2: Data & Protocols
Table 1: General Effect of Solvents on Indazole Synthesis
| Solvent | Polarity | Typical Use Case | Potential Issues |
| Toluene/Xylene | Non-polar | High-temperature reactions (e.g., Cadogan). | Poor solubility for polar reactants. |
| THF | Polar Aprotic | N-alkylations (favors N1 with NaH). | Low boiling point (66 °C), limits temperature range. |
| DMF/DMSO | Polar Aprotic | General purpose, good solvating power.[1][15] | High boiling point, difficult to remove; can promote N2-alkylation. |
| Ethanol/Butanol | Polar Protic | Reactions involving hydrazine hydrate.[12] | Can act as a nucleophile; may interfere with base-sensitive reactions. |
| Dioxane | Polar Aprotic | Pd-catalyzed cross-coupling reactions. | Peroxide formation risk; relatively high boiling point. |
Protocol 1: General Procedure for Test N-Alkylation of Indazole
This protocol is designed for small-scale screening to determine the optimal conditions for regioselectivity.
Reagents & Equipment:
-
Indazole (1.0 equiv)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.1 equiv)
-
Alkylating agent (e.g., Alkyl bromide; 1.1 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Small reaction vials with stir bars, under an inert atmosphere (N₂ or Ar)
-
TLC plates and LC-MS for analysis
Procedure:
-
Setup: To a dried reaction vial containing a stir bar, add the indazole (e.g., 50 mg).
-
Base Addition: Add the selected anhydrous solvent (e.g., 2 mL) followed by the base (1.1 equiv).
-
Deprotonation: Stir the suspension at the chosen temperature (e.g., 0 °C for NaH, room temperature for carbonates) for 30 minutes.[11]
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the mixture.[11]
-
Reaction: Allow the reaction to stir at the selected temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction carefully with water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio (N1 vs. N2) by ¹H NMR or LC-MS.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I purify my indazole derivative? It keeps tailing on my silica gel column. A1: The basic nature of the pyrazole ring in indazoles can cause strong interaction with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to your eluent system. Alternatively, consider using a different stationary phase like neutral or basic alumina, which is less acidic.[3]
Q2: I need to protect the indazole nitrogen for a subsequent reaction. Which protecting group should I use? A2: The choice of protecting group depends on the stability required for your subsequent reaction steps.
-
Boc (tert-Butoxycarbonyl): Good for general protection, stable to many conditions but easily removed with acid (e.g., TFA).
-
Benzyl (Bn): A robust group, stable to both acidic and basic conditions.[16] It is typically removed by catalytic hydrogenolysis (H₂, Pd/C).[16]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Can be used for regioselective protection at the N2 position.[16][17] It directs lithiation to the C3 position and is removed with fluoride sources (TBAF) or acid.[17]
-
Trityl (Trt): A bulky group that provides good steric protection and is removed under mild acidic conditions.[16]
Q3: What are the key differences between the major synthetic routes to the indazole core? A3:
-
Fischer Indazole Synthesis: Involves the cyclization of arylhydrazones. It is a classic method but can require harsh conditions.
-
Cadogan-Sundberg Cyclization: Typically involves the reductive cyclization of o-nitrobenzyl derivatives or related compounds. Often requires high temperatures and reducing agents like phosphites.[11]
-
Davis-Beirut Reaction: A modern method that allows for the synthesis of 2H-indazoles under alkaline conditions from nitroso intermediates, offering good regioselectivity for the less stable isomer.[13]
-
Metal-Catalyzed Cross-Coupling: Modern approaches often use palladium or copper catalysts to form C-N or N-N bonds, allowing for milder conditions and broader functional group tolerance.[1][9][10] For example, coupling 2-bromobenzaldehydes with hydrazines followed by cyclization.[1]
References
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Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic-chemistry.org. Retrieved from [Link]
-
Franz, A. K., et al. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. NIH Public Access. Retrieved from [Link]
-
Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Retrieved from [Link]
-
ResearchGate. (2025). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic-chemistry.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Retrieved from [Link]
-
Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for 1H-Indazoles synthesisa. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Buchwald, S. L., et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Haddadin, M. J., & Tannus, B. A. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Retrieved from [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved from [Link]
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Technical Support Center: Solvent System Optimization for Indazole Derivative Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with solvent system optimization during the synthesis of indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, but its synthesis, particularly controlling regioselectivity and maximizing yield, is highly dependent on the reaction environment.[1][2]
This resource provides in-depth troubleshooting guides, validated experimental protocols, and data-driven insights to help you overcome common hurdles and streamline your synthetic workflows.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad experimental issues, offering root causes and actionable solutions to common problems encountered during indazole synthesis.
Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the primary solvent-related factors to investigate?
Answer: Low yields and incomplete conversions are frequent challenges in heterocyclic chemistry and often point to suboptimal reaction conditions.[3] Before modifying the core chemistry, a systematic evaluation of the solvent system and related parameters is crucial.
-
Cause 1: Poor Solubility of Reactants: If starting materials, reagents, or intermediates are not fully dissolved at the reaction temperature, the reaction becomes mass-transport limited, leading to incomplete conversion.
-
Solution: Select a solvent or solvent mixture that ensures complete dissolution of all components. For N-alkylation using sodium hydride (NaH), polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are effective.[4] For Suzuki-Miyaura couplings, solvent systems like dioxane/water or toluene/water are common to dissolve both the organic halide and the inorganic base.[5]
-
-
Cause 2: Suboptimal Reaction Temperature & Solvent Boiling Point: The reaction temperature directly influences kinetics. The chosen solvent must have a boiling point that allows for the necessary thermal energy input without excessive pressure buildup.
-
Solution: Some cyclization reactions, like the Cadogan-type, traditionally require high temperatures, making high-boiling solvents necessary.[3] However, modern palladium-catalyzed methods often proceed at milder temperatures.[3] If your reaction is sluggish, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene) to safely increase the reaction temperature. Always screen temperatures systematically to find the optimal balance between reaction rate and byproduct formation.
-
-
Cause 3: Presence of Protic Impurities (e.g., Water): For reactions involving strong bases (like NaH or organometallics), trace amounts of water or other protic impurities will quench the reagent, reduce its effective concentration, and halt the reaction.
-
Solution: Use anhydrous solvents. For particularly sensitive reactions, it is best practice to distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use. In some cyclization reactions, the formation of water as a byproduct can be inhibitory; in such cases, employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can drive the reaction to completion.[6]
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow for diagnosing and resolving low-yield issues in indazole synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Section 2: The Core Challenge: Controlling N1 vs. N2 Regioselectivity in Alkylation
The indazole ring possesses two nucleophilic nitrogen atoms, leading to the formation of N1 and N2 regioisomers upon substitution.[7] The 1H-tautomer is generally the more thermodynamically stable form.[1][8] Achieving high selectivity for one isomer is a critical and common challenge.[9]
Question 2: What are the key factors that influence the N1 vs. N2 product ratio during indazole alkylation?
Answer: The N1/N2 ratio is a delicate balance of steric, electronic, and reaction parameters. The outcome is determined by whether the reaction is under thermodynamic or kinetic control.[7]
-
Solvent and Base System (The Critical Choice): This is arguably the most influential factor. The nature of the indazolide anion and its counter-ion, which is dictated by the base and solvent, governs the site of alkylation.
-
For N1-Selectivity (Thermodynamic Product): A combination of a strong, non-nucleophilic hydride base like Sodium Hydride (NaH) in an aprotic polar solvent like THF is the gold standard.[10][11] This system promotes the formation of the thermodynamically more stable N1-substituted product.[7]
-
For N2-Selectivity (Kinetic Product): Conditions that favor the kinetic product are often employed. Electron-withdrawing groups on the indazole ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can electronically favor N2 substitution even with NaH/THF.[10][12] Alternatively, different solvent and base combinations or acidic conditions can be used to favor N2 products.[7][13]
-
-
Steric Hindrance: Bulky substituents on the indazole ring, especially at the C3 position, will sterically hinder the approach of the electrophile to the N2 position, thus favoring N1 alkylation.[7][14]
-
Electronic Effects: As mentioned, electron-withdrawing groups (EWGs) on the benzene portion of the indazole, particularly at C7, can significantly increase the proportion of the N2 isomer.[12]
-
Nature of the Electrophile: The structure of the alkylating agent itself can also influence the regiochemical outcome.[7]
Data Summary: Solvent & Base Effects on N-Alkylation Regioselectivity
The following table summarizes outcomes for the alkylation of various indazole derivatives, illustrating the profound impact of the solvent and base system.
| Indazole Substrate | Base | Solvent | N1:N2 Ratio | Predominant Isomer | Reference |
| 3-Methyl-1H-indazole | NaH | THF | >99 : 1 | N1 | [4][10] |
| 1H-Indazole | K₂CO₃ | DMF | 1 : 1.2 | N2 (slight excess) | [4] |
| 1H-Indazole | NaHMDS | DMSO | 1 : 2.5 | N2 | [11] |
| 7-Nitro-1H-indazole | NaH | THF | 4 : 96 | N2 | [12] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | 96 : 4 | N1 | [15] |
| 1H-Indazole | (Conditions) | Acidic (TfOH) | N/A (Selective) | N2 | [13] |
Decision Framework for Regioselective N-Alkylation
Use this diagram to guide your experimental design for achieving the desired regioisomer.
Sources
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Technical Support Center: Controlling N1 versus N2 Selectivity During Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of N1 versus N2 alkylation. The capricious nature of this reaction often leads to mixtures of isomers, complicating synthesis and purification.[1][2][3] This resource will help you navigate these challenges by explaining the underlying principles and providing actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated indazole isomers?
The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2.[4] Direct alkylation often leads to a mixture of regioisomers because both nitrogens can react with the electrophile.[5][6] The final product ratio is a delicate balance of several factors, including the stability of the starting indazole tautomer, the reaction conditions, and the steric and electronic properties of both the indazole and the alkylating agent.[2][3][7] The 1H-indazole tautomer is generally the more thermodynamically stable form.[6][7][8]
Q2: What are the key factors that influence whether N1 or N2 alkylation is favored?
The regiochemical outcome of indazole alkylation is governed by a complex interplay of steric effects, electronic effects, and the reaction conditions (base, solvent, temperature, and the nature of the electrophile).[2][3][4][7] For instance, bulky substituents at the C3 position tend to favor N1 alkylation, while electron-withdrawing groups at the C7 position can promote N2 selectivity.[1][2][3][7][9]
Q3: How do I favor N1 alkylation?
Generally, conditions that favor thermodynamic control lead to the N1 isomer.[7] A common and effective method is to use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][2][3][4] This combination is often highly selective for N1 alkylation.[2][3][4] In some cases, cesium carbonate (Cs2CO3) in dioxane can also provide excellent N1 selectivity.[8][10]
Q4: How do I favor N2 alkylation?
N2 alkylation is often favored under kinetic control or through specific activation of the electrophile.[5] Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) with an alcohol) have been shown to favor the formation of the N2-alkylated product.[3][8][11] Additionally, acid-catalyzed reactions with specific alkylating agents like 2,2,2-trichloroacetimidates can provide high selectivity for the N2 position.[5][12][13] Certain substituents on the indazole ring, such as electron-withdrawing groups at the C7 position (e.g., NO2 or CO2Me), can also strongly direct alkylation to the N2 position.[1][2][3][9][10][11]
Q5: Does the choice of alkylating agent matter?
Absolutely. The nature of the electrophile plays a significant role.[7] While primary alkyl halides are commonly used, the reactivity and steric bulk of the alkylating agent can influence the N1/N2 ratio. Some methods are specifically designed for certain types of alkylating agents. For example, TfOH-catalyzed reactions with diazo compounds have been shown to be highly selective for N2 alkylation.[14]
Troubleshooting Guides
Problem: Poor Regioselectivity (Significant Mixture of N1 and N2 Isomers)
This is the most common issue in indazole alkylation. Here’s a systematic approach to troubleshoot and optimize your reaction for the desired isomer.
Step 1: Analyze Your Current Reaction Conditions
Before making changes, carefully document your current protocol:
-
Indazole Substrate: Note all substituents and their positions.
-
Alkylating Agent: Specify the type (halide, tosylate, etc.) and structure.
-
Base: Identify the base and its stoichiometry.
-
Solvent: Note the solvent and its purity (e.g., anhydrous).
-
Temperature: Record the reaction temperature and any temperature changes during the reaction.
-
Reaction Time: Document the duration of the reaction.
Step 2: Implement a Condition Screening Approach
Based on your target isomer (N1 or N2), systematically vary the reaction parameters.
Table 1: General Guidance for Optimizing N1 vs. N2 Selectivity
| Parameter | To Favor N1 (Thermodynamic Product) | To Favor N2 (Kinetic Product) | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH)[2][3][4] | Weaker bases (e.g., K2CO3, Cs2CO3 in some cases) or acidic conditions[8][14] | Strong bases fully deprotonate the indazole, and the choice of counterion can influence the nucleophilicity of the N1 and N2 positions. Acidic conditions can protonate the N2 position, making N1 more nucleophilic in some cases, while other acid-catalyzed pathways favor N2.[15] |
| Solvent | Aprotic, less polar solvents (e.g., THF, Dioxane)[2][3][4][10] | Polar aprotic solvents (e.g., DMF, DMSO)[2] | Solvent polarity can influence the solvation of the indazolide anion and the transition state energies for N1 and N2 attack. |
| Temperature | Higher temperatures to allow for equilibration to the thermodynamic product.[16][17] | Lower temperatures to favor the faster-forming kinetic product.[16][17][18] | Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the reaction to reach thermodynamic equilibrium.[18] |
| Specialized Reagents | N/A | Mitsunobu reagents (DEAD/PPh3), Diazo compounds with TfOH, or alkyl 2,2,2-trichloroacetimidates with a Lewis acid.[3][5][8][11][13][14] | These reagents operate under specific mechanisms that intrinsically favor N2 attack. |
Step 3: Consider the Influence of Substituents
The electronic and steric nature of substituents on the indazole ring can dramatically influence selectivity.
-
Steric Hindrance: A bulky group at the C7 position can hinder alkylation at the adjacent N1 position, thus favoring N2. Conversely, a bulky group at C3 can disfavor N2 alkylation, leading to a higher proportion of the N1 product.[12]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position, have been shown to strongly favor N2 alkylation.[1][2][3][9][10][11]
Decision-Making Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing N1/N2 selectivity.
Problem: Low or No Yield
If you are observing poor conversion of your starting material or low isolated yield of the desired product, consider the following troubleshooting steps.
Possible Cause 1: Inactive Reagents
-
Base: Sodium hydride can be particularly susceptible to deactivation by moisture. Ensure you are using freshly opened or properly stored NaH. The same applies to other strong bases.
-
Solvent: Ensure your solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.
-
Alkylating Agent: Verify the purity and integrity of your electrophile.
Possible Cause 2: Suboptimal Reaction Temperature
-
Some reactions may require heating to proceed at a reasonable rate. If you are running your reaction at room temperature with little to no conversion, consider gradually increasing the temperature.[2]
-
Conversely, for highly reactive electrophiles, excessive heat might lead to decomposition.
Possible Cause 3: Poor Solubility
-
The indazole starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish reaction.[2] If you suspect this is the case, consider switching to a solvent in which all components are more soluble.
Experimental Protocols
Protocol 1: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate
This protocol is optimized for achieving high N1-regioselectivity and is based on conditions known to favor the thermodynamic product.[3][4]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Alkyl bromide or tosylate (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv).[4]
-
Dissolve the indazole in anhydrous THF.[4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.[4]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[4]
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion. For less reactive electrophiles, heating to 50 °C may be necessary to ensure complete conversion.[3][11]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]
-
Extract the aqueous layer with ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[4]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N2-alkylated product.[8]
Materials:
-
Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)
-
Alcohol (2.3 equiv)
-
Triphenylphosphine (PPh3, 2.0 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.[4]
-
Allow the mixture to stir at 0 °C for 10 minutes.[4]
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[4]
-
After completion, remove the solvent under reduced pressure.[4]
-
Purify the crude residue by flash column chromatography to isolate the N2-alkylated product.
Competing N1 and N2 Alkylation Pathways
Caption: Competing N1 and N2 alkylation pathways.
References
-
Keating, C., El-Sabbagh, S., O'Brien, E. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.17 , 1899–1912 (2021). [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W. & Raman, K. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.20 , 1940–1954 (2024). [Link]
-
Keating, C. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (2021). [Link]
-
Keating, C. et al. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate (2021). [Link]
-
Keating, C., El-Sabbagh, S., O'Brien, E., O'Donovan, D. H., Murphy, C. D., McCarthy, F. O., & Lawrence, S. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1899–1912. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, X. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(85), 11139-11142. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de la Sociedad Química de México, 65(1), 99-122. [Link]
-
Mei, Y., & Yang, B. (2019). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 29(3), 329-333. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Le, C. M., Lipinski, K. A., O'Brien, A. G., Spencer, J. E., & Taylor, A. M. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 9(3), 701-707. [Link]
-
Keating, C., El-Sabbagh, S., O'Brien, E., O'Donovan, D. H., Murphy, C. D., McCarthy, F. O., & Lawrence, S. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1899–1912. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed (2010). [Link]
-
Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. ResearchGate. [Link]
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate (2025). [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts (2024). [Link]
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Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
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Technical Support Center: Navigating Challenges in the Large-Scale Production of Indazole Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the large-scale synthesis of indazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when transitioning from laboratory-scale experiments to industrial production. Indazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis at scale presents unique and significant challenges that can impact yield, purity, and safety.[3]
This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve complex production issues.
Part 1: Reaction Selectivity & Control
Control over regioselectivity is a paramount challenge in indazole synthesis, particularly during N-alkylation, where the reaction can occur at either the N1 or N2 position of the indazole ring. What works on the benchtop often fails at scale due to subtle changes in reaction kinetics and thermodynamics.
Q1: My N-alkylation reaction, which gave excellent N1 selectivity at the lab scale, is now producing a significant amount of the undesired N2 isomer upon scale-up. What factors should I investigate?
A: This is a classic scale-up problem where a delicate kinetic or thermodynamic balance is disrupted. The ratio of N1 to N2 alkylation is highly sensitive to reaction conditions. Here are the primary factors to investigate:
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the N2 isomer due to the higher accessibility of the N2 lone pair. At higher temperatures, the reaction can shift to thermodynamic control, favoring the more stable N1 isomer.[4] Large-scale reactors have different heat transfer properties, which can lead to temperature fluctuations or prolonged heating times, inadvertently altering this balance.[5]
-
Choice of Base and Solvent: The nature of the base and solvent system is critical. Strong, sterically hindered bases in polar aprotic solvents (e.g., NaH in DMF) typically favor N1 alkylation. A change in local concentrations or mixing efficiency at scale can alter the effective basicity and polarity, shifting the isomeric ratio.
-
Counter-ion Effects: The cation from the base (e.g., Na+, K+, Cs+) can coordinate with the indazole nitrogens, influencing the nucleophilicity of each. Larger, softer cations like Cs+ often promote N1 alkylation. Ensure the quality and stoichiometry of your base are maintained at scale.
Troubleshooting Workflow: N1 vs. N2 Isomer Formation
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Table 1: General Conditions Influencing N-Alkylation Regioselectivity
| Parameter | Condition Favoring N1 Isomer | Condition Favoring N2 Isomer | Rationale |
| Temperature | Higher Temperature | Lower Temperature | N1 is often the thermodynamically more stable product.[4] |
| Base | Strong, sterically hindered (e.g., NaH, KHMDS) | Weaker bases (e.g., K₂CO₃) | Strong bases fully deprotonate the indazole, allowing for thermodynamic equilibration. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Nonpolar or Protic Solvents | Polar aprotic solvents solvate the cation, increasing the nucleophilicity of the indazolide anion. |
| Counter-ion | Cs⁺, K⁺ | Na⁺, Li⁺ | Larger, softer cations preferentially associate with the N1 position. |
Part 2: Purity, Yield, and Impurity Profiling
Scaling up reactions often leads to an increase in impurities and a decrease in overall yield. These issues typically stem from challenges in maintaining precise stoichiometric and thermal control in large vessels.
Q2: I am observing higher levels of impurities, such as hydrazones, dimers, and other byproducts, in my scaled-up indazole synthesis. How can I mitigate this?
A: The appearance of new or increased levels of impurities is a common scale-up challenge. The root cause is often a loss of the precise control achievable in a lab setting.[5] Impurity profiling is essential for identifying these unwanted materials and tracing them back to their source.[6][7]
Common Impurity Sources & Mitigation Strategies:
-
Unreacted Starting Materials & Intermediates: Incomplete reactions are a frequent cause.[8]
-
Cause: Poor heat transfer in large reactors can result in cooler spots where the reaction stalls. Inadequate mixing can prevent reactants from coming into contact.
-
Solution: Monitor reaction progress using in-process controls (e.g., HPLC, UPLC). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.[9] Ensure your mixing is sufficient to maintain a homogeneous solution.
-
-
Side-Reaction Products (e.g., Dimers, Hydrazones): These often arise from localized excesses of one reactant.[3][5]
-
Cause: Rapid addition of a reagent can create "hot spots" of high concentration, promoting side reactions that may have a higher reaction order with respect to that reactant.
-
Solution: Implement controlled, slow addition of critical reagents. For highly exothermic reactions, improve cooling efficiency or perform the addition at a lower temperature.
-
-
Degradation Products: The desired product may be degrading under the reaction or workup conditions.
-
Cause: Prolonged exposure to high temperatures or harsh acidic/basic conditions during workup can cause degradation.[10]
-
Solution: Optimize reaction time to avoid unnecessary heating after completion. Develop a streamlined and efficient workup and isolation procedure. Neutralize the reaction mixture promptly and avoid lengthy holding times at extreme pH values.
-
Experimental Protocol: Impurity Profiling by HPLC
This protocol provides a general starting point for analyzing the impurity profile of a typical indazole intermediate.[8]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the crude product in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject the sample and integrate all peaks. The relative percentage of each impurity can be estimated by the area percent method. For identification, couple the HPLC to a mass spectrometer (LC-MS).[8]
Part 3: Large-Scale Safety & Reagent Handling
The risk profile of a chemical process changes dramatically with scale. Reagents that are manageable in the lab can pose significant hazards in a plant setting.
Q3: What are the primary safety concerns when scaling up an indazole synthesis that uses hazardous reagents like sodium hydride (NaH) or hydrazine?
A: Safety must be the primary consideration during scale-up. Both sodium hydride and hydrazine present substantial risks that require robust engineering controls and stringent procedures.[5]
-
Sodium Hydride (NaH):
-
Hazards: NaH is a highly flammable solid that reacts violently with water and other protic solvents, releasing hydrogen gas, which is explosive. It is typically supplied as a dispersion in mineral oil to mitigate its pyrophoric nature.
-
Large-Scale Handling:
-
Inert Atmosphere: All transfers and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.
-
Specialized Equipment: Use closed-system transfer equipment for charging the reactor. Avoid manual scooping, which can generate static electricity and expose the reagent to the atmosphere.
-
Controlled Quenching: The quenching of residual NaH after the reaction is a critical, highly exothermic step. A well-defined and validated procedure involving the slow, controlled addition of a protic solvent (e.g., isopropanol, followed by methanol, then water) is mandatory.
-
-
-
Hydrazine (N₂H₄) and its Derivatives:
-
Hazards: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It is also potentially explosive, especially in its anhydrous form.[3]
-
Large-Scale Handling:
-
Engineering Controls: Use closed-system transfers and dedicated ventilation (e.g., fume hoods, local exhaust ventilation) to minimize operator exposure.
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection if necessary.
-
Thermal Stability: Be aware of the thermal stability of the reaction mixture. Some reactions involving hydrazine can be highly exothermic and may have the potential for thermal runaway. Conduct a thorough process safety review, including Differential Scanning Calorimetry (DSC) analysis, before scaling up.
-
-
Part 4: Product Isolation and Purification
The purification techniques that are routine in a research lab are often impractical and uneconomical at an industrial scale.
Q4: Column chromatography was effective for purifying my indazole derivative in the lab, but it is not a viable option for the multi-kilogram scale. What are my alternatives?
A: Moving away from chromatography is a critical step in developing a scalable process. The primary alternatives are crystallization and distillation, which are far more economical and efficient for large quantities.[5]
Purification Strategy Decision Diagram
Caption: Decision diagram for selecting a scalable purification method.
Protocol: Developing a Scalable Crystallization Procedure
-
Solvent Screening: The goal is to find a solvent system where the indazole product has high solubility at elevated temperatures but low solubility at room temperature or below. Key impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Define the Crystallization Method:
-
Cooling Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool to induce crystallization.
-
Anti-Solvent Crystallization: Dissolve the crude product in a solvent in which it is freely soluble. Then, slowly add an "anti-solvent" in which the product is insoluble to cause precipitation.
-
-
Optimization:
-
Cooling Rate: A slow cooling rate generally produces larger, purer crystals.
-
Seeding: Adding a small number of pure crystals ("seeds") to the supersaturated solution can control crystal size and prevent oiling out.
-
Agitation: Proper agitation is crucial for good heat transfer and to prevent solids from settling.
-
-
Isolation and Drying: Isolate the purified product by filtration, wash with a cold, fresh portion of the crystallization solvent or anti-solvent, and dry under vacuum at an appropriate temperature.[5]
References
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-
Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. ResearchGate. Available at: [Link]
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Various Authors. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem.
-
Various Authors. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Reaction conditions optimization for 1H‐Indazoles synthesisa. ResearchGate. Available at: [Link]
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Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
-
Various Authors. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Tandon, R., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
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Various Authors. (2011). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. Available at: [Link]
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Organic Syntheses. (n.d.). indazole. Organic Syntheses. Available at: [Link]
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Parajuli, R. R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. Available at: [Link]
-
Kokande, A. A., et al. (n.d.). Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Pradeep, P., & Vaidya, I. (2013). Overview on Impurity Profiling. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]
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Technical Support Center: Navigating the Stability and Degradation of Indazole Compounds
Welcome to the Technical Support Center for Indazole Compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with the indazole scaffold, a privileged structure in modern drug discovery.[1][2][3] Understanding the inherent stability of these compounds and their potential degradation pathways is critical for ensuring the integrity of experimental data, developing robust analytical methods, and designing stable pharmaceutical formulations.
This resource provides in-depth, experience-driven answers to common questions and challenges encountered during the handling, testing, and formulation of indazole derivatives. We will explore the causality behind degradation, offer detailed troubleshooting protocols, and provide strategies to mitigate instability.
Section 1: Foundational Stability of the Indazole Core
Q1: What makes the indazole scaffold generally stable, and which tautomeric form is more prevalent?
The indazole scaffold, a fusion of a benzene and a pyrazole ring, is an aromatic heterocyclic system with 10 π-electrons, adhering to Hückel's rule.[4] This aromaticity is the primary contributor to its inherent stability. Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and is, therefore, the predominant form in most conditions.[1][2] This stability has made the indazole core a valuable bioisostere for other aromatic systems like indoles and phenols in drug design.[5]
Section 2: Photodegradation - The Achilles' Heel of Indazoles
Photodegradation is one of the most significant stability concerns for indazole-containing molecules. Exposure to light, particularly in the UVB or UVA range, can trigger irreversible chemical changes.[6][7]
Q2: My indazole compound is converting to a benzimidazole isomer upon exposure to light. What is the mechanism behind this transformation?
This is a classic and well-documented phototransposition reaction.[6][7] The mechanism is dependent on the tautomeric form of the indazole and proceeds through a high-energy intermediate.
Causality and Mechanism: The 1H-indazole, while being the more stable tautomer in the ground state, is not the photoactive species in this rearrangement. The process begins with the absorption of UV radiation, leading to an excited state. In this excited state, a tautomerization to the less stable 2H-indazole can occur. It is this excited 2H-tautomer that undergoes the key photochemical rearrangement, involving N-N bond cleavage and subsequent cyclization to form the more stable benzimidazole ring system.[8][9] N-substituted indazoles, particularly N2-substituted derivatives, can undergo this transformation more efficiently as they are locked in the photo-reactive tautomeric form.[7]
Diagram: Phototransposition of Indazole to Benzimidazole
Caption: Photochemical pathway from 1H-indazole to benzimidazole.
Q3: I'm performing a photostability study according to ICH Q1B guidelines. How can I protect my indazole compound and what should I look for?
Following ICH Q1B guidelines is crucial for regulatory submissions.[10][11] The guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
Troubleshooting & Proactive Measures:
-
Primary Packaging: The most effective first line of defense is light-resistant primary packaging. Amber glass vials or opaque containers are standard for photolabile compounds.[12]
-
Formulation Strategies:
-
UV Absorbers: Incorporate excipients that act as UV absorbers, such as benzophenones or benzotriazoles. These molecules absorb harmful UV radiation and dissipate it as heat.[13][14][15]
-
Antioxidants: Photodegradation can sometimes involve oxidative pathways. Including antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can quench free radicals generated by light exposure.[6][13]
-
Encapsulation: For some formulations, encapsulating the indazole API in systems like cyclodextrins or lipid nanoparticles can provide a physical barrier to light.[16]
-
-
Analytical Monitoring: Your stability-indicating HPLC or UPLC method must be able to resolve the parent indazole from its benzimidazole isomer and any other photoproducts. A photodiode array (PDA) detector is invaluable for comparing the UV spectra of the parent peak and any new peaks to detect co-elution.
Section 3: Oxidative Degradation
Indazole compounds can be susceptible to oxidation, particularly if the scaffold or its substituents contain electron-rich moieties or sites prone to oxidation (e.g., thioethers).
Q4: I'm observing new peaks in my HPLC after exposing my indazole compound to oxidative stress (e.g., H₂O₂). What are the likely degradation products?
Oxidative degradation can lead to a variety of products, with the most common being N-oxides and hydroxylated derivatives. In the case of indazole-containing drugs like Axitinib, which features a thioether linkage, oxidation to the corresponding sulfoxide and sulfone is a primary degradation pathway.[10][11]
Common Oxidative Degradation Products:
| Degradation Product | Mass Change | Common Oxidizing Agent | Mechanistic Insight |
| N-Oxide | +16 Da | H₂O₂, m-CPBA | Oxidation of one of the pyrazole nitrogen atoms. |
| Hydroxylated Indazole | +16 Da | H₂O₂, Fenton's reagent | Electrophilic aromatic substitution on the benzene ring. |
| Sulfoxide | +16 Da | H₂O₂ | Oxidation of a sulfur atom (if present). |
| Sulfone | +32 Da | H₂O₂ (harsher conditions) | Further oxidation of a sulfoxide. |
Troubleshooting Workflow for Oxidative Degradation:
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Indazole Synthesis Technical Support Center: A Guide to Minimizing Regioisomer Formation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in indazole synthesis, with a specific focus on controlling and minimizing the formation of regioisomers. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often complicated by the formation of N1 and N2 regioisomers, which can be challenging to separate and can significantly impact product yield.[1][2][3] This guide provides field-proven insights and detailed protocols to help you navigate these challenges and achieve your desired regioselectivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding regioisomer formation in indazole synthesis.
Q1: What are the primary challenges related to regioselectivity in indazole functionalization?
A1: The main regioselectivity challenge in indazole chemistry centers on the competitive reactivity of the two nitrogen atoms in the pyrazole ring, N1 and N2.[4] Reactions such as alkylation, arylation, and acylation can occur at either position, frequently leading to a mixture of regioisomers.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which adds another layer of complexity to achieving selective functionalization.[2][4]
Q2: What key factors influence the N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several critical factors determine the ratio of N1 to N2 products. These include:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of substituents on the indazole ring can significantly influence the site of alkylation.[1][2][3]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the regioselectivity.[2][6]
-
Nature of the Alkylating Reagent: The type of electrophile used can also affect the N1/N2 ratio.[1][2]
Q3: Are there specific reaction conditions that favor the formation of the N1-substituted product?
A3: Yes, to favor the thermodynamically more stable N1-substituted product, specific conditions can be employed. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for N1-selective indazole alkylation.[1][2] This system can lead to excellent N1 regioselectivity (>99%) for certain 3-substituted indazoles.[1][2][3]
Q4: How can I favor the formation of the N2-substituted product?
A4: While the N1 isomer is often thermodynamically favored, kinetic control can be used to favor the N2 product. For example, Mitsunobu conditions have been shown to have a strong preference for the formation of the N2 regioisomer.[2] Additionally, the electronic properties of the indazole substrate can be modified; for instance, introducing an electron-withdrawing group at the C7 position, such as NO2 or CO2Me, can lead to excellent N2 regioselectivity (≥ 96%).[1][2][3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your indazole synthesis experiments.
Issue 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.
This is a common problem that can be addressed by carefully tuning the reaction conditions to favor one regioisomer over the other.
Potential Causes and Solutions:
-
Inappropriate Base-Solvent Combination: The interplay between the base and solvent is critical for controlling regioselectivity. A non-polar solvent like THF with a strong, non-coordinating base like NaH tends to favor N1 alkylation through the formation of a tight ion pair that sterically hinders the N2 position.[1][2] Conversely, a polar aprotic solvent like DMF with a carbonate base such as Cs2CO3 may lead to different selectivity.
-
Workflow for Optimizing N1-Selectivity:
Caption: Workflow for optimizing N1-selectivity in N-alkylation.
-
-
Thermodynamic vs. Kinetic Control: If your reaction is under thermodynamic control, it will likely favor the more stable N1 isomer. To access the kinetically favored N2 isomer, you may need to use milder conditions and shorter reaction times.
-
Experimental Protocol for N1-Selective Alkylation:
-
To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[6]
-
Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[6]
-
Monitor the reaction by TLC or LC-MS until completion.
-
-
Issue 2: My Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and giving low yields.
Traditional Cadogan cyclizations can be harsh.[7] Modern modifications can improve efficiency and yield.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures can lead to decomposition and byproduct formation.
-
Solution: A milder, one-pot condensation-Cadogan reductive cyclization can be employed. This method uses tri-n-butylphosphine as a reducing agent in isopropanol (i-PrOH) at a lower temperature (e.g., 80°C).[8][9] This approach avoids the need to isolate intermediates, which can improve overall yield and safety.[8]
-
Experimental Protocol for Mild Cadogan Cyclization:
-
In a one-pot setup, condense the ortho-nitrobenzaldehyde with the desired aniline or aliphatic amine (1.1 eq) in isopropanol (i-PrOH).[7]
-
This forms the ortho-imino-nitrobenzene intermediate in situ.[7]
-
Add tri-n-butylphosphine (1.5 eq) to the reaction mixture for the reductive cyclization step.[7]
-
Heat the reaction at a moderate temperature (e.g., 80°C) and monitor for completion (typically 12-24 hours).[7]
-
Purify the resulting 2H-indazole using silica gel chromatography.[7]
-
-
Issue 3: The Davis-Beirut reaction for 2H-indazole synthesis is giving me unexpected byproducts.
The Davis-Beirut reaction involves highly reactive nitroso intermediates, and controlling their chemistry is key to a successful synthesis.[10][11][12]
Potential Causes and Solutions:
-
Solvent Effects: The choice of solvent is critical for modulating the reactivity of the intermediates. The presence of water can be beneficial in some cases but can also lead to alternative reaction pathways if not controlled.[10][11]
-
Solution: Carefully control the amount of water in the reaction mixture. For some substrates, anhydrous conditions may be necessary, while for others, a specific amount of water may be required to facilitate the desired transformation.
-
-
Reaction Pathway Divergence: The nitroso intermediate can undergo different cyclization pathways depending on the substrate and reaction conditions.
-
Diagram of Davis-Beirut Reaction Pathways:
Caption: Simplified pathways in the Davis-Beirut reaction.
-
Data Summary: Impact of Reaction Conditions on N1/N2 Regioisomeric Ratio
The following table summarizes illustrative outcomes for the N-alkylation of a model indazole under various conditions, highlighting the significant impact of the base and solvent on regioselectivity.
| Entry | Base (eq) | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 1 | K2CO3 (2.0) | DMF | 20 | ~1.5:1 | [2] |
| 2 | NaH (1.2) | THF | 50 | >99:1 | [2] |
| 3 | Cs2CO3 (2.0) | DMF | 20 | Improved N1-selectivity vs. K2CO3 | [1] |
| 4 | DIAD/PPh3 | THF | 20 | 1:2.5 | [2] |
Note: The exact ratios can vary depending on the specific indazole substrate and alkylating agent used.
Conclusion
Minimizing regioisomer formation in indazole synthesis requires a deep understanding of the underlying reaction mechanisms and the careful optimization of reaction conditions. By leveraging the principles of steric and electronic control, and by choosing the appropriate synthetic strategy, researchers can significantly improve the regioselectivity of their reactions. This guide provides a starting point for troubleshooting common issues and for developing robust and efficient syntheses of indazole-containing molecules.
References
- BenchChem. (2025). troubleshooting regioselectivity in 2H-indazole synthesis. BenchChem.
- BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
- PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
- ACS Publications. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications.
- BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. NIH.
- PubMed. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed.
- ACS Publications. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. ACS Publications.
- PubMed. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed.
- BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide. BenchChem.
- ResearchGate. (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate.
- ResearchGate. (2024). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.
- PubMed. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed.
- National Institutes of Health. (2011). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. NIH.
- ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH.
- Beilstein Publishing System. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System.
- ACS Publications. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ACS Publications.
- Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Wikipedia.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
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Technical Support Center: Troubleshooting Poor Reactivity in Ullmann Reactions for Indazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for one of the most common and sometimes frustrating challenges in heterocyclic chemistry: poor reactivity in the Ullmann N-arylation of indazoles. This resource moves beyond simple protocol recitation to offer a deeper understanding of the underlying chemical principles governing this powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when troubleshooting Ullmann reactions with indazole substrates.
Q1: My Ullmann reaction with an indazole is not working. What are the most common culprits?
Low or no yield in the N-arylation of indazoles via Ullmann coupling typically stems from a few key areas: catalyst inactivation, suboptimal ligand choice, inappropriate base or solvent selection, or inherent substrate limitations like steric hindrance. It's crucial to systematically evaluate each of these components.
Q2: Is a ligand always necessary for the Ullmann coupling of indazoles?
While classical Ullmann conditions often involved high temperatures and no ligand, modern protocols almost always benefit from a ligand.[1][2] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope.[1][2] For challenging substrates like some indazoles, a ligand is often essential for achieving any significant conversion.
Q3: How do I choose the right copper source?
Copper(I) salts, such as CuI, CuBr, or Cu₂O, are generally considered the active catalytic species.[2][3] It is critical to use a fresh, high-purity copper(I) source, as oxidation to Cu(II) can inhibit the reaction.[2][4] If your CuI is old or has been exposed to air, its quality may be compromised.[4]
Q4: Can I use aryl chlorides for the Ullmann coupling with indazoles?
Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Ullmann couplings due to the stronger C-Cl bond. While some modern catalytic systems show success with activated aryl chlorides, achieving good yields with indazoles can be exceptionally challenging.[5][6] If you are facing reactivity issues, switching to an aryl bromide or iodide is a primary troubleshooting step.
Q5: My reaction turns black, and I see a lot of precipitate. Is this normal?
While some color change is expected, the formation of a significant black precipitate can be a sign of catalyst decomposition to copper(0) or copper(II) oxide.[7] This indicates that the catalyst is falling out of the catalytic cycle, which will stall the reaction. This can be caused by impurities, inappropriate temperature, or an unstable catalyst-ligand complex.[7]
In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach to optimization is required. The following guide breaks down common problems, their underlying causes, and scientifically-grounded solutions.
Logical Troubleshooting Workflow
Here is a visual guide to a systematic troubleshooting approach for your Ullmann reaction.
Caption: A step-by-step workflow for troubleshooting poor reactivity.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).[2][3] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[2][4]- Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation.[8] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific indazole and aryl halide combination. Ligands are crucial for catalyst stability and reactivity.[1][2] | - Screen a variety of ligands. Common classes include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline, N,N-dimethylglycine), and phenanthrolines.[9][10]- For sterically hindered substrates, a more effective ligand may be required.[11] | |
| Suboptimal Base: The base may be too weak to deprotonate the indazole, or it may have poor solubility in the reaction solvent.[12] | - Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] Cesium carbonate is often more effective due to its higher solubility and the "cesium effect".- Ensure the base is finely powdered and anhydrous. | |
| Poor Substrate Reactivity: The aryl halide is not reactive enough (Cl < Br < I). Steric hindrance on the indazole or the aryl halide is impeding the reaction.[11][13] | - Switch from an aryl chloride or bromide to the more reactive aryl iodide.- If steric hindrance is suspected, higher temperatures and a more robust ligand may be necessary.[11] | |
| Side Product Formation (e.g., Dehalogenation) | Protic Impurities: The presence of water can lead to the reduction of the aryl halide.[2] | - Use anhydrous solvents and reagents. Ensure glassware is oven-dried before use.[8]- Degas the solvent to remove dissolved oxygen and water.[4] |
| Reaction Temperature Too High: Excessive heat can lead to catalyst decomposition and undesired side reactions. | - While traditional Ullmann reactions required high heat, modern ligand-accelerated protocols often run at lower temperatures (e.g., 80-120 °C).[2] Try lowering the temperature. | |
| Reaction Stalls / Incomplete Conversion | Catalyst Decomposition: The Cu(I) catalyst may be unstable under the reaction conditions, leading to the formation of inactive Cu(0) or Cu(II) species.[7] | - The choice of ligand is critical for stabilizing the catalyst.[1] Re-screen ligands.- Ensure a strictly inert atmosphere is maintained throughout the reaction.[8]- Consider if any functional groups on your substrates could be poisoning the catalyst. |
| Poor Solubility: One of the reactants or the base may not be sufficiently soluble in the chosen solvent at the reaction temperature. | - Try a different polar aprotic solvent such as DMF, DMSO, dioxane, or toluene.[7][14] Solvent choice can have a dramatic impact on yield.[14] | |
| Regioselectivity Issues (N1 vs. N2 Arylation) | Inherent Substrate Bias: The electronic and steric properties of the indazole ring and its substituents will influence the site of arylation. N-arylation often occurs at the less hindered nitrogen.[1] | - This is a more complex issue that often requires a different synthetic strategy if a specific regioisomer is desired. Alternative synthetic routes to the desired N-aryl indazole may be more effective.[15]- Some catalyst/ligand systems may offer different regioselectivity. A screen of conditions may reveal a preference for one isomer over the other. |
Experimental Protocols
General Protocol for a Ligand/Catalyst Screening Experiment
This protocol is designed to test multiple conditions in parallel to efficiently identify a promising system for your specific indazole and aryl halide.
1. Preparation:
-
In an array of oven-dried reaction vials equipped with small magnetic stir bars, add your indazole (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In separate vials, prepare stock solutions of the copper source (e.g., CuI, 10 mol%) and various ligands (e.g., N,N'-dimethylethylenediamine, L-proline, 1,10-phenanthroline, 20 mol%) in the chosen anhydrous solvent (e.g., dioxane).
2. Reaction Setup:
-
To each reaction vial, add the copper source stock solution.
-
Add the respective ligand stock solution to each vial.
-
Seal the vials with septa or screw caps.
-
Purge each vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[8]
3. Execution and Monitoring:
-
Place the array of vials in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).[8]
-
Stir the reactions vigorously for the specified time (e.g., 24 hours).
-
Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS.
4. Workup and Analysis:
-
After cooling, dilute each reaction mixture with a solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the most promising conditions.
Visualizing the Ullmann Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The cycle below illustrates the key steps in a modern, ligand-assisted Ullmann N-arylation.
Caption: A simplified catalytic cycle for the Ullmann N-arylation.
Poor reactivity often arises from a slow step in this cycle. A weak base or sterically hindered indazole can slow the formation of the L-Cu(I)-Indazole complex. A non-reactive aryl halide (like Ar-Cl) will make the oxidative addition step difficult. Catalyst decomposition represents an "off-cycle" pathway that removes the active catalyst from the system.
By methodically addressing each component of the reaction—catalyst, ligand, base, solvent, and substrate—you can effectively diagnose and solve the majority of reactivity issues encountered in the Ullmann N-arylation of indazoles.
References
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.figshare.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.PMC - NIH.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Application Notes and Protocols for the Ullmann Coupling Reaction: N-Aryl
- Technical Support Center: Optimizing Ullmann Coupling Reactions.Benchchem.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.PMC - NIH.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.Organic Chemistry Portal.
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.Benchchem.
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amin
- The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
- Troubleshooting Ullmann Couplint.Reddit.
- Ullmann coupling.Reddit.
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- 5. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
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- 13. mdpi.com [mdpi.com]
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- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Green Chemistry Approaches to Indazole Synthesis
Welcome to the technical support center for green and sustainable indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists dedicated to incorporating environmentally benign methodologies into their workflows. Indazole scaffolds are crucial pharmacophores, and their synthesis via green chemistry principles is not only an ethical imperative but also a practical approach to improving efficiency, safety, and cost-effectiveness.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, field-proven protocols to navigate the common challenges encountered during the adoption of greener synthetic routes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered in green indazole synthesis in a practical question-and-answer format.
Section 1.1: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a cornerstone of green chemistry, offering rapid heating, reduced reaction times, and often, higher yields compared to conventional methods.[3][4][5] However, translating a conventional protocol to a microwave-assisted one is not always straightforward.
Question 1: My microwave-assisted indazole synthesis is giving a low yield and a complex mixture of byproducts. What's the likely cause?
Answer: This is a common challenge and usually points to one of three issues: localized overheating (hot spots), incorrect solvent choice, or non-optimal reaction time.
-
Causality—Localized Overheating: Microwave energy is absorbed by polar molecules, causing rapid heating.[5] If stirring is inadequate or the reaction mixture is viscous, localized "hot spots" can form, leading to the decomposition of starting materials, intermediates, or the final indazole product. This often manifests as charring or the formation of intractable tars.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure you are using a dedicated microwave-safe stir bar and that the stirring speed is sufficient to create a vortex, ensuring uniform heat distribution.
-
Solvent Selection: Choose a solvent with a moderate dielectric constant. Highly polar solvents like DMF or DMSO can absorb microwave energy too efficiently, leading to rapid, sometimes uncontrollable, temperature increases.[6] Consider switching to a less polar solvent like ethanol or even isopropyl alcohol, which are effective and greener alternatives.[3][7]
-
Ramp Time & Hold Temperature: Instead of programming the microwave to reach the target temperature instantaneously, introduce a temperature ramp (e.g., reach 120°C over 2 minutes). This allows the mixture to heat more uniformly. Also, verify that the internal temperature probe is accurate.
-
Time Course Study: A common mistake is to assume that shorter is always better. Run the reaction at various time points (e.g., 5, 10, 15, 20 minutes) and analyze the crude mixture by TLC or LC-MS to identify the optimal reaction time before product degradation becomes significant.[8][9]
-
Question 2: I'm trying a one-pot, two-step microwave synthesis of a 1H-indazole from a salicylaldehyde and hydrazine, but the reaction stalls after forming the hydrazone intermediate. How can I drive the cyclization?
Answer: This is a classic problem where the second step of the reaction, the intramolecular cyclization, has a higher activation energy.
-
Causality—Insufficient Energy for Cyclization: The initial condensation to form the hydrazone is often very fast and can occur at a lower temperature. The subsequent cyclization to the indazole requires more energy to overcome the activation barrier for the C-N bond formation and dehydration.
-
Troubleshooting Steps:
-
Stepwise Temperature Profile: Program the microwave with two distinct steps. A lower power/temperature for the initial hydrazone formation (e.g., 350W for 8 minutes), followed by a higher power/temperature for the cyclization step (e.g., 420W for 10-15 minutes).[3]
-
Acid/Base Catalyst: The cyclization can be facilitated by a catalyst. For this specific transformation, adding a weak base like K2CO3 or a mild acid can promote the intramolecular reaction.[3] In some cases, using acidic ethanol as the solvent for the second step can be effective.[1][3]
-
Solvent Choice: A higher boiling point solvent that is also a good microwave absorber, like DMSO, can provide the necessary thermal energy to drive the cyclization to completion.[6]
-
Section 1.2: Ultrasound-Assisted Synthesis
Sonochemistry offers another energy-efficient pathway for indazole synthesis, promoting reactions through acoustic cavitation. This method is particularly effective for heterogeneous reactions.[10]
Question 3: My ultrasound-assisted synthesis using a natural catalyst (like lemon peel powder) is not reproducible. Why are the yields so variable?
Answer: Reproducibility issues with natural catalysts often stem from inconsistencies in catalyst preparation, activity, and reaction setup.
-
Causality—Catalyst and Mass Transfer Variability:
-
Catalyst Activity: Natural catalysts can vary in composition and activity depending on the source, preparation method (drying, grinding), and storage.
-
Inefficient Mass Transfer: Ultrasound works by creating and collapsing microscopic bubbles (cavitation), which generates intense local heating and pressure. For this to be effective, the solid catalyst particles must be efficiently suspended in the reaction medium to interact with the reactants.
-
-
Troubleshooting Steps:
-
Standardize Catalyst Preparation: Document and standardize your procedure for preparing the lemon peel powder (e.g., drying temperature and time, particle size from grinding). Store it in a desiccator to prevent moisture absorption.
-
Optimize Catalyst Loading: Perform a series of experiments with varying catalyst loading (e.g., 5%, 10%, 15% w/w) to find the optimal concentration.[5]
-
Probe Position: If using an ultrasonic horn, the depth and position of the probe in the reaction vessel are critical. Ensure it is placed consistently in the same position for each run to guarantee uniform energy delivery. For an ultrasonic bath, ensure the vessel is placed in the same spot and the water level is consistent.
-
Solvent and Temperature: While many ultrasound reactions are run at room temperature, gentle heating can sometimes improve yields by increasing solubility and reaction rates. Ensure your solvent can effectively suspend the catalyst. A solvent like DMSO can be beneficial here.[11]
-
Section 1.3: Metal-Free and Catalyst-Free Synthesis
Eliminating transition metal catalysts is a primary goal of green chemistry, as it avoids issues of cost, toxicity, and metal contamination in the final product.[2]
Question 4: I'm attempting a metal-free synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, but the reaction is sluggish and yields are poor. What can I do?
Answer: Metal-free reactions are highly sensitive to reaction conditions and the purity of reagents, as there is no powerful catalyst to overcome minor hurdles.
-
Causality—Purity and Reaction Conditions: These reactions often proceed through specific intermediates (like in-situ generated diazo compounds) whose formation and reactivity are highly dependent on the absence of impurities and precise reaction conditions.[1]
-
Reagent Purity: Impurities in the N-tosylhydrazone or the nitroaromatic starting material can interfere with the delicate reaction mechanism. Water is a common culprit.
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical for the efficient in-situ generation of the reactive intermediate.
-
-
Troubleshooting Steps:
-
Reagent Purification: Recrystallize the N-tosylhydrazone before use. Ensure your solvents are anhydrous if the protocol specifies this.
-
Systematic Optimization: Screen different bases (e.g., K2CO3, Cs2CO3, DBU) and solvents (e.g., Toluene, Dioxane, DMF) to find the optimal combination for your specific substrates.
-
Reaction Monitoring: These reactions may require longer times than catalyzed versions. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 12-24 hours) to determine if the reaction is proceeding, albeit slowly.
-
Check the Mechanism: Revisit the literature for the specific mechanism of your chosen metal-free route.[1] Understanding whether it's a 1,3-dipolar cycloaddition or another pathway can provide clues for optimization. For instance, if an aryne intermediate is involved, the method of aryne generation is a critical parameter to optimize.[12]
-
Part 2: Comparative Data and Protocols
To aid in selecting the appropriate green synthesis method, the following section provides a quantitative comparison of different approaches and detailed experimental protocols.
Section 2.1: Quantitative Comparison of Green Synthesis Methods
| Method | Key Reactants | Conditions | Time | Yield (%) | Green Chemistry Advantages | Reference |
| Microwave-Assisted | Substituted Salicylaldehyde, Hydrazine Hydrate | Ethanol, K2CO3, 420W | 10-18 min | 85-95% | Drastic reduction in reaction time; High energy efficiency.[5] | [3] |
| Ultrasound-Assisted | 2-Substituted Aldehyde, Hydrazine Hydrate | DMSO, Lemon Peel Powder (catalyst) | 15-25 min | 80-92% | Use of a natural, biodegradable catalyst; Energy efficient.[11] | [11] |
| Metal-Free (Oxidative C-N formation) | Arylhydrazones | PIFA (oxidant), CH2Cl2, Room Temp | 1-2 h | 70-90% | Avoids transition metal contamination; Mild reaction conditions. | [1] |
| One-Pot (Condensation-Cadogan Cyclization) | o-nitrobenzaldehyde, Amine | i-PrOH, Tri-n-butylphosphine, 80°C | 3-6 h | 60-95% | High atom economy; Avoids isolation of intermediates.[13] | [13] |
Section 2.2: Detailed Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 1H-Indazole [3]
This protocol is adapted from the work of Chabukswar et al. for the synthesis of 1H-indazoles from salicylaldehydes.
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add substituted salicylaldehyde (1 mmol) and ethanol (5 mL).
-
Hydrazone Formation: Add hydrazine hydrate (1.2 mmol). Seal the vessel. Place it in the microwave reactor. Irradiate at 350W for 8 minutes.
-
Cyclization Step: Allow the vessel to cool to room temperature. Add acidic ethanol (3 mL) and K2CO3 (0.5 mmol). Reseal the vessel.
-
Microwave Irradiation: Irradiate the mixture at 420W for 10 minutes. Monitor the internal temperature to ensure it does not exceed the solvent's boiling point excessively.
-
Workup and Analysis: After cooling, pour the reaction mixture into ice-cold water (20 mL). The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure 1H-indazole. Confirm structure and purity via M.P., IR, and NMR spectroscopy.
Protocol 2: Ultrasound-Assisted Synthesis of 1H-Indazoles using a Natural Catalyst [11]
This protocol is based on the method developed by Ghodke et al. using lemon peel powder.
-
Catalyst Preparation: Wash fresh lemon peels, dry them in an oven at 60-70°C for 48 hours, and then grind them into a fine powder.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine the 2-substituted aromatic aldehyde (1 mmol), hydrazine hydrate (1.5 mmol), and lemon peel powder (10% w/w with respect to the aldehyde) in DMSO (10 mL).
-
Sonication: Place the flask in an ultrasonic bath ensuring the liquid level inside the flask is below the water level in the bath. Irradiate with ultrasound (e.g., 40 kHz frequency) for 15-25 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 5 minutes and analyzing them by TLC (e.g., using Chloroform:Methanol 9.6:0.4 as eluent).[3]
-
Workup and Purification: Upon completion, add hot ethanol (20 mL) to the reaction mixture and filter to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is recrystallized from ethanol to yield the pure 1H-indazole.
Part 3: Mechanistic and Workflow Diagrams
Visualizing the reaction pathways and experimental workflows can aid in understanding and troubleshooting.
Diagram 1: General Workflow for Troubleshooting Low Yields
This diagram outlines a systematic approach to diagnosing and solving the common problem of low product yield in heterocyclic synthesis.[8][14]
Caption: A systematic workflow for troubleshooting low reaction yields.
Diagram 2: Microwave-Assisted Synthesis of 1H-Indazoles
This diagram illustrates the two-step, one-pot microwave synthesis pathway from a substituted salicylaldehyde to a 1H-indazole.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating Pure Indazole Isomers
Welcome to the technical support center for the work-up and isolation of pure indazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of separating N-1 and N-2 substituted indazole isomers. The synthesis of indazole derivatives frequently yields a mixture of these regioisomers, and their effective separation is crucial for subsequent research and development activities.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of indazole isomer purification.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the separation of indazole isomers.
Q1: Why do my indazole alkylation/acylation reactions produce a mixture of N-1 and N-2 isomers?
The formation of both N-1 and N-2 isomers is a well-documented phenomenon in indazole chemistry.[1][3] The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms. This results in two nucleophilic centers, both of which can react with an electrophile. The ratio of the resulting isomers is influenced by several factors, including:
-
Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is generally the thermodynamically more stable isomer, while the N-2 isomer is often the kinetically favored product.[1][3] Reaction conditions can be adjusted to favor one over the other.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N-1 to N-2 ratio.[3][4]
-
Nature of the Electrophile: The steric bulk and electronic properties of the alkylating or acylating agent can influence which nitrogen is preferentially attacked.[3][5]
-
Substituents on the Indazole Ring: The position and electronic nature of substituents on the indazole core can direct the regioselectivity of the substitution.[6]
Q2: Which isomer is typically more stable, the N-1 or N-2?
The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[1][3][6] Consequently, N-1 substituted indazoles are usually the more stable isomers.[3] Under conditions that permit equilibration, the N-1 isomer is often the major product.[3]
Q3: What are the primary methods for separating indazole isomers?
The most commonly employed and effective methods for separating N-1 and N-2 indazole isomers are:
-
Column Chromatography: This is a widely used technique in research settings for separating a broad range of indazole derivatives.[1][7][8]
-
Recrystallization: Particularly for larger scale preparations, recrystallization from a suitable mixed solvent system can be a highly effective, economical, and scalable method to obtain isomers with high purity.[2]
-
Acid-Base Extraction: This classical technique can be applied if there is a significant difference in the basicity (pKa) of the two isomers, allowing for selective extraction into an aqueous acidic phase.[9][10][11]
Q4: How can I confirm the identity of my isolated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for distinguishing between N-1 and N-2 indazole isomers.[1][12] Key differences are often observed in the chemical shifts of the protons and carbons of the indazole core. Specifically, the chemical shifts of C3, C7, and C7a can be diagnostic.[1] Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide unequivocal structural assignment by showing correlations between the protons of the N-substituent and the carbons of the indazole ring.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of indazole isomers.
Issue 1: Co-elution of Isomers in Column Chromatography
Probable Cause: The polarity difference between the N-1 and N-2 isomers is insufficient for separation with the chosen solvent system.
Solutions:
-
Optimize the Solvent System:
-
Systematic Screening: Use thin-layer chromatography (TLC) to screen a range of solvent systems with varying polarities. Common systems include mixtures of hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.
-
Introduce a Third Solvent: Adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can sometimes improve separation by interacting differently with the two isomers.
-
Isocratic vs. Gradient Elution: If using an automated chromatography system, a shallow gradient elution may provide better resolution than an isocratic method.
-
-
Change the Stationary Phase:
-
If silica gel does not provide adequate separation, consider alternative stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity.[13] For more challenging separations, reverse-phase (e.g., C18) or specialized columns (e.g., with phenyl or cyano phases) could be explored.[14]
-
Issue 2: Product "Oils Out" During Recrystallization
Probable Cause: The solution is supersaturated to a degree that precipitation occurs above the melting point of the solute, or the solvent is a very poor solvent for the compound at all temperatures.
Solutions:
-
Adjust the Solvent System:
-
Increase Solvent Volume: Add more of the primary (dissolving) solvent to reduce the level of supersaturation.
-
Use a Mixed Solvent System: If using a single solvent, try a binary system. Dissolve the compound in a minimum amount of a good, hot solvent, and then slowly add a "poor" solvent (in which the compound is less soluble) until turbidity persists. Reheat to clarify and then cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.[15]
-
-
Induce Crystallization:
-
Seed Crystals: Add a small crystal of the pure compound to the cooled solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can initiate crystallization.
-
Issue 3: Low Recovery After Recrystallization
Probable Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
Solutions:
-
Optimize Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures but very low solubility at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[16]
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Issue 4: Emulsion Formation During Acid-Base Extraction
Probable Cause: Surfactant-like impurities or finely divided solids are stabilizing the interface between the organic and aqueous layers.
Solutions:
-
Break the Emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[17]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to minimize emulsion formation.
-
Experimental Protocols & Workflows
General Workflow for Indazole Isomer Separation
The following diagram illustrates a typical workflow for the separation and purification of indazole isomers.
Caption: General workflow for indazole isomer separation.
Protocol 1: Separation by Column Chromatography
This method is ideal for small to medium-scale separations where the isomers exhibit a discernible difference in polarity.[13]
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Identify a solvent system that provides good separation between the two isomer spots (a difference in Rf values of at least 0.1 is desirable). The N-1 isomer often elutes first (higher Rf).[1]
-
-
Column Packing:
-
Select an appropriate size column (a general rule is to use 20-50 times the weight of the crude sample in silica gel).[13]
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
-
Loading and Elution:
-
Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system determined by TLC, collecting fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Protocol 2: Separation by Recrystallization
This method is highly effective for larger quantities and can yield very pure material.[2][18]
-
Solvent Screening:
-
Place a small amount of the crude isomer mixture into several test tubes.
-
Test various single and mixed solvent systems. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
A Chinese patent suggests mixed solvents such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or THF/water, with volume ratios typically ranging from 3:1 to 2:5.[2]
-
-
Recrystallization Procedure:
-
Place the crude mixture in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a binary pair) until the solid just dissolves.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 3: Conceptual Separation by Acid-Base Extraction
This method relies on the potential difference in basicity between the N-1 and N-2 isomers.[10][11]
-
Dissolution: Dissolve the crude isomer mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous acid solution (e.g., 1 M HCl). The amount and concentration of the acid may need to be optimized. The more basic isomer will be preferentially protonated, forming a salt that will dissolve in the aqueous layer.[9]
-
Shake the funnel gently to mix the layers and then allow them to separate.
-
Drain the aqueous layer. Repeat the extraction with fresh aqueous acid to ensure complete removal of the more basic isomer.
-
-
Isolation of Isomer 1 (less basic):
-
The less basic isomer will remain in the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Isolation of Isomer 2 (more basic):
-
Combine the aqueous extracts.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic, which will neutralize the protonated indazole salt, causing the free base to precipitate.
-
Collect the precipitated solid by vacuum filtration, or if it doesn't precipitate, extract it back into an organic solvent.[20]
-
Data and Characterization
Table 1: Recommended Recrystallization Solvent Systems
| Isomer Type Example | Solvent System (v/v) | Purity Achieved | Reference |
| 5-amino-1/2-(2-hydroxyethyl)-indazole | Acetone/Water (1:2) | >99.5% | [2] |
| 5-amino-1/2-(2-hydroxyethyl)-indazole | Ethanol/Water (~4:3) | >99.4% | [2] |
| 5-amino-1/2-(2,2-dimethoxyethyl)-indazole | THF/Water (~3:2) | >99.7% | [2] |
NMR Characterization: Distinguishing N-1 and N-2 Isomers
As a general guideline, the chemical shifts in the ¹³C NMR spectrum can be used to differentiate the isomers. For many N-substituted indazoles, the following trends are observed:
-
C7 and C7a: These carbons are typically more deshielded (appear at a higher ppm) in the N-2 isomer compared to the N-1 isomer. The difference can be as large as 8-10 ppm.[1]
-
C3: This carbon is often more shielded (appears at a lower ppm) in the N-2 isomer.
The following diagram illustrates the key HMBC correlations that can be used to assign the structure of an N-alkylated indazole.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Thermal Hazards in Indazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. The synthesis of indazole derivatives is a cornerstone of modern pharmaceutical development, yielding compounds with a vast range of biological activities. However, the very reactivity that makes these synthetic routes powerful also introduces significant thermal hazards. Many common indazole syntheses involve highly exothermic steps, energetic intermediates, and the potential for gas evolution, creating a high risk for thermal runaway events if not properly understood and controlled.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles driving these hazards. Our goal is to equip you with the knowledge to not only troubleshoot problems but to proactively design safer, more robust synthetic processes from the outset.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Indazole Synthesis Safety
This section addresses the foundational questions regarding the inherent thermal risks associated with common indazole synthesis pathways.
Q1: Why are indazole synthesis reactions, particularly those involving diazotization, so prone to thermal hazards?
A1: The primary culprit is the formation and decomposition of diazonium salts. These species are notoriously unstable and their decomposition is highly exothermic, often accompanied by the rapid evolution of nitrogen gas.[1][2]
-
Energetic Intermediates: Aromatic diazonium salts are high-energy intermediates. Their decomposition can release a significant amount of energy, typically in the range of -160 to -180 kJ/mol, which can trigger a thermal runaway.[1]
-
Gas Evolution: The decomposition liberates gaseous nitrogen (N₂), which can rapidly pressurize a sealed or poorly vented reactor, leading to catastrophic failure.[1]
-
Accumulation Risk: Diazotization is often performed at low temperatures (typically <5 °C) to ensure the stability of the diazonium intermediate.[1][2] If the reaction is too cold or mixing is poor, the unreacted starting materials (amine and nitrite) can accumulate. A small, unintentional temperature increase can then initiate a rapid, uncontrolled reaction of the accumulated reagents, leading to a sudden and violent release of energy and gas.
Q2: Besides diazotization, what other common synthetic steps for indazoles carry thermal risks?
A2: While diazotization is a major concern, other reactions also require careful thermal management:
-
Nitration Reactions: The introduction of a nitro group onto an aromatic ring is a classic exothermic reaction.[3][4] The use of potent nitrating mixtures (e.g., nitric acid and sulfuric acid) generates a large amount of heat. Poor temperature control can lead to runaway reactions and the formation of unwanted, potentially unstable polynitrated byproducts.[5]
-
Reductive Cyclizations: Methods using reducing agents to form the indazole ring from nitro-precursors can be highly exothermic. The choice of reducing agent and the control of its addition rate are critical for safety.
-
Ullmann-Type Reactions: Copper-catalyzed Ullmann cyclizations, while effective, can also present thermal hazards, especially when scaling up.[6]
Q3: What is a "thermal runaway" and what are the early warning signs?
A3: A thermal runaway occurs when an exothermic reaction generates heat faster than the cooling system can remove it. This creates a dangerous positive feedback loop: the temperature increases, which accelerates the reaction rate, which generates even more heat.[4]
Early warning signs to monitor vigilantly include:
-
A sudden, unexpected rise in reaction temperature that does not respond to cooling adjustments.[4]
-
An increase in the reactor pressure.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Evolution of fumes, particularly brown-yellow nitrogen dioxide (NO₂) gas in nitration or diazotization reactions.[4]
Part 2: Troubleshooting Guide - Addressing In-Process Events
This section provides actionable advice for specific issues you may encounter during an experiment.
Issue 1: My reaction temperature is rising unexpectedly, and the cooling bath isn't stopping it.
-
Immediate Actions:
-
Stop All Reagent Addition: Immediately cease adding any reagents, especially the nitrating agent or sodium nitrite.[4]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Prepare for Emergency Quench: Have a pre-planned and validated quenching agent ready. For diazotization, this could be a pre-chilled solution of a reducing agent like hypophosphorous acid or a compound that rapidly consumes the diazonium salt. For nitrations, adding the reaction mixture to a large volume of ice is a common, albeit potentially hazardous, last resort.[2][3]
-
Alert Personnel: Inform your supervisor and follow all established laboratory emergency procedures.
-
-
Potential Causes & Prevention:
-
Reagent Accumulation: This is the most likely cause. You may have added the nitrite or nitrating agent too quickly for the reaction to consume it at the set temperature.
-
Inadequate Agitation: Poor mixing can create localized "hot spots" where reactants concentrate, initiating a runaway that propagates through the mixture.[3][8]
-
Prevention: Ensure vigorous and consistent stirring. Use an appropriately sized stir bar or overhead stirrer. In scaled-up reactions, baffle placement and impeller design are critical.
-
-
Cooling System Failure: The cooling bath may lack the capacity to handle the heat load, a common issue during scale-up.
-
Prevention: Calculate the theoretical adiabatic temperature rise before starting.[4] Ensure your cooling system can handle the total heat output of the reaction.
-
-
Issue 2: I'm seeing brown gas evolving from my diazotization reaction.
-
Immediate Actions:
-
Ensure Adequate Ventilation: The brown gas is likely toxic nitrogen dioxide (NO₂), indicating decomposition. Work in a well-ventilated fume hood.
-
Check Temperature: An unexpected temperature increase is the most probable cause. Immediately implement cooling measures.
-
Check for Excess Nitrite: Use starch-iodide paper to test for excess nitrous acid. A positive test (blue-black color) indicates an excess of your diazotizing agent.[2][9]
-
-
Potential Causes & Prevention:
-
Decomposition: The diazonium salt is decomposing due to a temperature spike or instability in the reaction medium.
-
Excess Nitrous Acid: Using too much sodium nitrite can lead to side reactions and decomposition.
-
Issue 3: An unexpected solid has precipitated from my diazonium salt solution.
-
Immediate Actions:
-
DO NOT Isolate the Solid: Treat the solid with extreme caution. Dried diazonium salts can be shock-sensitive and explosive.[1]
-
Maintain Low Temperature and Agitation: Keep the mixture cold and well-stirred to prevent the solid from settling and creating a localized hazard.
-
Proceed to the Next Step or Quench: If possible, use the diazonium salt solution immediately in the subsequent reaction. If not, quench the entire batch safely.
-
-
Potential Causes & Prevention:
-
Poor Solubility: The specific diazonium salt formed may have low solubility in your chosen solvent/acid system.
-
Part 3: Key Experimental Protocols & Data
To effectively manage thermal hazards, you must first quantify them. This section provides methodologies for crucial safety assessments.
Protocol 1: Thermal Hazard Screening with Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the heat of decomposition (ΔHₔₑₙ) for starting materials, intermediates, and the final reaction mixture.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) from ambient temperature to a final temperature well above any expected decomposition (e.g., 350 °C).
-
Data Analysis: Integrate the exothermic peak to calculate the heat of decomposition (ΔHₔₑₙ) and determine the onset temperature (Tₒₙₛₑₜ) from the resulting thermogram.
-
-
Interpretation: A low Tₒₙₛₑₜ and a high ΔHₔₑₙ indicate a high thermal hazard potential. This data is critical for defining the maximum safe operating temperature.
Protocol 2: Reaction Calorimetry for Safe Process Design
Objective: To measure the heat of reaction (ΔHᵣₓₙ), heat flow, and reagent accumulation in real-time under process-like conditions.
-
Instrumentation: A reaction calorimeter (e.g., Mettler-Toledo RC1e).
-
Methodology:
-
Reactor Charge: Charge the reactor with the initial substrate and solvent.[4]
-
Establish Isothermal Conditions: Bring the reactor to the desired starting process temperature.[4]
-
Controlled Dosing: Add the limiting reagent (e.g., sodium nitrite solution) at a pre-determined, controlled rate. The calorimeter software measures the heat evolved in real-time by monitoring the temperature difference between the reactor (Tr) and the cooling jacket (Tj).[4]
-
Post-Reaction Hold: After the addition is complete, hold the reaction at temperature to measure any residual heat flow, ensuring the reaction has reached completion.[4]
-
Data Analysis: Integrate the heat flow over time to determine the total heat of reaction. Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise (ΔTₐₔ) to understand the worst-case scenario of a cooling failure.[4]
-
Data Summary: Thermal Properties of Key Species
The following table summarizes typical thermal hazard data for classes of compounds involved in indazole synthesis. Note: These are representative values. You MUST determine the properties for your specific system.
| Compound Class | Onset Temperature (Tₒₙₛₑₜ) | Heat of Decomposition (ΔHₔₑₙ) | Key Hazard |
| Aromatic Diazonium Salts | Often > 5 °C | High (-160 to -180 kJ/mol) | Explosive decomposition, gas evolution[1] |
| Nitroaromatic Compounds | Variable (can be lowered by impurities) | High | Can deflagrate, sensitive to impact/friction |
| Azides (e.g., Sodium Azide) | High | Very High | Highly explosive, toxic |
Part 4: Visualization of Safety Workflows
Diagram 1: Thermal Hazard Assessment Workflow
This diagram outlines the logical progression for assessing and mitigating thermal risks in a chemical process.
Caption: Workflow for systematic thermal hazard identification and mitigation.
Diagram 2: Decision Tree for Handling a Temperature Excursion
This diagram provides a clear, step-by-step guide for responding to an unexpected temperature increase.
Caption: Decision-making guide for responding to a thermal excursion.
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Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
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Runaway Reaction During Production of an Azo Dye Intermediate. ResearchGate. [Link]
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Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
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Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
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A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development - ACS Publications. [Link]
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Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. [Link]
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Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. ResearchGate. [Link]
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Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies. Journal of Chemical Education. [Link]
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Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena. [Link]
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Indazole synthesis. Organic Chemistry Portal. [Link]
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Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. PubMed. [Link]
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Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. MDPI. [Link]
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The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PMC - PubMed Central. [Link]
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Incident during nitration in a batch reactor. IChemE. [Link]
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Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Methyl 6-fluoro-1H-indazole-4-carboxylate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom and a methyl carboxylate group onto this scaffold generates a series of positional isomers, each with unique physicochemical and pharmacological properties. This guide provides an in-depth comparison of methyl 6-fluoro-1H-indazole-4-carboxylate and its positional isomers, offering insights into their synthesis, characterization, and the subtle yet significant impact of substituent placement.
Introduction to the Indazole Scaffold and the Role of Fluorine
Indazole, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is prevalent in a wide array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1]
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. The high electronegativity and small size of the fluorine atom can influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The position of the fluorine atom on the indazole ring can therefore have a profound effect on the molecule's overall characteristics and biological function.
This guide focuses on this compound and its isomers, providing a comparative analysis of their properties to aid researchers in selecting the optimal isomer for their specific application.
Physicochemical Properties: A Comparative Overview
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 697739-05-2 | C₉H₇FN₂O₂ | 194.16 | Not Reported | 357.6 ± 27.0 (Predicted) |
| Methyl 1H-indazole-4-carboxylate | 192945-49-6 | C₉H₈N₂O₂ | 176.17 | 133-138[4] | Not Reported |
| Methyl 1H-indazole-6-carboxylate | 170487-40-8 | C₉H₈N₂O₂ | 176.17 | 142-144[4] | 345.2 ± 15.0 (Predicted)[4] |
| 4-Fluoro-1H-indazole | 341-23-1 | C₇H₅FN₂ | 136.13 | Not Reported | Not Reported |
| 7-Fluoro-1H-indazole | 341-24-2 | C₇H₅FN₂ | 136.13 | Not Reported | 274.9 (Predicted)[1] |
Expert Insights: The introduction of a fluorine atom generally increases the boiling point and density of an organic molecule compared to its non-fluorinated analog. The position of the fluorine can also affect the crystal lattice packing and, consequently, the melting point. For instance, isomers with greater symmetry or stronger intermolecular interactions (like hydrogen bonding involving the fluorine atom) may exhibit higher melting points. The lack of extensive experimental data for these specific isomers highlights an area for further research.
Synthetic Strategies: Navigating the Regiochemistry
The synthesis of specifically substituted indazoles presents a significant regiochemical challenge. The choice of starting materials and reaction conditions is critical to achieving the desired isomer. Below are generalized synthetic approaches that can be adapted for the synthesis of methyl fluoro-1H-indazole-4-carboxylates.
General Synthetic Workflow
Caption: Generalized synthetic workflow for fluoro-indazole carboxylates.
Experimental Protocol: A Plausible Route to a Fluoro-Indazole Carboxylate
While a specific protocol for this compound is not detailed in the available literature, a multi-step synthesis starting from a suitably substituted aniline is a common approach. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole has been reported starting from 3-fluoro-2-methylaniline.[5] A similar strategy could be envisioned for the target molecule.
Step 1: Synthesis of a Substituted Phenylhydrazine A substituted fluoro-toluidine can be diazotized and then reduced to form the corresponding phenylhydrazine. The positions of the substituents on the starting aniline are crucial for obtaining the desired indazole isomer.
Step 2: Fischer Indole Synthesis Variant for Indazole Formation The resulting phenylhydrazine can be condensed with a suitable carbonyl compound, followed by acid-catalyzed cyclization to form the indazole ring.
Step 3: Introduction of the Carboxylate Group and Esterification The carboxylate group can be introduced at the desired position via methods such as directed ortho-metalation followed by quenching with carbon dioxide. Subsequent esterification with methanol under acidic conditions would yield the final methyl ester.
Self-Validation: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The structure and purity of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
Spectroscopic Characterization: Distinguishing Between Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying positional isomers. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy
The position of the fluorine atom and the methyl carboxylate group will significantly influence the chemical shifts of the aromatic protons on the indazole ring.
-
Fluorine Substitution: The strongly electron-withdrawing fluorine atom will generally cause a downfield shift for protons in its vicinity. The magnitude of the shift will depend on the relative position (ortho, meta, para).
-
Carboxylate Substitution: The ester group is also electron-withdrawing and will deshield adjacent protons.
-
Coupling Constants: Proton-fluorine coupling (J-coupling) will be observed, providing clear evidence for the proximity of a proton to a fluorine atom. The magnitude of the coupling constant decreases with the number of bonds separating the two nuclei (ortho > meta > para).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the isomeric structure.
-
Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. Two- and three-bond couplings (²JCF and ³JCF) will also be observed for nearby carbon atoms, with smaller coupling constants.
-
Chemical Shifts: The chemical shifts of the aromatic carbons will be influenced by the electronic effects of both the fluorine and the methyl carboxylate groups.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (indazole) | ~3100-3300 (broad) |
| C=O stretch (ester) | ~1700-1730 |
| C-F stretch | ~1100-1300 |
| Aromatic C-H stretch | ~3000-3100 |
| Aromatic C=C stretch | ~1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition.
Biological Activity and a Forward Look
The indazole nucleus is a key pharmacophore in many approved drugs, and fluorinated indazoles are of particular interest in drug discovery.[2] For example, certain fluorinated indazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS).[6] The position of the fluorine atom can dramatically alter the biological activity by influencing how the molecule fits into the binding pocket of a target protein and by modifying its metabolic stability.
A systematic study of the biological activities of the various methyl fluoro-1H-indazole-4-carboxylate isomers would be a valuable contribution to the field, potentially uncovering novel structure-activity relationships.
Conclusion
The positional isomerism of substituents on the indazole ring provides a powerful tool for fine-tuning the properties of these important molecules. While a complete set of experimental data for a direct, side-by-side comparison of this compound and its isomers is not yet available in the public literature, this guide provides a framework for their synthesis and characterization. By understanding the influence of substituent position on the physicochemical and spectroscopic properties, researchers can make more informed decisions in the design and development of novel indazole-based compounds. The clear gaps in the experimental data for these specific isomers also represent an opportunity for further academic and industrial research.
References
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Doi, T., & Sakai, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x230995. [Link]
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Yoshida, H., Fukushima, H., & Sagi, A. (2007). Supporting Information for A Versatile Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Diazo Compounds to Arynes. Angewandte Chemie International Edition, 46(3), 53-55. [Link]
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Rautio, J., Norman, C., Hamra, E., McKenzie, C., & Gréen, H. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology. [Link]
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PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved January 11, 2026, from [Link]
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American Elements. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Retrieved January 11, 2026, from [Link]
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Chemsrc. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Pérez-Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]
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Kim, S., & Hong, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(16), 11048-11059. [Link]
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Alkorta, I., Elguero, J., & Claramunt, R. M. (2000). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 24(11), 937-942. [Link]
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Doi, T., & Sakai, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. [Link]
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Zhang, X., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 8(33), e202301987. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 11, 2026, from [Link]
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Alkorta, I., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646-5658. [Link]
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Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]
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Doi, T., & Sakai, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x230995. [Link]
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Grygorenko, O. O., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(4), M1495. [Link]
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Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1859-1883. [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Al-blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
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Norman, C., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
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A Comparative Analysis of 4-Fluoro vs. 6-Fluoro Indazole Derivatives: Unraveling the Impact of Positional Fluorination on Biological Activity
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile. The indazole core, a privileged heterocyclic motif, has been the subject of extensive derivatization, with fluorination playing a key role in modulating biological activity. This guide provides an in-depth comparison of the biological activities of 4-fluoro and 6-fluoro indazole derivatives, offering insights into how the positional isomerism of a single fluorine atom can profoundly influence therapeutic potential. We will delve into supporting experimental data, elucidate the underlying mechanistic principles, and provide detailed protocols for relevant biological assays.
The Rationale for Fluorination in Indazole Scaffolds
The introduction of fluorine into a drug candidate can induce a cascade of beneficial changes in its physicochemical properties.[1][2] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and membrane permeability.[2] Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby increasing the compound's half-life and oral bioavailability.[1] The position of the fluorine atom on the indazole ring is not trivial; it can dictate the molecule's conformation and its electronic interactions with a biological target, leading to significant differences in potency and selectivity.
Head-to-Head Comparison: 4-Fluoro vs. 6-Fluoro Indazoles in Action
To illustrate the profound impact of fluorine's position, we will examine the biological activities of these regioisomers in two distinct therapeutic areas: kinase inhibition and cannabinoid receptor modulation.
Case Study 1: Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase 1 (ROCK1)
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[3] Its overactivation is implicated in various cardiovascular diseases, making it an attractive therapeutic target. A comparative study of fluorinated indazoles as ROCK1 inhibitors provides a striking example of the importance of fluorine placement.[4]
A 4-fluoroindazole derivative (compound 51) was synthesized and evaluated for its ROCK1 inhibitory activity. In parallel, its 6-fluoro analog (compound 52) was also prepared and tested under identical conditions. The results, summarized in the table below, reveal a dramatic difference in potency and pharmacokinetic properties.
| Compound | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |
| 51 | 4-Fluoro | 2500 | Not Reported |
| 52 | 6-Fluoro | 14 | 61 |
| Data sourced from a 2023 study on fluorinated five-membered heterocycles.[4] |
The 6-fluoroindazole derivative 52 exhibited a staggering ~178-fold increase in potency against ROCK1 compared to its 4-fluoro counterpart 51 .[4] Furthermore, compound 52 demonstrated excellent oral bioavailability of 61%, a critical parameter for the development of an orally administered drug.[4] This significant enhancement in both potency and bioavailability underscores the critical role of the fluorine atom's position on the indazole ring for this particular target.
The superior activity of the 6-fluoro derivative can be attributed to a combination of electronic and steric factors. The fluorine atom at the 6-position may engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the ATP-binding pocket of ROCK1 that are not accessible to the 4-fluoro isomer. Additionally, the altered electronics of the indazole ring system due to the 6-fluoro substitution may lead to a more favorable binding conformation.
ROCK Signaling Pathway
Case Study 2: Modulation of the Cannabinoid Receptor 2 (CB2)
The cannabinoid receptor 2 (CB2) is predominantly expressed in the immune system and is a promising therapeutic target for inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[5]
A series of 4-fluoroindazole derivatives were reported as selective CB2 receptor agonists for the treatment of inflammation.[5] Within this series, SAR investigations identified a lead compound with high potency and selectivity for CB2 over CB1 receptors (CB2: EC50 = 21.0 nM, Emax = 87%; CB1: EC50 > 30 µM). This compound also demonstrated significant efficacy in a rodent model of inflammatory pain, highlighting the therapeutic potential of 4-fluoroindazole scaffolds as CB2 agonists.[5]
While a direct comparison with a 6-fluoro analog from the same study is not available, other research has explored 6-fluoroindazole derivatives as modulators of different receptors. For instance, 6-fluoro-1-pyrrolinyl-indazole derivatives have been investigated as antagonists of the Prostaglandin D2 (PGD2) receptor, with some compounds exhibiting high inhibitory activity.[4] The distinct biological targets for these regioisomers further emphasize that the position of the fluorine atom can be a critical determinant for directing a compound's activity towards a specific receptor.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key assays are provided below.
Protocol 1: In Vitro ROCK1 Kinase Assay (Luminescence-Based)
This protocol outlines a common method to determine the inhibitory activity of compounds against ROCK1 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., S6K peptide)
-
ATP
-
Test compounds (4-fluoro and 6-fluoro indazole derivatives)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution or DMSO (for control).
-
2 µL of ROCK1 enzyme solution (concentration optimized for linear reaction kinetics).
-
2 µL of a mixture of substrate peptide and ATP (final concentrations typically around 0.2 µg/µL and 5 µM, respectively).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: CB2 Receptor Competitive Binding Assay (Radioligand-Based)
This protocol describes a method to determine the binding affinity of test compounds to the CB2 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [³H]CP55,940).
-
Non-specific binding control (a high concentration of a known CB2 ligand, e.g., WIN 55,212-2).
-
Test compounds (4-fluoro and 6-fluoro indazole derivatives).
-
96-well plates.
-
Filter mats (e.g., GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of test compound dilution.
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding for each test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
General Experimental Workflow in Drug Discovery
Conclusion and Future Perspectives
The presented data clearly demonstrates that the positional isomerism of a fluorine atom on the indazole scaffold can have a dramatic impact on biological activity. The case of ROCK1 inhibition, where a shift from the 4- to the 6-position resulted in a greater than 100-fold increase in potency, is a compelling example of this principle. While a direct comparative study for CB2 receptor modulation is lacking, the distinct therapeutic applications of 4-fluoro and 6-fluoro indazole derivatives suggest that this positional variation can be exploited to achieve target selectivity.
For researchers in drug discovery, these findings highlight the importance of synthesizing and evaluating a diverse range of positional isomers in lead optimization campaigns. A thorough understanding of the structure-activity relationship, guided by empirical data and computational modeling, is crucial for unlocking the full potential of fluorinated scaffolds. Future studies should aim to conduct more head-to-head comparisons of 4-fluoro and 6-fluoro indazole derivatives against a broader panel of biological targets to further delineate the nuanced effects of fluorine placement. Such investigations will undoubtedly contribute to the rational design of more potent, selective, and effective therapeutic agents.
References
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- Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor. (n.d.).
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- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Indazoles in Drug Discovery
Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Element
In the landscape of medicinal chemistry, the indazole core is recognized as a "privileged structure." Its versatile bicyclic framework, composed of fused benzene and pyrazole rings, serves as a robust scaffold for engaging with a multitude of biological targets, from protein kinases to nuclear receptors.[1][2] Many approved drugs, including the kinase inhibitors axitinib and pazopanib, feature this core, cementing its importance in modern therapeutics.[1]
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design. This seemingly simple substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate lipophilicity to improve cell permeability, and increase binding affinity through favorable interactions with protein targets.[3][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated indazoles. We will move beyond a mere catalog of compounds to explore the causal relationships between the position of fluorine substitution and the resulting biological activity, supported by comparative experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with field-proven insights to guide the rational design of next-generation fluorinated indazole therapeutics.
The Impact of Fluorine Substitution: A Game of Position and Context
The decision to introduce a fluorine atom is not arbitrary; its placement on the indazole scaffold dictates its effect on the molecule's properties. The strength of the carbon-fluorine (C-F) bond makes it resistant to metabolic cleavage, a key strategy for enhancing a drug's half-life.[3][4][6][7] Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, influencing ionization state and, consequently, target engagement and solubility.
The impact of fluorination is highly context-dependent, as illustrated below.
Caption: Key molecular property modulations resulting from the fluorination of an indazole scaffold.
Comparative SAR Analysis: Fluorinated Indazoles as Kinase Inhibitors
Indazole derivatives have been extensively explored as kinase inhibitors for cancer therapy.[1][8] Fluorination has proven to be a critical tool for optimizing their potency, selectivity, and pharmacokinetic profiles.
A striking example of positional importance is seen in Rho kinase (ROCK1) inhibitors. A 4-fluoroindazole derivative displayed low potency with an IC50 of 2500 nM. However, simply moving the fluorine to the C6 position (compound 52 ) dramatically enhanced inhibitory potency to an IC50 of 14 nM and significantly increased oral bioavailability to 61%.[3][6] This highlights that fluorine's electronic influence on the scaffold's interaction with the kinase's active site is exquisitely sensitive to its location.
Similarly, in the pursuit of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series harnessing a 2,6-difluoro-3-methoxyphenyl group attached to an indazole scaffold yielded compounds with potent enzymatic and antiproliferative activities, with IC50 values in the low nanomolar range against FGFR1 and FGFR2.[9] For Epidermal Growth Factor Receptor (EGFR) inhibitors, a fluorinated derivative showed remarkable activity in the sub-nanomolar range against multiple EGFR variants, demonstrating its potential to overcome certain forms of drug resistance.[1]
Table 1: Comparative Activity of Fluorinated Indazoles as Kinase Inhibitors
| Compound ID/Description | Fluorine Position(s) | Target Kinase | Key Activity Data (IC₅₀) | Reference |
| Compound 51 | 4-Fluoro | ROCK1 | 2500 nM | [3][6] |
| Compound 52 | 6-Fluoro | ROCK1 | 14 nM | [3][6] |
| Compound 100 Derivative | Phenyl ring: 2,6-difluoro | FGFR1 / FGFR2 | < 4.1 nM / 2.0 nM | [9] |
| Compound 106 | Phenyl ring substitution | FGFR1 / FGFR2 / FGFR3 | 2.0 µM / 0.8 µM / 4.5 µM | [9] |
| Fluorinated Derivative 36g | Indazole ring | EGFR (variants) | Sub-nanomolar range | [1] |
| Compound 44g | Indazole ring | Syk Kinase | 4 nM | [3] |
Expanding the Target Space: Beyond Kinase Inhibition
The versatility of the fluorinated indazole scaffold extends well beyond kinases. SAR studies have identified potent modulators for other important drug target classes.
-
Selective Estrogen Receptor Degraders (SERDs): For treating ER-positive breast cancer, the incorporation of 3-fluoroindazole motifs was found to increase oral bioavailability.[9] Further studies on SERDs like AZD9833 analogues showed that fluorination of the indazole A-ring significantly lowered metabolic clearance, leading to an increased half-life and improved oral bioavailability in rat pharmacokinetic studies.[7]
-
Cannabinoid Receptor 2 (CB2) Agonists: A series of 4-fluoroindazole derivatives were developed as selective CB2 agonists for treating inflammation. The lead compound (41j ) demonstrated high potency (EC50 = 21.0 nM) and over 1400-fold selectivity for CB2 versus CB1, a crucial feature for avoiding psychotropic side effects.[6]
-
Anti-HIV Agents: The strategic placement of fluorine at the C5 position of the indazole ring, combined with other modifications, dramatically improved potency against the HIV reverse transcriptase enzyme. The fluorinated derivatives were 7- to 13-fold more potent than the non-fluorinated parent compound.[3][6]
Experimental Design and Protocols: A Self-Validating System
Trustworthy SAR data is built on robust and reproducible experimental protocols. The causality behind experimental choices is critical; for instance, a primary enzymatic assay establishes on-target potency, which is then validated in a cell-based assay to confirm cellular activity and rule out permeability issues, and finally assessed for metabolic stability to predict in vivo behavior.
Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the IC₅₀ of kinase inhibitors.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare a 2X solution of the target kinase and a 2X solution of a biotinylated substrate peptide in Assay Buffer.
-
Prepare a 2X solution of ATP in Assay Buffer at twice the final desired concentration (often at the Km value for the kinase).
-
Serially dilute the fluorinated indazole test compounds in 100% DMSO, then dilute into Assay Buffer to create 4X final concentration stocks.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Add 5 µL of the 2X kinase solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a Stop/Detection Buffer containing EDTA (to stop the reaction) and the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin).
-
Add 10 µL of the Stop/Detection Buffer to each well.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol is used to measure the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HT-29 for colorectal cancer) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated indazole compounds in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The structure-activity relationship of fluorinated indazoles is a testament to the power of rational drug design. The evidence conclusively shows that the incorporation of fluorine is a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. However, the key insight is that the position of the fluorine atom is paramount; its effects are not universally beneficial but are instead dictated by the specific steric and electronic interactions within the target protein's binding site.
Future efforts will likely leverage advances in synthetic chemistry, particularly late-stage functionalization (LSF), which allows for the direct fluorination of complex lead molecules.[4][7] This approach can rapidly generate diverse analogues, accelerating the exploration of SAR and the optimization of drug candidates. As our understanding of the nuanced roles of fluorine in molecular recognition continues to grow, the fluorinated indazole scaffold is poised to remain a highly productive platform for the discovery of novel therapeutics.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Institutes of Health (NIH). [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]
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Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]
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A Comparative Guide to the Validation of Methyl 6-fluoro-1H-indazole-4-carboxylate as a Novel Drug Scaffold
Introduction: The Privileged Indazole Scaffold and a New Contender
In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compounds and approved drugs. The indazole nucleus is a quintessential example of such a scaffold, forming the core of numerous therapeutics ranging from kinase inhibitors to antiemetics.[1][2] Its rigid bicyclic structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, enabling potent and selective interactions with a variety of biological targets.[3][4]
This guide focuses on a specific, relatively unexplored derivative: Methyl 6-fluoro-1H-indazole-4-carboxylate . While it is recognized as a key intermediate in the synthesis of the potent PARP inhibitor Rucaparib, its potential as a standalone drug scaffold remains largely uncharacterized in public literature.[5][6] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making this an intriguing starting point for a drug discovery campaign.[7]
Here, we present a comprehensive validation workflow for this compound. This guide is designed for researchers in drug development, providing a comparative framework and detailed experimental protocols to objectively assess its potential against established scaffolds. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to scaffold evaluation.
Part 1: Foundational Assessment - Physicochemical Properties and In Silico Profiling
Before committing to extensive laboratory synthesis and testing, a thorough in silico analysis is an indispensable first step. This computational screening provides early insights into the potential "drug-likeness" of a scaffold and helps identify potential liabilities.[1][8]
Physicochemical Properties: The known properties of this compound provide a baseline for our analysis.
| Property | Value | Source |
| CAS Number | 697739-05-2 | [9] |
| Molecular Formula | C₁₀H₈FN₂O₂ | [5] |
| Molecular Weight | 193.18 g/mol | [10] |
| Physical Form | White to yellow solid/powder | [5] |
| Purity | ≥97% | [10] |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction: Using computational models, we can predict the pharmacokinetic profile of our scaffold. This early assessment helps to anticipate potential issues such as poor absorption or rapid metabolism.[8][11] A comparison with established drugs containing the indazole scaffold, such as Pazopanib, provides valuable context.
| Predicted Property | This compound | Pazopanib (for comparison) | Rationale & Significance |
| LogP (Lipophilicity) | Predicted: 1.5 - 2.5 | 4.6 | A moderate LogP is often desirable for a balance between solubility and permeability. |
| Aqueous Solubility | Predicted: Moderately Soluble | Low Solubility | Early identification of solubility issues is critical for formulation development. |
| Human Intestinal Absorption | Predicted: High | High | Predicts the potential for oral bioavailability. |
| BBB Permeability | Predicted: Low | Low | Important for CNS-targeted drugs; low permeability is preferred for peripherally acting agents to avoid CNS side effects. |
| CYP450 Inhibition | Predicted: Potential inhibitor of CYP2D6 | Inhibitor of multiple CYPs | Early flag for potential drug-drug interactions.[3] |
| hERG Inhibition | Predicted: Low Risk | Moderate Risk | Critical for assessing cardiotoxicity risk. |
| Drug-Likeness (Lipinski's Rule of 5) | Compliant | Compliant | Provides a general assessment of suitability as an orally administered drug. |
Note: The data for this compound are predictive and require experimental validation.
Part 2: The Competitive Landscape - Comparative Scaffolds
To validate a new scaffold, its performance must be benchmarked against established alternatives. The choice of comparators is crucial for a meaningful evaluation.
-
Indole-2-carboxylic acid Scaffold: This is the core of many MCL-1 inhibitors. The strategy of "scaffold hopping" from an indole to an indazole framework has been successfully used to develop dual MCL-1/BCL-2 inhibitors, making this an excellent comparator to explore bioisosteric relationships.[12][13]
-
Pazopanib Core Scaffold (5-aminoindazole derivative): As a successful, FDA-approved multi-kinase inhibitor, the core of Pazopanib represents a clinically validated indazole-based scaffold.[14][15]
-
Imidazole Carboxamide Scaffold: This represents a distinct heterocyclic scaffold that has also yielded potent and selective kinase inhibitors, providing a broader comparison beyond the indazole/indole family.[16]
These comparators will be hypothetically assessed alongside our target scaffold in the subsequent experimental workflows.
Part 3: Experimental Validation Workflow
This section outlines a logical, step-by-step experimental cascade for validating the this compound scaffold.
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- 12. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Synthetic Versatility of Indazoles: A Comparative Analysis of Key Methodologies
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including treatments for cancer, inflammation, and neurological disorders. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have made it a focal point of drug discovery programs. Consequently, the development of efficient and diverse synthetic routes to access this bicyclic heterocycle is of paramount importance.
This guide provides a comparative analysis of the most significant synthetic strategies for constructing the indazole nucleus. We will delve into the mechanistic underpinnings of classical and modern methods, offering field-proven insights into their respective advantages and limitations. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecules.
Classical Approaches: The Foundation of Indazole Synthesis
Traditional methods for indazole synthesis have been the bedrock of the field for over a century. These routes often rely on cyclization reactions of appropriately substituted benzene derivatives.
The Jacobsen Indazole Synthesis
One of the earliest methods, the Jacobsen synthesis, involves the cyclization of N-aryl-N-nitrosamines.
Mechanism and Causality: This reaction typically proceeds via the thermal or acid-catalyzed decomposition of an N-nitroso-2-alkylaniline. The key step involves an intramolecular electrophilic attack of the nitroso group onto the aromatic ring, followed by dehydration to form the indazole ring. The choice of acid catalyst can significantly influence the reaction rate and yield, with stronger acids often promoting a more efficient cyclization.
Advantages:
-
Utilizes readily available starting materials.
-
A straightforward procedure for certain substitution patterns.
Disadvantages:
-
The use of potentially carcinogenic nitrosamines is a significant drawback.
-
Limited functional group tolerance due to the harsh reaction conditions.
-
Often suffers from poor regioselectivity when unsymmetrical anilines are used.
The Davis-Beirut Reaction
A more versatile classical approach is the Davis-Beirut reaction, which involves the reaction of a 2-nitrobenzylamine with a base.
Mechanism and Causality: The reaction is initiated by the deprotonation of the benzylic position of the 2-nitrobenzylamine by a strong base, such as sodium hydroxide. The resulting carbanion then undergoes an intramolecular cyclization onto the nitro group, followed by elimination of water to afford the indazole product. The strength of the base is a critical parameter; it must be strong enough to deprotonate the benzylic position without causing unwanted side reactions.
Advantages:
-
Avoids the use of nitrosamines.
-
Offers good regioselectivity for the synthesis of 3-substituted indazoles.
Disadvantages:
-
Requires strongly electron-withdrawing groups on the starting materials.
-
The scope can be limited by the availability of the substituted 2-nitrobenzylamines.
Modern Synthetic Strategies: The Era of Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocycles, and indazoles are no exception. These modern methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to their classical counterparts.
Palladium-Catalyzed N-Arylation/Cyclization Cascades
Cross-coupling reactions, particularly those catalyzed by palladium, have emerged as a powerful tool for indazole synthesis. A common strategy involves the intramolecular N-arylation of a suitably functionalized precursor.
Mechanism and Causality: A typical catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes coordination with the nitrogen nucleophile, followed by reductive elimination to form the N-aryl bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for promoting the desired reactivity and preventing side reactions. Sterically bulky and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.
Advantages:
-
Excellent functional group tolerance.
-
High degree of regiocontrol.
-
Access to a wide range of substituted indazoles.
Disadvantages:
-
The cost of the palladium catalyst can be a concern for large-scale synthesis.
-
Requires pre-functionalized starting materials.
Rhodium and Ruthenium-Catalyzed C-H Activation
More recently, C-H activation has become a highly attractive strategy for the construction of indazoles. These methods avoid the need for pre-functionalized starting materials, leading to more atom-economical and environmentally benign syntheses.
Mechanism and Causality: These reactions typically involve the use of a directing group on one of the reactants to position the metal catalyst in close proximity to the C-H bond that is to be functionalized. The catalyst then mediates the cleavage of the C-H bond and the subsequent formation of the indazole ring. The directing group is often a removable or traceless moiety, which adds to the efficiency of the overall process.
Advantages:
-
High atom economy.
-
Access to novel substitution patterns that are difficult to achieve with other methods.
-
Reduces the number of synthetic steps.
Disadvantages:
-
The development of suitable directing groups can be challenging.
-
The catalyst systems can be sensitive to air and moisture.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methodologies.
| Feature | Jacobsen Synthesis | Davis-Beirut Reaction | Pd-Catalyzed N-Arylation | C-H Activation |
| Starting Materials | N-Aryl-N-nitrosamines | 2-Nitrobenzylamines | Aryl halides, hydrazines | Aryl hydrazones, azobenzenes |
| Key Reagents | Acid or heat | Strong base | Palladium catalyst, ligand, base | Rhodium or Ruthenium catalyst |
| Regioselectivity | Often poor | Good for 3-substituted | Excellent | Generally good |
| Functional Group Tolerance | Poor | Moderate | Excellent | Good |
| Scalability | Limited by safety concerns | Moderate | Good | Under development |
| Advantages | Simple procedure | Avoids nitrosamines | Broad scope, mild conditions | Atom economical, novel products |
| Disadvantages | Carcinogenic reagents, harsh conditions | Limited substrate scope | Catalyst cost, pre-functionalization | Directing group required |
Experimental Protocols
Representative Protocol for Pd-Catalyzed Indazole Synthesis:
To a solution of 2-bromo-N-pivaloylaniline (1.0 mmol) and hydrazine hydrate (1.2 mmol) in toluene (5 mL) is added Pd(OAc)2 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol). The reaction mixture is degassed with argon and then heated to 110 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indazole.
Visualizing the Synthetic Landscape
The choice of a synthetic route is often a multi-faceted decision. The following flowchart provides a simplified decision-making framework for selecting an appropriate method for indazole synthesis.
Caption: A decision-making flowchart for selecting an indazole synthesis route.
Conclusion and Future Outlook
The synthesis of indazoles has evolved significantly from the classical methods of the past to the sophisticated catalytic strategies of the present. While classical routes remain useful for specific applications, modern transition-metal-catalyzed methods, particularly C-H activation, offer unparalleled efficiency, versatility, and atom economy. The continued development of novel catalytic systems promises to further expand the synthetic toolbox for accessing this important heterocyclic motif, enabling the discovery of new medicines and materials.
References
A Comparative Guide to Purity Assessment of Synthetic Indazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and purity of synthetic intermediates are cornerstones in the edifice of drug discovery and development. For indazole-based scaffolds, which are pivotal in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors, rigorous purity assessment is not merely a quality control checkpoint but a fundamental necessity.[1][2] Impurities originating from starting materials, by-products of side reactions, or degradation can carry through subsequent synthetic steps, ultimately compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4]
This guide offers an in-depth comparison of the principal analytical methodologies for assessing the purity of synthetic indazole intermediates. As a Senior Application Scientist, my objective is to provide not just a list of techniques, but a logical framework for method selection, grounded in the principles of each technique and supported by practical, field-proven insights. Every analytical choice has a consequence, and understanding the "why" behind a method is as critical as the "how."
The Regulatory Landscape: A Foundation of Quality
Before delving into specific techniques, it is crucial to acknowledge the regulatory framework that governs impurity profiling. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), provide a comprehensive framework for the content and qualification of impurities in new drug substances.[5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities, ensuring that any potential risks are rigorously evaluated.[7][8] Adherence to these standards is paramount for any drug development program.
Core Analytical Techniques: An Arsenal for Purity Determination
The choice of an analytical method is dictated by the physicochemical properties of the indazole intermediate, the nature of potential impurities, and the specific goals of the analysis—be it routine quality control or in-depth structural elucidation of a novel impurity.[2][3] A multi-faceted approach, often employing orthogonal techniques, provides the highest degree of confidence in the purity assessment.[1][2]
The primary techniques in our arsenal include:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis.
-
Gas Chromatography (GC): Essential for volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation.
-
Mass Spectrometry (MS): For highly sensitive detection and molecular weight determination.
-
Thermal Analysis (DSC & TGA): Provides insights into solid-state purity and stability.
The following sections will dissect each of these techniques, providing a comparative analysis, detailed experimental protocols, and the rationale behind their application.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC is the gold standard for purity determination of non-volatile and thermally labile compounds like most indazole intermediates.[4][9] Its high-resolution capabilities, quantitative accuracy, and robustness make it an indispensable tool.[2] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the most commonly employed mode.[1]
Why HPLC is the Primary Choice:
-
High Resolution: Capable of separating structurally similar impurities, such as regioisomers (e.g., N1 vs. N2 alkylated indazoles), from the main component.[10]
-
Quantitative Accuracy: With proper validation, HPLC provides precise and accurate quantification of the main component and its impurities, typically calculated by the percentage peak area relative to the total peak area.[1][9]
-
Versatility: A wide variety of stationary phases (C18, C8, Phenyl, etc.) and mobile phase compositions can be employed to optimize separations for different indazole derivatives.[10]
Experimental Protocol: Reversed-Phase HPLC for Indazole Purity
This protocol provides a robust starting point for the analysis of a typical indazole intermediate. Optimization will likely be required based on the specific properties of the molecule.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
Materials:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.[1]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the indazole intermediate in the sample diluent to a concentration of approximately 1.0 mg/mL (stock solution). Prepare a working solution of about 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[1][9]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific indazole).[2]
-
Injection Volume: 10 µL.[2]
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B should be developed to ensure the separation of all potential impurities. A typical starting point could be 5% to 95% B over 20 minutes.
-
Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification of specific impurities, reference standards are required.[2]
Gas Chromatography (GC): Targeting Volatile Impurities
While HPLC is ideal for the main indazole intermediate, GC is the preferred method for analyzing volatile and semi-volatile impurities, most notably residual solvents.[4][11] The ICH Q3C guideline provides a framework for the control of residual solvents, classifying them based on their toxicity.[7]
When to Use GC:
-
Residual Solvents: To quantify solvents used in the synthesis and purification steps (e.g., toluene, DMF, alcohols).
-
Volatile Starting Materials or By-products: If any of the precursors or potential side-products are sufficiently volatile and thermally stable.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Mass Spectrometric (MS) or Flame Ionization Detector (FID).
Procedure:
-
Sample Preparation: Accurately weigh the indazole intermediate into a headspace vial. Add a suitable solvent (e.g., DMSO, DMF) to dissolve the sample.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to separate solvents based on their boiling points.
-
-
Data Analysis: Identification is confirmed by retention time and, if using MS, by the mass spectrum. Quantification is performed using an external or internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy is an exceptionally powerful tool for the unambiguous structural confirmation of the indazole intermediate and the identification of unknown impurities.[3][12] Unlike chromatographic techniques that rely on reference standards for identification, NMR can provide detailed structural information de novo.[13][14] Quantitative NMR (qNMR) can also be used for highly accurate purity assessment without the need for a specific reference standard for each impurity.[2]
The Unique Power of NMR:
-
Structural Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments reveal the connectivity of atoms within a molecule, allowing for the precise identification of the desired product and the characterization of impurities.[13][15]
-
Isomer Differentiation: NMR is particularly adept at distinguishing between isomers, a common challenge with heterocyclic systems like indazoles.[16]
-
Primary Method for Quantification (qNMR): qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard.
Experimental Protocol: ¹H NMR for Purity Estimation
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the indazole intermediate in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[17]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis:
-
Carefully integrate the signals corresponding to the main compound and any visible impurities.
-
The purity can be estimated by comparing the integral of a well-resolved proton signal of the main compound to the integrals of impurity signals.
-
For qNMR, a certified internal standard is added, and the purity is calculated based on the relative integrals and known weights of the sample and standard.
-
Mass Spectrometry (MS): Unrivaled Sensitivity
Mass spectrometry measures the mass-to-charge ratio of ions and is invaluable for confirming the molecular weight of the synthesized compound and identifying trace-level impurities.[3][18] It is most powerful when coupled with a chromatographic separation technique, such as LC-MS or GC-MS.[19][20]
Key Advantages of MS:
-
High Sensitivity: Capable of detecting impurities at very low levels (e.g., <0.01%).[19][21]
-
Molecular Weight Confirmation: Provides the molecular weight of the parent compound and any impurities, which is a critical piece of identification data.[11][12]
-
Structural Information (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a fragmentation pattern that can be used to deduce the structure of an unknown impurity.[12][22]
Experimental Workflow: LC-MS for Impurity Identification
The HPLC method described earlier can be directly coupled to a mass spectrometer.
Instrumentation:
-
LC-MS system, typically with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[22]
Procedure:
-
Perform the HPLC separation as previously described.
-
The eluent from the HPLC column is directed into the MS ion source.
-
Acquire mass spectra for each eluting peak.
Data Analysis:
-
The mass spectrum of the main peak will confirm the molecular weight of the indazole intermediate.
-
The mass spectra of the impurity peaks provide their molecular weights. This information, combined with knowledge of the synthetic route, can often lead to the identification of the impurity.[18] For example, an impurity with a mass corresponding to a starting material or a predicted byproduct can be tentatively identified.
Thermal Analysis: A Window into Solid-State Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide valuable information about the solid-state properties of a pharmaceutical intermediate, including its purity and thermal stability.[23][24]
Applications in Purity Assessment:
-
DSC for Purity: DSC measures the heat flow into or out of a sample as a function of temperature.[24] For a crystalline solid, the presence of impurities typically causes a depression and broadening of the melting point peak. This can be used to estimate the overall purity of the sample.[25]
-
TGA for Stability and Solvates: TGA measures the change in mass of a sample as a function of temperature.[25] It is useful for identifying the presence of residual solvents or water (hydrates) and for determining the decomposition temperature, which is an indicator of thermal stability.[23]
Experimental Protocol: DSC for Melting Point and Purity
Instrumentation:
-
Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the indazole intermediate into an aluminum pan and seal it.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature is taken as the melting point. The shape of the peak provides a qualitative indication of purity.
Comparative Summary and Method Selection Strategy
The optimal strategy for assessing the purity of a synthetic indazole intermediate is a tiered, orthogonal approach. No single method can provide a complete picture.
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Quantitative purity assessment, separation of non-volatile impurities. | High resolution, quantitative accuracy, robust.[2] | Requires reference standards for definitive impurity identification.[3] |
| GC | Analysis of volatile impurities and residual solvents. | High sensitivity for volatile compounds.[11] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural confirmation and elucidation of unknown impurities. | Provides unambiguous structural information, qNMR for primary quantification.[3][12] | Lower sensitivity compared to MS, can have complex spectra. |
| MS | Molecular weight confirmation, detection of trace impurities. | Extremely high sensitivity, provides molecular weight.[18][21] | Lower quantitative accuracy than HPLC unless using specialized methods.[10] |
| DSC/TGA | Assessment of solid-state purity and thermal stability. | Provides melting point and information on solvates/hydrates.[23][25] | Provides an overall purity value, does not identify individual impurities. |
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized indazole intermediate.
Caption: A logical workflow for the comprehensive purity assessment of indazole intermediates.
Conclusion
The rigorous assessment of purity for synthetic indazole intermediates is a critical, multi-step process that underpins the development of safe and effective pharmaceuticals. While HPLC serves as the primary tool for quantitative analysis, a comprehensive understanding of a compound's purity profile can only be achieved through the intelligent application of orthogonal techniques.[2] LC-MS provides crucial molecular weight information, NMR offers definitive structural elucidation, GC ensures the control of volatile impurities, and thermal analysis characterizes important solid-state properties.
By integrating these techniques within a logical, risk-based framework guided by regulatory standards like the ICH guidelines, researchers and drug development professionals can build a self-validating system of analysis. This ensures a high degree of confidence in the quality of the intermediate, paving the way for successful downstream development and, ultimately, the delivery of high-quality medicines.
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- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for The structure of fluorinated indazoles.
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comparing the efficacy of fluorinated versus non-fluorinated indazole analogues
The Fluorine Advantage in Indazole Scaffolds: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological efficacy of fluorinated versus non-fluorinated indazole analogues, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indazole nucleus is a versatile bicyclic heterocycle that has become a prominent feature in a multitude of approved drugs and clinical candidates, particularly as protein kinase inhibitors in oncology.[1] The introduction of fluorine atoms—the most electronegative element—into the indazole ring system or its substituents can profoundly influence a molecule's physicochemical properties.[2] These modifications can manifest as significant alterations in metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins, ultimately modulating the compound's overall pharmacokinetic profile and therapeutic efficacy.[3][4] This guide will delve into specific case studies, backed by experimental data, to illustrate these critical differences.
I. Comparative Biological Activity: The Data
The strategic placement of fluorine can lead to dramatic improvements in potency and pharmacokinetic properties. The following tables summarize quantitative data from peer-reviewed studies, directly comparing the biological activity of fluorinated indazole analogues with their non-fluorinated counterparts against various biological targets.
Table 1: Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
| Compound | R Group (Substitution) | IC50 (nM) | Fold Improvement (vs. Non-Fluorinated) |
| 14a | 3-methoxyphenyl | 15 | - |
| 14d | 3-methoxy-4-fluorophenyl | 5.5 | ~2.7x |
Data sourced from Liu et al. (2016).[5]
Expert Analysis: The addition of a single fluorine atom to the phenyl ring in compound 14d resulted in a nearly three-fold increase in inhibitory activity against FGFR1 compared to its non-fluorinated counterpart, 14a .[5] This enhancement is likely attributable to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, between the fluorine atom and amino acid residues within the kinase's active site.
Table 2: Rho-Associated Protein Kinase 1 (ROCK1) Inhibition & Oral Bioavailability
| Compound | Fluorine Position on Indazole | ROCK1 IC50 (nM) | Oral Bioavailability (Rat, %) |
| 51 | C4 | 2500 | Not Reported |
| 52 | C6 | 14 | 61% |
Data sourced from recent progress reports on fluorinated heterocycles.[6]
Expert Analysis: This case starkly illustrates the concept of positional isomerism in fluorination. Shifting the fluorine atom from the C4 position (51 ) to the C6 position (52 ) on the indazole scaffold resulted in a greater than 178-fold increase in potency against ROCK1.[6] Furthermore, the C6-fluoro analogue demonstrated excellent oral bioavailability of 61%, a critical parameter for drug development.[6] This suggests that fluorination at C6 not only enhances target binding but may also block a site of metabolic vulnerability, preventing rapid clearance from the body.[3]
Table 3: Reverse Transcriptase (HIV-1) Inhibition
| Compound | R Group | Wild-Type HIV-1 RT IC50 (nM) | Fold Improvement (vs. Non-Fluorinated) |
| 16 | H | 332 | - |
| 17a | F | 50 | ~7x |
| 17b | F | 25 | ~13x |
Data sourced from a study on fluorinated five-membered heterocycles.[6][7]
Expert Analysis: In this series of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the introduction of a fluorine atom at position-5 of the heterocyclic core led to a dramatic enhancement of antiviral potency.[6][7] Compounds 17a and 17b were approximately 7-fold and 13-fold more potent, respectively, than the non-fluorinated derivative 16 .[6][7] This highlights the crucial role of fluorine in improving the binding affinity with the target enzyme.
II. The "Why": Causality Behind Fluorine's Efficacy
The enhanced performance of fluorinated analogues is not serendipitous; it is rooted in the unique physicochemical properties of the carbon-fluorine bond.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Medicinal chemists often replace a hydrogen atom at a known metabolic "soft spot" (a position susceptible to oxidation by cytochrome P450 enzymes) with a fluorine atom. This "metabolic blocking" strategy can significantly increase the drug's half-life and oral bioavailability.[3][8]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable intermolecular interactions within the target protein's binding pocket. These can include hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and interactions with aromatic rings.[6] In some cases, fluorinated groups can favorably displace water molecules from a binding site, leading to an entropic gain and tighter binding.
-
Modulation of pKa: Placing a fluorine atom near an ionizable group, such as an amine, can lower its pKa (making it less basic) due to the powerful inductive electron-withdrawing effect.[3] This can alter a compound's solubility, cell permeability, and interaction with acidic residues in the target protein, often leading to improved oral absorption and CNS penetration.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This can "lock" the molecule into its bioactive conformation, the specific shape required to bind effectively to its target, thereby increasing potency.[3]
III. Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a target kinase, such as FGFR1 or ROCK1.
A. Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
B. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute them in the kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of the kinase/substrate mix (prepared in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding.
-
Incubate the reaction mixture at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
IV. Visualizing the Workflow and Structure-Activity Relationships
Diagrams are essential for conceptualizing complex processes in drug discovery. The following visualizations, created using Graphviz, outline the comparative evaluation workflow and the impact of fluorine substitution.
Caption: Comparative workflow for evaluating fluorinated vs. non-fluorinated analogues.
Caption: Structure-Activity Relationship (SAR) of fluorination on an indazole scaffold.
V. Conclusion
The strategic incorporation of fluorine is a powerful and well-established strategy in modern medicinal chemistry for optimizing the efficacy of drug candidates. As demonstrated through comparative data on indazole analogues, fluorination is not merely an act of substitution but a nuanced tool for enhancing target affinity, improving metabolic stability, and ultimately boosting therapeutic potential. The case studies presented herein provide clear, quantitative evidence that fluorinated indazoles frequently outperform their non-fluorinated counterparts in key biological assays. For researchers in drug discovery, a thorough understanding of the principles and effects of fluorination is indispensable for the rational design of next-generation therapeutics.
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Comparative Molecular Docking Analysis of Methyl 6-fluoro-1H-indazole-4-carboxylate with Key Oncogenic Protein Targets
A Senior Application Scientist's Guide to In Silico Target Engagement
In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents due to its versatile binding capabilities and synthetic accessibility.[1][2][3][4] This guide provides a comprehensive, in-silico comparative analysis of a specific indazole derivative, Methyl 6-fluoro-1H-indazole-4-carboxylate, against a panel of well-validated oncogenic protein targets. Our objective is to elucidate its potential binding affinities and interaction patterns, thereby benchmarking it against established inhibitors and offering a data-driven perspective on its therapeutic potential.
This document is structured to provide not just a methodology, but a logical framework for conducting and interpreting molecular docking studies. We will delve into the rationale behind the selection of target proteins, the step-by-step experimental workflow, and a comparative analysis of the resulting data.
The Ligand in Focus: this compound
This compound is a small molecule featuring the characteristic bicyclic indazole ring system. The inclusion of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methyl carboxylate group at the 4-position provides a potential hydrogen bond acceptor and can be a key anchoring point within a protein's binding pocket.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₇FN₂O₂ |
| Molecular Weight | 194.163 g/mol |
| Boiling Point | 357.6 ± 27.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 170.1 ± 23.7 °C |
(Data sourced from Chemsrc[5])
Rationale for Target Selection: Focusing on Cancer-Related Kinases
Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6][7] Therefore, for this comparative study, we have selected three prominent protein kinases implicated in a range of malignancies:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, triggers signaling pathways leading to cell proliferation, survival, and differentiation. Its mutation and overexpression are common in various cancers.[6]
-
c-Met (Hepatocyte Growth Factor Receptor): A proto-oncogene that plays a role in cell proliferation, motility, and invasion. Its dysregulation is linked to poor prognosis in several cancers.
To provide a robust comparison, we will dock this compound alongside two well-established, indazole-containing kinase inhibitors:
-
Axitinib: A potent and selective inhibitor of VEGFRs.
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-Kit.[6]
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] The following protocol outlines a standardized and reproducible workflow for performing these simulations.
Required Software and Resources
-
Molecular Docking Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Molecular Visualization Tool: PyMOL or UCSF Chimera for visualizing protein and ligand structures and their interactions.
-
Ligand and Protein Structure Databases: PubChem for ligand structures and the Protein Data Bank (PDB) for protein crystal structures.[10]
Workflow Diagram
Caption: Key interactions between the ligand and protein target.
Conclusion and Future Perspectives
This in-silico investigation demonstrates that this compound has promising binding affinities for several key oncogenic protein kinases, particularly VEGFR-2 and c-Met. While the predicted affinities are generally lower than those of the established drugs Axitinib and Pazopanib, the compound exhibits the potential to serve as a valuable scaffold for further optimization.
The insights gained from this molecular docking study provide a solid foundation for the next steps in the drug discovery pipeline. Future work should focus on:
-
Synthesis and In Vitro Validation: The compound should be synthesized and tested in in-vitro kinase assays to confirm its inhibitory activity against the predicted targets.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the core structure, such as substituting the methyl carboxylate with other functional groups, could be explored to enhance binding affinity and selectivity.
-
Molecular Dynamics Simulations: To further validate the docking results, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complexes over time.
By integrating computational methods with experimental validation, the potential of this compound as a novel anti-cancer agent can be thoroughly explored.
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A Head-to-Head Comparison of Indazole Derivatives in Kinase Inhibition Assays: A Guide for Researchers
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure provides a versatile template for developing compounds that can effectively target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] This guide offers a comprehensive head-to-head comparison of various indazole derivatives based on their performance in kinase inhibition assays, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, providing valuable insights for researchers and drug development professionals in the field of oncology and beyond.
The Indazole Core: A Versatile Scaffold for Kinase Inhibition
The therapeutic potential of indazole-based compounds is underscored by the number of approved drugs and clinical candidates that feature this core structure.[1][4][5] Marketed drugs such as Pazopanib, a multi-kinase inhibitor, and Niraparib, a PARP inhibitor, highlight the clinical success of this scaffold.[1][4] The indazole nucleus, typically in its 1H-tautomeric form, serves as an effective hinge-binding motif, a crucial interaction for anchoring inhibitors within the ATP-binding pocket of kinases.[6] By systematically modifying the substitution patterns at various positions of the indazole ring, medicinal chemists can fine-tune the inhibitory activity and selectivity of these compounds against specific kinase targets.[6]
Head-to-Head Comparison of Indazole Derivatives
This section provides a comparative analysis of indazole derivatives against several key kinase targets implicated in cancer progression. The data is presented in tabular format for easy comparison, followed by an expert analysis of the structure-activity relationships.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[7]
| Compound Series | Key Substitutions | Target Kinase | IC50 (nM) | Reference |
| Arylsulphonyl Indazoles | Varied arylsulphonyl groups | VEGFR-2 | Varies | [1] |
| Indazole-pyrimidine derivatives | Sulfonamide group at the 2-position of the pyrimidine ring | VEGFR-2 | 34.5 | [1] |
| Indazole-pyrimidine derivatives | Amide group at the 2-position of the pyrimidine ring | VEGFR-2 | 57.9 | [1] |
| VH02 (6-indazolyl triazole derivative) | 6-indazolyl triazole with a urea moiety | VEGFR-2 | 560 | [8] |
| Compound 30 | Indazole scaffold with undisclosed modifications | VEGFR-2 | 1.24 | [7] |
| 5-ethylsulfonyl-indazole-3-carboxamides (8h) | 5-ethylsulfonyl on indazole, specific carboxamide side chain | VEGFR-2 & EGFR | 25 (cellular) | [9] |
Expert Analysis of SAR for VEGFR-2 Inhibitors:
The data reveals that the nature of the substituent at the 2-position of the pyrimidine ring in indazole-pyrimidine derivatives significantly impacts their inhibitory potency against VEGFR-2. The presence of a sulfonamide group leads to a lower IC50 value compared to an amide group, suggesting that the sulfonamide moiety forms more favorable interactions within the kinase's active site.[1] This is likely due to its ability to act as a strong hydrogen bond acceptor. The remarkable potency of "Compound 30" (IC50 = 1.24 nM) highlights the potential for achieving high-affinity inhibition through optimized modifications on the indazole scaffold.[7] Furthermore, the development of dual inhibitors, such as the 5-ethylsulfonyl-indazole-3-carboxamides targeting both VEGFR-2 and EGFR, represents a promising strategy to overcome resistance mechanisms.[9]
AXL Receptor Tyrosine Kinase Inhibitors
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis and drug resistance in various cancers.[10][11]
| Compound Series | Key Features | Target Kinase | IC50 (nM) | Reference |
| Indazole Fragment Hit 11 | Initial fragment hit | AXL | High µM | [10] |
| Optimized Fragment 24 | Expanded library screen improvement | AXL | Lower µM | [10] |
| Potent Inhibitor 54 | Docking-guided optimization | AXL | Potent (nM range) | [10] |
| 7-Azaindazole Series (Lead compound 68) | Optimized 7-azaindazole scaffold | AXL | Favorable potency | [12] |
| Pyrazole-Indazole Hybrids | Hybrid scaffold | AXL | Varies | [13] |
Expert Analysis of SAR for AXL Inhibitors:
The development of AXL inhibitors from an indazole scaffold exemplifies the power of fragment-based drug discovery.[10] Starting from a low-affinity fragment, iterative optimization guided by computational docking led to a highly potent inhibitor.[10] This approach allows for a more rational exploration of chemical space and a deeper understanding of the key interactions required for binding. The successful optimization of the 7-azaindazole series to yield a lead compound with good oral bioavailability and selectivity underscores the importance of considering pharmacokinetic properties early in the drug discovery process.[12]
c-Met Receptor Tyrosine Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when dysregulated, is implicated in several human cancers.[14][15]
| Compound Series | Key Features | Target Kinase | IC50 (µM) | Reference |
| Indazole Derivative 4d | Specific indazole scaffold | c-Met | 0.17 (biochemical) | [14] |
| Indazole Derivative 4d | Specific indazole scaffold | c-Met | 5.45 (cell-based) | [14] |
Expert Analysis of SAR for c-Met Inhibitors:
The significant difference between the biochemical and cell-based IC50 values for compound 4d suggests that factors such as cell permeability, off-target effects, or engagement with cellular signaling pathways may influence its activity in a cellular context.[14] Molecular docking studies can help to elucidate the binding mode of these inhibitors and explain the molecular basis for their activity against c-Met.[14]
Signaling Pathways Targeted by Indazole Derivatives
To better understand the biological context of kinase inhibition by indazole derivatives, it is crucial to visualize the signaling pathways in which these kinases operate.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.
Experimental Protocols: A Guide to Kinase Inhibition Assays
The quantitative data presented in this guide is typically generated using robust and high-throughput biochemical assays. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice due to their sensitivity and ease of use.[1][12][13]
Representative Protocol: HTRF® Kinase Assay
This protocol provides a generalized procedure for determining the inhibitory activity of indazole derivatives against a target kinase using an HTRF assay format.
Materials:
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE™ kit (containing STK or TK antibody-cryptate and streptavidin-XL665)
-
Assay buffer
-
Stop solution/detection buffer (containing EDTA)
-
Test compounds (indazole derivatives) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole derivatives in DMSO. Further dilute these into the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compounds at various concentrations. b. Add the target kinase and the biotinylated substrate peptide to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: a. Stop the kinase reaction by adding the detection buffer containing EDTA. b. Add the HTRF detection reagents (antibody-cryptate and streptavidin-XL665) to each well. c. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the formation of the FRET complex.
-
Data Acquisition: a. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). b. The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: a. Plot the HTRF ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each indazole derivative.
Caption: A generalized workflow for a kinase inhibition assay using HTRF technology.
Conclusion
The indazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. As demonstrated in this guide, systematic modifications to the indazole core can lead to highly potent and selective inhibitors against a range of clinically relevant kinases. The head-to-head comparison of different indazole derivatives, based on robust biochemical assay data, provides a valuable resource for researchers in the field. By understanding the structure-activity relationships and employing well-validated assay methodologies, the scientific community can continue to advance the development of next-generation targeted therapies for cancer and other diseases.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Indazoles
Introduction: The Indazole Scaffold and the Fluorine Solution
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents with applications in oncology, inflammation, and beyond.[1][2] However, like many heterocyclic structures, indazoles can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[3] This metabolic liability can lead to poor pharmacokinetic profiles, such as low oral bioavailability and short half-life, hindering the development of promising drug candidates.[4][5]
A key strategy employed by medicinal chemists to overcome this challenge is the selective incorporation of fluorine atoms into the molecule.[6][7] The rationale is twofold: the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism.[8][9] Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, deactivating adjacent sites that might otherwise be metabolic "hotspots."[8] This guide provides a comparative framework for understanding and experimentally assessing the impact of fluorination on the metabolic stability of indazole derivatives. We will explore the causality behind experimental choices and provide robust, self-validating protocols for generating high-quality, decision-enabling data.
Part 1: Understanding the Metabolic Landscape of Indazoles
The indazole ring system and its common substituents present several potential sites for metabolic attack. Understanding these "soft spots" is critical for designing effective fluorination strategies.
Common Metabolic Pathways:
-
Aromatic Hydroxylation: CYP enzymes frequently hydroxylate the carbocyclic ring of the indazole core or any appended aryl groups.[3][10]
-
N-Dealkylation: If the indazole nitrogen is substituted with an alkyl group, N-dealkylation can be a significant metabolic route.[3]
-
Oxidation of Side Chains: Alkyl groups attached to the indazole ring can undergo hydroxylation or further oxidation.[10]
The diagram below illustrates these potential metabolic hotspots on a generic N-aryl indazole scaffold.
Caption: Potential sites of metabolic attack on a generic indazole scaffold.
By strategically placing fluorine atoms at or near these positions, we can sterically and electronically hinder the metabolic process, thereby enhancing the compound's stability.[8][11] For example, a recent study demonstrated that placing a fluorine atom at the C6 position of an indazole derivative significantly enhanced its ROCK1 inhibitory potency and dramatically increased its oral bioavailability to 61%.[12]
Part 2: A Tiered Approach to Experimental Assessment
A robust assessment of metabolic stability follows a tiered approach, starting with high-throughput screening to rank compounds and progressing to more complex, physiologically relevant systems for lead candidates. This workflow ensures that resources are used efficiently, focusing detailed characterization on the most promising molecules.
Caption: A typical experimental workflow for assessing metabolic stability.
Tier 1: Liver Microsomal Stability Assay
This assay is the workhorse for early-stage drug discovery.[13] Liver microsomes are subcellular fractions that contain the majority of the CYP450 enzymes responsible for Phase I metabolism.[5][13] The assay is rapid, cost-effective, and ideal for screening large numbers of compounds to compare their intrinsic stability.[14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated indazoles in the presence of Phase I metabolizing enzymes.
Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS): Prepare a solution containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL) in phosphate buffer.[15] The NRS is critical as it continuously regenerates the NADPH cofactor required for CYP450 enzyme activity.
-
Test Compound Stock: Prepare 10 mM stock solutions of each fluorinated indazole analog in DMSO. From this, create working solutions (e.g., 100 µM) in buffer.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from multiple donors to average out individual variability) on ice.[16] Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[14]
-
-
Incubation:
-
Pre-warm the NRS solution and microsomal suspension separately at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound working solution to the pre-warmed microsomes, followed immediately by the NRS. The final test compound concentration is typically 1 µM.[16]
-
Incubate the reaction mixture in a shaking water bath at 37°C.[15]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14]
-
-
Reaction Termination (Quenching):
-
Immediately add the aliquot to a 96-well plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard (a structurally unrelated, stable compound for analytical normalization).[13]
-
The cold acetonitrile serves two purposes: it stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][17] LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the parent compound remaining in the complex matrix.[18][19]
-
Tier 2: Hepatocyte Stability Assay
For compounds that demonstrate promising stability in microsomes, the hepatocyte stability assay offers a more comprehensive and physiologically relevant assessment.[4] Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and drug transporters, providing a "gold standard" in vitro model.[5][20][21]
Objective: To confirm the intrinsic clearance of lead candidates in a cellular system that accounts for both Phase I and Phase II metabolism and cellular uptake.
Experimental Protocol: Hepatocyte Stability
-
Reagent Preparation:
-
Hepatocyte Medium: Use a specialized incubation medium (e.g., Williams Medium E) warmed to 37°C.[22]
-
Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Determine cell viability (it should be >80%). Dilute the cell suspension to a final density of 0.5-1.0 million viable cells/mL in the incubation medium.[22][23]
-
Test Compound Working Solution: Prepare a working solution of the test compound at 2x the final concentration in the incubation medium.
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension in a CO₂ incubator at 37°C on an orbital shaker for 5-10 minutes to allow the cells to equilibrate.[24]
-
Initiate the reaction by adding an equal volume of the 2x test compound working solution to the cell suspension. The final test compound concentration is typically 1-2 µM.[24]
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.[24]
-
-
Reaction Termination and Analysis:
-
The quenching and analysis steps are identical to the microsomal assay: terminate the reaction with ice-cold acetonitrile containing an internal standard, centrifuge to remove cell debris and proteins, and analyze the supernatant by LC-MS/MS.[20]
-
Part 3: Data Analysis and Comparative Interpretation
The primary output from these assays is the concentration of the parent drug remaining over time. From this data, we calculate two key parameters that allow for objective comparison.
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining compound versus time and calculating the slope of the linear regression.
-
Equation: t½ = 0.693 / |slope|
-
-
Intrinsic Clearance (CLint): The rate of metabolism by a given amount of liver microsomes or hepatocytes, normalized to the amount of protein or number of cells. It reflects the inherent ability of the liver to clear the drug.
-
Equation: CLint (µL/min/mg protein or 10⁶ cells) = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells)
-
Comparative Data Summary
The table below presents hypothetical data for a parent indazole and several fluorinated analogs, illustrating how these parameters are used for comparison.
| Compound ID | Structure (Position of F) | t½ (min) in HLM | CLint (µL/min/mg protein) | Stability Classification |
| IND-Parent | Unsubstituted | 15 | 92.4 | Low |
| IND-F-4 | 4-Fluoro | 35 | 39.6 | Moderate |
| IND-F-6 | 6-Fluoro | > 120 | < 5.8 | High |
| IND-CF3-5 | 5-Trifluoromethyl | > 120 | < 5.8 | High |
Interpretation of Results:
-
IND-Parent: The unsubstituted compound shows a short half-life and high clearance, indicating rapid metabolism. This is a common starting point for optimization.[4]
-
IND-F-4: Fluorination at the 4-position provides a moderate improvement in stability, suggesting this may be a site of metabolism, but perhaps not the primary one.
-
IND-F-6 & IND-CF3-5: Both analogs show a dramatic increase in metabolic stability, with half-lives exceeding the duration of the experiment.[12] This indicates that the 6-position is likely a primary metabolic hotspot that is now effectively "blocked" by the C-F bond.[8] Similarly, the bulky and electron-withdrawing trifluoromethyl group at the 5-position also prevents metabolism, likely through a combination of steric hindrance and electronic deactivation.[25]
Conclusion
Assessing the metabolic stability of fluorinated indazoles is a critical step in drug development. By understanding the common metabolic liabilities of the indazole scaffold, medicinal chemists can design rational fluorination strategies to block these "soft spots." A tiered experimental approach, beginning with high-throughput microsomal stability assays and progressing to more physiologically relevant hepatocyte models, provides a robust framework for compound selection. The quantitative data generated—specifically half-life and intrinsic clearance—allows for the direct comparison of different fluorination strategies, enabling project teams to prioritize compounds with favorable pharmacokinetic properties for further development. This systematic process of design, testing, and data-driven iteration is fundamental to advancing potent and stable drug candidates toward the clinic.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
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ResearchGate. (2008, July). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. Retrieved from [Link]
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Liu, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Retrieved from [Link]
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A Comparative Guide to Indazole Synthesis: Copper vs. Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The indazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The efficient and versatile synthesis of this privileged scaffold is therefore a critical endeavor in drug discovery and development. Among the myriad of synthetic strategies, transition metal-catalyzed reactions have emerged as powerful tools, with copper and palladium catalysts being the most prominent. This guide provides an in-depth, objective comparison of copper-catalyzed and palladium-catalyzed methods for indazole synthesis, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
At a Glance: Key Differences Between Copper and Palladium Catalysis in Indazole Synthesis
| Feature | Copper-Catalyzed Synthesis | Palladium-Catalyzed Synthesis |
| Primary Bond Formation | C–N and N–N bond formation | C–N and C–C bond formation |
| Common Starting Materials | o-Haloarylhydrazones, 2-bromobenzaldehydes | o-Haloanilines, arylhydrazines, indazoles |
| Cost-Effectiveness | Generally more cost-effective | Higher catalyst and ligand costs |
| Reaction Conditions | Often requires higher temperatures | Generally milder reaction conditions |
| Ligand Sensitivity | Often effective with simple ligands or ligand-free | Highly dependent on specialized phosphine ligands |
| Functional Group Tolerance | Good, but can be sensitive to certain groups | Excellent and broad functional group tolerance |
| Key Methodologies | Intramolecular N-arylation, one-pot multicomponent reactions | Buchwald-Hartwig amination, Suzuki-Miyaura coupling, C-H activation |
Mechanistic Insights: A Tale of Two Catalytic Cycles
The fundamental differences in the synthetic outcomes of copper and palladium catalysis stem from their distinct mechanistic pathways. Understanding these catalytic cycles is paramount for rational reaction design and optimization.
The Copper-Catalyzed Pathway: A Focus on C-N and N-N Bond Formation
Copper-catalyzed indazole syntheses often proceed via an Ullmann-type C-N coupling followed by an N-N bond formation. A common strategy involves the intramolecular cyclization of o-haloarylhydrazones.
Figure 1: Simplified catalytic cycle for copper-catalyzed indazole synthesis.
In this proposed cycle, the Cu(I) catalyst reacts with the deprotonated hydrazone to form a copper(I)-amidate complex. This is followed by an intramolecular oxidative addition of the aryl halide to the copper center, generating a Cu(III) intermediate. Finally, reductive elimination forms the N-N bond of the indazole ring and regenerates the active Cu(I) catalyst.[1]
The Palladium-Catalyzed Pathway: Versatility in C-N and C-C Bond Formation
Palladium catalysis offers a broader range of synthetic disconnections, most notably the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The Buchwald-Hartwig amination is particularly relevant for constructing the indazole core.
Figure 2: Simplified catalytic cycle for palladium-catalyzed indazole synthesis.
The generally accepted mechanism for the Buchwald-Hartwig amination begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with an amine (in this case, a hydrazine derivative) in the presence of a base to form a Pd(II)-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[2]
Comparative Analysis of Performance and Scope
The choice between copper and palladium catalysis often hinges on factors such as substrate availability, functional group tolerance, desired regioselectivity, and cost.
Substrate Scope and Yields
Copper Catalysis: Copper-catalyzed methods have demonstrated a broad substrate scope, particularly in the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[1] This method tolerates a wide variety of functional groups on both the aniline and benzaldehyde starting materials, with yields ranging from moderate to excellent. For instance, anilines bearing both electron-donating and electron-withdrawing groups, as well as sterically hindered amines, have been successfully employed.[1] However, the yields can be lower when starting from less reactive o-chloroarylhydrazones compared to their bromo-counterparts.[3][4]
| Starting Materials | Product | Yield (%) | Reference |
| 2-Bromobenzaldehyde, Aniline, NaN₃ | 2-Phenyl-2H-indazole | 95 | [1] |
| 2-Bromobenzaldehyde, 4-Methoxyaniline, NaN₃ | 2-(4-Methoxyphenyl)-2H-indazole | 98 | [1] |
| 2-Chlorobenzaldehyde Phenylhydrazone | 1-Phenyl-1H-indazole | 70 | [3] |
| 2-Chlorobenzaldehyde (4-Nitrophenyl)hydrazone | 1-(4-Nitrophenyl)-1H-indazole | 10 | [3] |
Palladium Catalysis: Palladium catalysts are renowned for their exceptional functional group tolerance and high efficiency, often at lower catalyst loadings than copper. The Buchwald-Hartwig amination allows for the synthesis of a wide array of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines with good to excellent yields.[5][6] Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling provides a powerful tool for the C-C functionalization of pre-formed indazole cores, enabling the synthesis of diverse derivatives that are not readily accessible through other means.[2]
| Starting Materials | Product | Yield (%) | Reference |
| N-(o-bromobenzyl)-N-(p-tolyl)hydrazine | 2-(p-Tolyl)-2H-indazole | 85 | [5] |
| N-(2-bromo-5-fluorobenzyl)-N-(4-methoxyphenyl)hydrazine | 5-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 82 | [5] |
| 3-Iodo-1H-indazole, Phenylboronic acid | 3-Phenyl-1H-indazole | 92 | [7] |
| 3-Iodo-1-methyl-1H-indazole, (4-Methoxyphenyl)boronic acid | 1-Methyl-3-(4-methoxyphenyl)-1H-indazole | 95 | [7] |
Experimental Protocols
Representative Copper-Catalyzed Intramolecular N-Arylation of an o-Chlorinated Arylhydrazone
This protocol is adapted from the work of Martins et al. for the synthesis of N-phenyl-1H-indazoles.[3][4]
Figure 3: Experimental workflow for copper-catalyzed indazole synthesis.
Step-by-Step Methodology:
-
To a dried Schlenk tube, add the o-chlorinated arylhydrazone (0.5 mmol, 1.0 equiv), potassium hydroxide (0.056 g, 2.0 equiv), copper(I) iodide (0.019 g, 20 mol %), and 1,10-phenanthroline (0.020 g, 22 mol %).
-
Under a nitrogen atmosphere, add dimethylformamide (2.5 mL).
-
Stir the reaction mixture at 120 °C for 12-48 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Pass the mixture through a short column of silica gel 60.
-
Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.[3]
Representative Palladium-Catalyzed Buchwald-Hartwig Amination for 2-Aryl-2H-indazole Synthesis
This protocol is adapted from the work of Jiang et al. for the synthesis of 2-aryl-2H-indazoles.[5]
Figure 4: Experimental workflow for palladium-catalyzed indazole synthesis.
Step-by-Step Methodology:
-
To a pressure tube, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol, 1.0 equiv), palladium(II) acetate (11.2 mg, 5 mol %), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (41.6 mg, 7.5 mol %), and sodium tert-butoxide (144.2 mg, 1.5 equiv).
-
Add anhydrous toluene (3.5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for the time required for complete conversion of the starting material (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the pure 2-aryl-2H-indazole.[5]
Conclusion and Future Outlook
Both copper and palladium catalysis offer powerful and complementary strategies for the synthesis of indazoles. Copper-catalyzed methods, particularly one-pot multicomponent reactions, provide an economical and efficient route to a wide range of indazole derivatives.[1] Palladium catalysis, on the other hand, excels in its broad functional group tolerance and versatility, enabling access to complex indazoles through various cross-coupling reactions.[2][5]
The choice of catalyst will ultimately depend on the specific synthetic target, available starting materials, and desired cost-effectiveness. For large-scale synthesis where cost is a major driver, copper catalysis may be preferable. For the synthesis of complex, highly functionalized indazoles in a drug discovery setting, the versatility and reliability of palladium catalysis often justify the higher cost.
Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems, such as those employing earth-abundant metals, nanoparticle catalysts, and photocatalysis, to further enhance the toolkit available to synthetic chemists for the construction of this vital heterocyclic scaffold.
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G. Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 26494-26504. [Link]
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Cai, Z., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry. [Link]
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Martins, G. M., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]
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Chidipudi, S. R., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(19), 3813–3815. [Link]
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Babu, B. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4987. [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
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Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]
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Goud, B. S., et al. (2023). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 5(2), 1085-1100. [Link]
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Cristau, H.-J., et al. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6170–6173. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors
The indazole scaffold has proven to be a remarkably versatile core in the design of potent protein kinase inhibitors, leading to the development of several FDA-approved drugs for the treatment of cancer.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[3] This lack of selectivity can lead to off-target effects, contributing to cellular toxicity and unforeseen side effects in clinical applications.[3][4] Therefore, a thorough understanding and comprehensive profiling of the cross-reactivity of these inhibitors are paramount in the drug discovery process.
This guide provides an in-depth comparison of the cross-reactivity profiles of three prominent indazole-based kinase inhibitors: Axitinib, Pazopanib, and Niraparib. We will delve into their on-target and off-target activities, supported by quantitative experimental data. Furthermore, this guide will provide detailed, field-proven protocols for key assays in kinase inhibitor profiling, empowering researchers to conduct their own rigorous evaluations.
The Indazole Scaffold: A Double-Edged Sword
The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring of ATP, allowing it to effectively compete for the ATP-binding pocket of a wide range of kinases.[5] This inherent promiscuity, while beneficial for broad-spectrum activity in some contexts, necessitates meticulous cross-reactivity profiling to identify and characterize unintended kinase interactions. The substitution pattern around the indazole ring plays a crucial role in determining both the potency and the selectivity profile of the inhibitor.[6]
Comparative Kinase Selectivity Profiling
To objectively assess the selectivity of indazole-based inhibitors, large-scale kinase screening panels are indispensable tools. These assays, such as the KINOMEscan™ platform, measure the binding affinity or enzymatic inhibition of a compound against hundreds of kinases simultaneously.[7] Below is a comparative summary of the selectivity profiles of Axitinib, Pazopanib, and Niraparib, compiled from publicly available data.
Table 1: Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors
| Kinase Target | Axitinib (IC50 in nM) | Pazopanib (Kd in nM) | Niraparib (% Inhibition @ 1µM) | Primary Signaling Pathway |
| Primary Targets | ||||
| VEGFR1 (FLT1) | 0.1[8] | 15[9] | - | Angiogenesis, Cell Proliferation |
| VEGFR2 (KDR) | 0.2[8] | 21[9] | - | Angiogenesis, Cell Proliferation |
| VEGFR3 (FLT4) | 0.1-0.3[8] | 47[9] | - | Angiogenesis, Lymphangiogenesis |
| PDGFRβ | 1.6[8] | 58[9] | - | Cell Growth, Proliferation, Migration |
| c-Kit | 1.7[10] | 44[9] | - | Cell Survival, Proliferation, Differentiation |
| PLK4 | 4.2[10] | - | - | Centrosome Duplication, Cell Cycle |
| PARP-1 | - | - | 2.8[11] | DNA Damage Repair |
| PARP-2 | - | - | 0.6[11] | DNA Damage Repair |
| Selected Off-Targets | ||||
| ABL1 | - | 180[9] | - | Cell Proliferation, Differentiation |
| Aurora A | 31.45% (@ 0.5µM)[10] | - | - | Mitosis, Cell Cycle Control |
| Aurora B | 28.91% (@ 0.5µM)[10] | - | - | Mitosis, Cytokinesis |
| CDK2/cyclin A | 25.78% (@ 0.5µM)[10] | - | - | Cell Cycle Progression (G1/S) |
| DYRK1A | - | - | Potent Inhibition[6] | Neuronal Development, Cell Proliferation |
| DYRK1B | - | - | Potent Inhibition[6] | Cell Cycle Regulation |
| FLT3 | - | 110[9] | - | Hematopoietic Cell Proliferation |
| LCK | - | 140[9] | - | T-cell Signaling |
| SRC | - | 140[9] | - | Cell Growth, Differentiation, Migration |
From this data, we can discern distinct selectivity profiles. Axitinib demonstrates high potency against VEGFRs and PDGFRβ.[8] Pazopanib exhibits a broader spectrum of activity, potently inhibiting VEGFRs, PDGFRs, and c-Kit, but also showing affinity for other kinases like ABL1 and SRC at higher concentrations.[9] Niraparib, primarily a PARP inhibitor, shows significant off-target activity against DYRK family kinases.[6]
Visualizing the Impact: Key Signaling Pathways
To appreciate the functional consequences of on- and off-target kinase inhibition, it is crucial to understand the signaling pathways in which these kinases operate.
VEGFR/PDGFR Signaling Cascade
Axitinib and Pazopanib primarily target the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key regulators of angiogenesis and cell proliferation.[8][12] Inhibition of these pathways can effectively starve tumors of their blood supply and inhibit their growth.
Caption: VEGFR/PDGFR signaling cascade and points of inhibition.
PLK4 and the Cell Cycle
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division.[13] While Axitinib shows inhibitory activity against PLK4, this is considered an off-target effect that could contribute to its overall anti-cancer properties.
Caption: Role of PLK4 in the cell cycle and its inhibition.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of selectivity profiling, robust and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The amount of ADP produced in the kinase reaction is quantified using a luminescence-based detection system.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the indazole-based inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the purified kinase and its specific substrate peptide in the reaction buffer to their optimal concentrations.
-
Prepare the ATP solution in the reaction buffer. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
-
Assay Execution:
-
In a white, opaque 384-well assay plate, add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the diluted kinase to all wells.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes, or for a time determined to be within the linear range of the reaction.
-
-
Signal Detection (using a commercial ADP-Glo™ assay as an example):
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell-Based Target Engagement Assay (NanoBRET™)
While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the inhibitor can engage its target within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.
Workflow Diagram:
Caption: Workflow for the NanoBRET™ target engagement assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect a suitable human cell line (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24-48 hours to allow for sufficient expression of the fusion protein.
-
-
Assay Setup:
-
Harvest and resuspend the cells in an appropriate assay medium (e.g., Opti-MEM).
-
Dispense the cell suspension into a white, 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase, to all wells at a predetermined optimal concentration.
-
Add the serially diluted indazole-based inhibitor or DMSO control to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
-
Signal Detection:
-
Add the Nano-Glo® substrate to all wells. This substrate is catalyzed by NanoLuc® luciferase, resulting in light emission (the donor signal).
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the NanoLuc® emission (e.g., 460 nm) and one for the tracer's emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value, which reflects the concentration of the inhibitor required to displace 50% of the tracer from the target kinase in living cells.
-
Conclusion and Future Perspectives
The indazole scaffold continues to be a cornerstone in the development of innovative kinase inhibitors. As this guide has illustrated, a comprehensive understanding of the cross-reactivity profile of these compounds is not merely an academic exercise but a critical component of preclinical drug development. By employing a combination of broad kinome screening and cell-based target engagement assays, researchers can build a detailed picture of an inhibitor's selectivity, enabling more informed decisions in lead optimization and a clearer path toward the development of safer and more effective therapeutics. The methodologies and comparative data presented herein serve as a valuable resource for scientists dedicated to advancing the field of kinase-targeted therapies.
References
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The kinase polypharmacology landscape of clinical PARP inhibitors. ResearchGate. Available at: [Link].
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link].
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. NIH. Available at: [Link].
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. Available at: [Link].
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Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central. Available at: [Link].
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link].
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Pazopanib KINOMEscan (LDG-1141: LDS-1144). LINCS Data Portal. Available at: [Link].
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. NIH. Available at: [Link].
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The off-target kinase landscape of clinical PARP inhibitors. ResearchGate. Available at: [Link].
-
Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available at: [Link].
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Concentration-response curves for the most potent kinase off-target... ResearchGate. Available at: [Link].
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NanoBRET assays to assess cellular target engagement of compounds Version. EUbOPEN. Available at: [Link].
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Available at: [Link].
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Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. PMC. Available at: [Link].
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The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. PMC. Available at: [Link].
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Platelet-derived growth factors and their receptors: structural and functional perspectives. PMC. Available at: [Link].
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Role for polo-like kinase 4 in mediation of cytokinesis. PMC. Available at: [Link].
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pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].
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PharmGKB summary: pazopanib pathway, pharmacokinetics. PMC. Available at: [Link].
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The FDA approved PI3K inhibitor GDC‐0941 enhances in vitro the anti‐neoplastic efficacy of Axitinib against c‐myc‐amplified high‐risk medulloblastoma. NIH. Available at: [Link].
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Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. Available at: [Link].
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KINOMEscan Technology. Eurofins Discovery. Available at: [Link].
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A comprehensive review on the indazole based derivatives as targeted anticancer agents. ScienceDirect. Available at: [Link].
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Safety Operating Guide
Proper Disposal of Methyl 6-fluoro-1H-indazole-4-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The following procedures are based on established best practices for hazardous chemical waste management and information derived from structurally similar compounds. While a specific Safety Data Sheet (SDS) for this exact molecule was not available at the time of publication, the chemical structure, featuring a fluorinated indazole core, suggests that it should be handled as a hazardous substance with potential for toxicity and irritation. Information from an isomeric compound, Methyl 6-fluoro-1H-indazole-3-carboxylate, indicates hazards such as being harmful if swallowed, causing skin and eye irritation, and potential for respiratory irritation[1]. Another related compound, Methyl 6-fluoro-1H-indole-4-carboxylate, is classified as harmful if swallowed and may cause an allergic skin reaction. Therefore, exercising caution is paramount.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams[1]. Evaporation in a fume hood is also an improper and unsafe disposal method[1]. All chemical waste disposal must comply with local, state, and federal regulations[2].
Key Chemical Properties & Hazard Considerations
To ensure proper handling and disposal, it is crucial to be aware of the compound's properties. While detailed toxicological data is limited, the information for related compounds provides a strong basis for a cautious approach.
| Property | Value / Information | Source / Rationale |
| CAS Number | 697739-05-2 | |
| Physical Form | Solid | (for a related indole) |
| Likely Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause an allergic skin reaction. | Inferred from isomeric & related compounds[1] |
| Incompatible Materials | Strong oxidizing agents | (general for indazoles) |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). | (general for indazoles) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
-
Waste Determination: From the moment it is deemed no longer useful, this compound must be classified as hazardous waste[3]. This applies to the pure compound, solutions containing it, and any materials (e.g., weighing paper, contaminated gloves, pipette tips) that have come into contact with it.
-
Segregation: This waste must be segregated from non-hazardous waste. It should also be kept separate from incompatible materials, such as strong oxidizing agents, to prevent violent reactions[3][4].
Step 2: Container Selection and Labeling
-
Container Choice: Use only appropriate, leak-proof containers made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers with secure, screw-on caps are generally suitable[3]. The container must be in good condition, with no cracks or deterioration.
-
Labeling: This is a critical step for safety and compliance. Every waste container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and its CAS number "697739-05-2".
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container[3].
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[3].
-
Storage Conditions: Keep waste containers tightly closed at all times, except when adding waste[3]. Store in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.
-
Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste[1][3].
Step 4: Arranging for Disposal
-
Contact EH&S: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but check institutional policies), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup[3].
-
Do Not Transport: Laboratory personnel should not transport hazardous waste themselves. This must be done by trained EH&S staff or a licensed hazardous waste contractor[1].
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: A container that held this compound can often be disposed of as regular trash only after it has been properly decontaminated. This typically involves triple rinsing with a suitable solvent (e.g., acetone or methanol).
-
Rinsate as Waste: The rinsate from this cleaning process must be collected and disposed of as hazardous waste[1].
-
Defacing Labels: After decontamination, all hazardous waste labels on the container must be completely removed or defaced before it is discarded[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
- Methyl 6-fluoro-1H-indole-4-carboxylate Safety Information. Sigma-Aldrich.
- Methyl 6-fluoro-1H-indazole-3-carboxylate Safety Data Sheet. CymitQuimica.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
CAS#:697739-05-2 | this compound. Chemsrc. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-fluoro-1H-indazole-4-carboxylate
This guide provides essential safety and handling protocols for Methyl 6-fluoro-1H-indazole-4-carboxylate, a compound often utilized in medicinal chemistry and drug discovery.[1] Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related fluorinated indazole derivatives and established laboratory safety principles to ensure a culture of safety.[2] It is imperative to supplement this guide with a thorough, lab-specific risk assessment before commencing any work.[3]
Hazard Identification and Risk Assessment: An Analog-Based Approach
Assumed Physicochemical Properties:
-
Appearance: Solid[1]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
A foundational principle of laboratory safety is to minimize exposure to any chemical, regardless of its known toxicity.[6] This is achieved through a multi-tiered approach that prioritizes engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).[7]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place to minimize the risk of exposure.
-
Chemical Fume Hood: All weighing and transfer operations involving this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood.[1] This is critical to control dust and prevent inhalation of the compound.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[8]
-
Emergency Equipment: Accessible and operational eyewash stations and safety showers are mandatory in the immediate work area.[2][7] Their locations should be clearly marked and unobstructed.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The correct selection and consistent use of PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Safety goggles that provide a complete seal around the eyes are required to protect against dust and splashes.[2] A face shield must be worn over the goggles during procedures with a significant splash or aerosol generation risk.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] For prolonged handling or larger quantities, consider double-gloving or using thicker gloves.[2] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[2][9] |
| Body | Flame-Resistant Laboratory Coat | A lab coat that fastens securely is required to protect skin and clothing from spills.[2] It should have long sleeves and be fully buttoned. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Fully enclosed shoes are mandatory to protect against spills and falling objects.[2] |
| Respiratory | NIOSH-Approved Respirator | Required for operations that may generate significant dust or aerosols if a fume hood is not available or as dictated by a risk assessment.[1][3] |
Glove Selection: A Deeper Dive
No single glove material offers universal protection.[6] For aromatic and heterocyclic compounds like this compound, nitrile gloves provide good resistance to a range of chemicals, including oils, greases, and some acids and bases.[10][11] Neoprene is also a suitable alternative, offering protection against acids, bases, and alcohols.[12][13] It is crucial to consult a glove compatibility chart for the specific solvents being used in your procedure.[7][14]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safety.
Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Hazardous Chemical Waste Disposal Workflow.
The hazardous waste container must remain closed except when adding waste and should be stored in a designated, secure area away from general laboratory traffic. [2]Follow all institutional and regulatory guidelines for hazardous waste disposal. [8]
Conclusion
Working with this compound requires a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, and diligently using the correct personal protective equipment, researchers can handle this compound with confidence and minimize the risk of exposure. Always remember that safety is a shared responsibility, and adherence to these guidelines is paramount for protecting yourself and your colleagues.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Fluorinated Indazole Derivatives.
- BenchChem. (n.d.). Safeguarding Your Research: Essential Protective Measures for Handling 5-Amino-1H-indazole-7-carboxylic acid.
- University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- Saffron Chemicals. (2025). Laboratory Chemical Lab Safety and Handling Guidelines.
- SafetySkills. (2025). Lab Safety Rules and Guidelines.
- University of California, Berkeley. (n.d.). Gloves - Tables of Properties and Resistances.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- SafetyWare. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- University of Connecticut. (n.d.). Chemical Resistant Glove Guide.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- CymitQuimica. (2023). Safety Data Sheet for Methyl 6-fluoro-1H-indazole-3-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl 1H-indazole-3-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
